molecular formula C13H13NOS B1422646 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol CAS No. 1333710-30-7

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Cat. No.: B1422646
CAS No.: 1333710-30-7
M. Wt: 231.32 g/mol
InChI Key: KQQIRFYLRZBNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol ( 1333710-30-7) is a synthetic organic compound with the molecular formula C 13 H 13 NOS and a molecular weight of 231.31 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure integrates a partially saturated cyclohexane ring fused to the thiazole, a 2-phenyl substituent, and a critical hydroxymethyl group at the 7-position . This compound is supplied as a chemical building block for research and development purposes exclusively. Benzothiazole derivatives are of significant interest in scientific research due to their wide range of potential applications. Literature indicates that structurally similar compounds have been explored for their antitumor properties, with some derivatives demonstrating selective activity against specific cancer cell lines . Furthermore, related molecules containing the tetrahydrobenzothiazole moiety have been incorporated into larger, complex ligands and evaluated for various biological activities, including anti-tuberculosis applications . The presence of nitrogen and sulfur heteroatoms in the benzothiazole ring, along with the hydroxymethyl functional group, makes this compound a versatile intermediate for synthesizing metal complexes or further functionalized molecules for pharmaceutical and materials science research . Researchers can utilize this compound to probe biological pathways or develop new chemical entities. Please note: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6,11,15H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQIRFYLRZBNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

This guide provides a comprehensive technical overview of the chemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzothiazole core is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a phenyl group at the 2-position and a hydroxyl group on the saturated carbocyclic ring creates a unique molecular architecture with specific chemical characteristics and potential for further derivatization.

This document delves into the synthesis, structural analysis, physicochemical properties, and chemical reactivity of this molecule, providing field-proven insights and detailed experimental protocols to support further research and application.

Molecular Structure and Core Attributes

This compound is characterized by a fused ring system where a thiazole ring is annulated to a cyclohexanol ring. A phenyl substituent at the C2 position of the thiazole ring significantly influences the electronic properties and steric profile of the molecule.

Figure 1: Chemical structure of this compound.

The key structural features are:

  • 2-Phenylthiazole Moiety: This aromatic portion provides a rigid scaffold and participates in π-π stacking interactions, which can be crucial for binding to biological targets.[2]

  • Tetrahydrobenzothiazole Core: The saturated six-membered ring introduces conformational flexibility.

  • Secondary Alcohol at C7: The hydroxyl group is a key functional handle. It acts as both a hydrogen bond donor and acceptor and is a primary site for metabolic transformations (e.g., oxidation, glucuronidation) and synthetic derivatization.

Synthesis and Mechanistic Considerations

The synthesis of the 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is typically achieved via a variation of the Hantzsch thiazole synthesis.[3] For the target molecule, a logical and efficient approach involves the condensation of 2-hydroxycyclohexanone with thiobenzamide.

The causality behind this choice is twofold: 2-hydroxycyclohexanone provides the C4-C7 carbon backbone and the pre-installed hydroxyl group, while thiobenzamide serves as the source for the sulfur, nitrogen, and the 2-phenyl group in a single, convergent step.

Synthesis_Workflow reagent1 2-Hydroxycyclohexanone reaction Condensation Reaction (Acid Catalyst, Reflux) reagent1->reaction reagent2 Thiobenzamide reagent2->reaction intermediate Hemithioketal Intermediate (transient) reaction->intermediate Formation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Tautomerization product 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol cyclization->product Aromatization of thiazole ring

Figure 2: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydroxycyclohexanone (1.0 eq) and thiobenzamide (1.05 eq) in a suitable solvent such as ethanol or toluene.

  • Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, 0.1 eq) to facilitate the condensation and subsequent dehydration steps.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical Properties

PropertyPredicted Value / DescriptionRationale / Reference
Molecular Formula C₁₃H₁₃NOSBased on chemical structure.
Molecular Weight 231.31 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for benzothiazole derivatives.
Melting Point 90 - 110 °CLower than 2-phenylbenzothiazole (111-115 °C) due to reduced planarity and crystal packing efficiency.[4]
Solubility Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water.The hydroxyl group enhances polarity and solubility in polar organic solvents.
pKa (hydroxyl) ~16-18Typical for a secondary alcohol.
Calculated LogP ~3.5Estimated based on the lipophilic phenyl and benzothiazole core, offset by the polar hydroxyl group.

Structural Elucidation and Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The following data represents predicted values based on established chemical shift ranges and fragmentation patterns observed in similar molecules.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclohexanol ring, and the hydroxyl proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Phenyl (H2', H6') 7.9 – 8.1mOrtho protons, deshielded by proximity to the thiazole ring.[6]
Phenyl (H3', H4', H5') 7.3 – 7.5mMeta and para protons.[6]
CH-OH (H7) ~4.8mMethine proton attached to the hydroxyl group.
CH₂ (H4, H5, H6) 1.8 – 2.9mComplex multiplets for the six aliphatic protons on the tetrahydro ring.
OH 1.5 - 3.0 (variable)br sBroad singlet, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of the different carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C=N (C2) | 165 – 170 | Thiazole carbon, highly deshielded.[6] | | Quaternary (C7a, C3a) | 145 – 155 | Fused ring carbons. | | Aromatic (Phenyl) | 127 – 134 | Phenyl ring carbons.[6] | | CH-OH (C7) | 65 – 75 | Carbon bearing the hydroxyl group. | | Aliphatic (C4, C5, C6) | 20 – 35 | Carbons of the saturated ring. |

Infrared (IR) Spectroscopy

The IR spectrum is a rapid method to confirm the presence of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200 (broad) O-H stretchAlcohol
3100 - 3000 C-H stretchAromatic (Phenyl)
2950 - 2850 C-H stretchAliphatic (Cyclohexyl)
~1615 C=N stretchThiazole ring[6]
1600 - 1450 C=C stretchAromatic ring[6]
~1250 C-O stretchSecondary Alcohol
700 - 680 C-S stretchThiazole ring[6]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation data.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 231, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 213: Loss of H₂O ([M-18]⁺), a characteristic fragmentation of alcohols.

    • m/z = 135: Benzothiazole radical cation, from cleavage of the saturated ring.

    • m/z = 103: Phenyl cyanide fragment.

    • m/z = 77: Phenyl cation.

Fragmentation_Pathway M [M]⁺˙ m/z = 231 M_H2O [M-H₂O]⁺˙ m/z = 213 M->M_H2O - H₂O F1 [C₈H₄NS]⁺ m/z = 135 M->F1 Ring Cleavage F2 [C₇H₅N]⁺˙ m/z = 103 F1->F2 - CS

Figure 3: Predicted major fragmentation pathway in EI-MS.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the secondary alcohol at the C7 position. This functional group serves as an excellent handle for synthetic modifications to explore structure-activity relationships (SAR).

Oxidation of the C7-Hydroxyl Group

The secondary alcohol can be readily oxidized to the corresponding ketone, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. This transformation is significant as it alters the hydrogen bonding capacity and stereochemistry at the C7 position. Mild oxidizing agents are preferred to avoid over-oxidation or reaction with the electron-rich thiazole ring.

Protocol: Oxidation with PCC

  • Setup: Suspend Pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a dry flask.

  • Addition: Add a solution of this compound (1.0 eq) in DCM dropwise to the PCC suspension at room temperature.

  • Reaction: Stir the mixture for 2-4 hours until TLC indicates the consumption of the starting material.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate and purify the resulting ketone by column chromatography.

Esterification of the C7-Hydroxyl Group

Esterification is a common method to introduce various functionalities, potentially modulating the compound's lipophilicity and pharmacokinetic properties. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a standard method.[2][7]

Protocol: Fischer Esterification

  • Setup: Dissolve the alcohol (1.0 eq) and a carboxylic acid (e.g., acetic acid, 1.2 eq) in a suitable solvent (or use the acid as solvent if liquid).

  • Catalysis: Add a few drops of concentrated sulfuric acid.[2]

  • Reaction: Heat the mixture to reflux for several hours. Water can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.[8]

  • Workup: After cooling, dilute with an organic solvent and neutralize the acid by washing with a saturated sodium bicarbonate solution.

  • Purification: Wash with water and brine, dry the organic layer, and purify the ester product via chromatography.

Reactivity_Diagram Start 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol Ketone 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-one Start->Ketone Oxidation (e.g., PCC) Ester 7-O-Acyl-2-Phenyl-4,5,6,7- tetrahydro-1,3-benzothiazole Start->Ester Esterification (R-COOH, H⁺)

Figure 4: Key reactions at the C7-hydroxyl group.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with significant potential for further investigation. Its synthesis is straightforward, and its chemical properties are primarily dictated by the reactive secondary alcohol, which allows for extensive derivatization. The predicted spectroscopic data provides a robust framework for its characterization.

Given the broad biological activities associated with the benzothiazole scaffold, future research should focus on synthesizing a library of derivatives based on this core structure. By modifying the C7-hydroxyl group (e.g., through oxidation, esterification, or etherification) and the C2-phenyl ring (e.g., introducing various substituents), new compounds with potentially enhanced biological potency and optimized pharmacokinetic profiles can be developed and screened for a range of therapeutic applications.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative... (n.d.).
  • Alcohol (chemistry). (n.d.). Wikipedia.
  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • 2-Phenylbenzothiazole | C13H9NS | CID 13439. (n.d.). PubChem.
  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. (2024). PMC.
  • Benzothiazole, 2-phenyl-. (n.d.). NIST WebBook.
  • Benzothiazole, 2-phenyl-. (n.d.). NIST WebBook.
  • Spectroscopic Profile of 2-Phenylbenzothiazole: A Technical Guide. (n.d.). Benchchem.
  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.
  • Ester synthesis by esterific
  • Esters to Alcohols. (n.d.). Chemistry Steps.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). PMC - NIH.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. (1982). PubMed.
  • Benzothiazole(95-16-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. (2022). RSC Publishing.
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2023). NIH.
  • GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. (2007).
  • Reactive Groups. (n.d.). CAMEO Chemicals - NOAA.
  • 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721. (n.d.). PubChem.
  • Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. (2023). Royal Society of Chemistry.
  • Relative Reactivity of Hydroxyl Groups in Monosaccharides. (n.d.).
  • 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][2][5][7] Thiadiazine Derivatives. (2006). PubMed.

  • 2-Thiazolamine, 4-phenyl-. (n.d.). NIST WebBook.
  • How to determine the most reactive hydroxyl group of α-ᴅ-glucopyranose? (2015). Chemistry Stack Exchange.

Sources

A Technical Guide to the Structural Elucidation of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] The precise determination of its structure, including the nature and position of substituents, is a critical step in any research and development program. This guide provides an in-depth, systematic workflow for the unambiguous structural elucidation of a representative derivative, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. We will detail a multi-technique spectroscopic approach, grounded in established chemical principles, explaining not just the methods but the strategic rationale behind their application. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for confirming the chemical identity of novel heterocyclic compounds.

Context and Synthetic Strategy: The Hantzsch Thiazole Synthesis

Before elucidation, the molecule must be synthesized. A highly reliable and classical approach to the thiazole ring is the Hantzsch Thiazole Synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4][5] For our target molecule, a logical precursor is 2-chloro-3-hydroxycyclohexanone reacting with thiobenzamide.

The reaction proceeds via an initial S-alkylation of the thioamide's sulfur atom, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring fused to the hydroxylated cyclohexane ring.[6][7]

Diagram 1: Proposed Synthetic Pathway

Synthesis reagent1 2-chlorocyclohexan-1-one intermediate Cyclocondensation Intermediate reagent1->intermediate + reagent2 Thiobenzamide (C7H7NS) reagent2->intermediate product 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol (C13H15NOS) intermediate->product Dehydration (-H2O)

Caption: Proposed Hantzsch synthesis route.

This synthetic context is crucial as it provides a hypothetical structure that must be rigorously validated by the analytical techniques outlined below.

The Elucidation Workflow: A Multi-Spectroscopic Approach

The confirmation of a chemical structure is a process of evidence accumulation. No single technique is sufficient. We will employ a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Diagram 2: Overall Structural Elucidation Workflow

Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration Synthesis Synthesized Compound HRMS High-Resolution MS (Molecular Formula) Synthesis->HRMS FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (Connectivity & Stereochemistry) Synthesis->NMR Confirmation Final Structure Confirmed HRMS->Confirmation FTIR->Confirmation NMR->Confirmation

Caption: Integrated workflow for structural validation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: The first step is to confirm that the synthesis produced a compound of the expected molecular weight and formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an extremely accurate mass measurement, allowing for the confident determination of the elemental formula.

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard to ensure high mass accuracy (< 5 ppm).

  • Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental formulas that fit the measured mass within a tight tolerance (e.g., ± 5 ppm).

Trustworthiness (Self-Validation): The elemental formula derived from the HRMS measurement must match the predicted formula from the synthesis (C₁₃H₁₅NOS). The presence of a sulfur atom will also generate a characteristic [M+2]⁺ isotopic peak with an abundance of approximately 4.4% relative to the [M]⁺ peak, providing an additional point of confirmation.[8]

Table 1: Predicted HRMS Data
ParameterExpected Value
Molecular Formula C₁₃H₁₅NOS
Monoisotopic Mass 233.0874 Da
[M+H]⁺ (protonated) 234.0952 Da

Expected Fragmentation: While HRMS confirms the formula, tandem MS (MS/MS) can provide structural clues. Key expected fragments for this compound would include:

  • Loss of H₂O: A neutral loss of 18 Da from the parent ion, corresponding to the hydroxyl group.

  • Thiazole Ring Fragmentation: Cleavage of the thiazole ring, which is a common pathway for such heterocycles.[9][10][11]

  • Phenyl Cation: A fragment at m/z 77, corresponding to the C₆H₅⁺ ion.[8]

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target, the most informative signals will be from the hydroxyl (O-H) group, the C=N bond of the thiazole, and the aromatic C-H bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for functional groups.

Trustworthiness (Self-Validation): The presence of a broad O-H stretch is a definitive indicator of an alcohol, while its absence would immediately refute the proposed structure. The position of the C-O stretch can help distinguish between primary, secondary, and tertiary alcohols.[12][13][14]

Table 2: Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3350Strong, BroadO-H stretchCharacteristic of a hydrogen-bonded secondary alcohol.[12][15]
3100-3000MediumAromatic C-H stretchPhenyl group C-H bonds.
2950-2850MediumAliphatic C-H stretchCH₂ groups in the tetrahydro ring.
~1600MediumC=N stretchImine bond within the thiazole ring.
~1580, ~1480Medium-WeakC=C stretchAromatic ring stretching of the phenyl group.
~1100StrongC-O stretchCharacteristic of a secondary alcohol.[12]

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[16] All spectra would be acquired in a deuterated solvent like DMSO-d₆ or CDCl₃.[17][18]

Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR: Acquire a standard proton spectrum. Note the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal. A D₂O shake experiment can be performed to confirm the O-H proton, which will exchange with deuterium and disappear from the spectrum.[15]

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), revealing adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of molecular fragments across quaternary carbons and heteroatoms.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts. Actual values may vary slightly based on solvent and concentration.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H-a7.9 - 8.1m2HPhenyl (ortho-H)
H-b7.4 - 7.6m3HPhenyl (meta, para-H)
H-c~5.5d1HOH (hydroxyl)
H-7~4.5m1HCH-OH
H-4~2.8m2HCH₂ adjacent to S
H-5, H-61.8 - 2.2m4HRemaining CH₂
Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
LabelPredicted δ (ppm)Assignment
C-2~165C=N (thiazole)
C-8 (C-3a)~150Quaternary C (bridgehead)
C-d (C-ipso)~132Quaternary C (phenyl)
C-b (C-para)~131CH (phenyl)
C-a (C-ortho)~129CH (phenyl)
C-b (C-meta)~127CH (phenyl)
C-9 (C-7a)~125Quaternary C (bridgehead)
C-7~65CH-OH
C-4, C-5, C-620 - 30CH₂ (aliphatic)
Diagram 3: Key HMBC Correlations for Structural Confirmation

HMBC_Correlations Phenyl Phenyl Group (H-a, H-b) Thiazole_C2 Thiazole C2 Phenyl->Thiazole_C2 H-a to C-2 (Confirms Ph-Thiazole link) Tetrahydro_Ring Tetrahydro Ring (H-7, H-4) Tetrahydro_Ring->Thiazole_C2 H-4 to C-2 (Confirms fusion)

Sources

An In-depth Technical Guide to 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Benzothiazole Derivative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific, and likely novel, derivative: 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol . As of the date of this publication, a dedicated CAS number for this precise molecule has not been identified in major chemical databases, underscoring its novelty and the opportunity for original research.

This document, therefore, serves as both a technical guide and a research prospectus. It leverages established synthetic methodologies and structure-activity relationship (SAR) data from analogous compounds to provide a robust framework for the synthesis, characterization, and biological evaluation of this promising molecule. We will proceed with the scientific integrity and logical rigor required for drug discovery, explaining the causality behind our proposed experimental choices.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[4] Derivatives have demonstrated clinical and preclinical efficacy as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective agents.[1][3] The 2-phenyl substitution, in particular, has been associated with potent cytotoxic activity against various cancer cell lines.[5][6] Furthermore, the introduction of hydroxyl groups can enhance biological activity by forming hydrogen bonds with target enzymes and receptors.[2][7][8]

The target molecule, this compound, combines these key features:

  • A 2-phenyl group , suggesting potential for anticancer activity.

  • A tetrahydro-benzothiazole core , providing a three-dimensional structure that can differ in target engagement from its fully aromatic counterpart.

  • A 7-hydroxyl group , which may enhance binding affinity and selectivity for specific biological targets.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₃H₁₅NOSBased on chemical structure.
Molecular Weight 233.33 g/mol Calculated from the molecular formula.
Topological Polar Surface Area (TPSA) 58.1 ŲCalculated; indicates potential for good cell permeability.
logP (Octanol-Water Partition Coeff.) ~2.5 - 3.5Estimated; suggests good balance of hydrophilicity and lipophilicity.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence, starting with the synthesis of its ketone precursor, followed by a selective reduction. This ensures a controlled and high-yield process.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Hantzsch-Type Thiazole Synthesis cluster_1 Step 2: Selective Ketone Reduction A 2-Bromocyclohexane-1,3-dione C 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS: 17583-15-2) A->C Ethanol, Reflux B Thiobenzamide B->C D 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one F This compound (Target Compound) D->F Methanol, 0°C to RT E Sodium Borohydride (NaBH4) E->F

Caption: A two-step synthesis of the target compound.

Step 1: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

This step employs a variation of the classic Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[9][10][11] The reaction condenses an α-haloketone with a thioamide.

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of thiobenzamide in absolute ethanol.

  • Addition of Haloketone: To the stirred solution, add 1.0 equivalent of 2-bromocyclohexane-1,3-dione.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one.

Causality: The Hantzsch synthesis is a robust and high-yielding reaction for thiazole formation.[12] The initial step is an SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by intramolecular condensation and dehydration to form the stable aromatic thiazole ring.[13]

Step 2: Reduction to this compound

The conversion of the ketone to the target alcohol requires a selective reducing agent that will not affect the thiazole ring.

Protocol:

  • Reagent Preparation: Suspend 1.0 equivalent of the ketone precursor in methanol in a round-bottom flask and cool to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the final compound.

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without reducing other functional groups like the imine within the thiazole ring.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods will be employed.

Table 2: Analytical Characterization Workflow
TechniquePurposeExpected Observations
¹H NMR To determine the proton environment.Aromatic protons from the phenyl ring, aliphatic protons from the cyclohexyl ring, a signal for the hydroxyl proton (which may exchange with D₂O).[14]
¹³C NMR To identify all unique carbon atoms.Aromatic and aliphatic carbons, and a signal for the carbon bearing the hydroxyl group.
Mass Spectrometry (MS) To confirm molecular weight.A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₅NOS.
Infrared (IR) Spectroscopy To identify key functional groups.A broad O-H stretch (alcohol), C=N stretch (thiazole), and aromatic C-H stretches.
High-Performance Liquid Chromatography (HPLC) To assess purity.A single, sharp peak indicating a pure compound.

Potential Biological Activity and Therapeutic Applications

The structural features of this compound suggest several promising avenues for therapeutic application, primarily in oncology.

Anticancer Potential

The 2-(hydroxyphenyl)benzothiazole scaffold has shown significant antiproliferative activity.[15] The mechanism often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Diagram 2: Hypothetical Mechanism of Action in Cancer Cells

G cluster_pathway Cancer Cell Signaling GF Growth Factors Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Compound 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol Compound->AKT Inhibition

Caption: Potential inhibition of the PI3K/Akt survival pathway.

Experimental Evaluation:

  • In Vitro Cytotoxicity: An MTT assay can be performed against a panel of human cancer cell lines (e.g., breast, lung, colon) to determine the compound's GI₅₀ (50% growth inhibition) concentration.[5]

  • Mechanism of Action Studies: If potent activity is observed, further studies such as Western blotting can elucidate the impact on key signaling proteins like Akt and ERK.[16] Cell cycle analysis by flow cytometry can determine if the compound induces cell cycle arrest or apoptosis.

Other Potential Applications
  • Anti-inflammatory: Benzothiazole derivatives have been reported to possess anti-inflammatory properties.[1]

  • Antibacterial: The benzothiazole core is present in some antibacterial agents.[2] Activity could be screened against a panel of Gram-positive and Gram-negative bacteria.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded approach to the synthesis, characterization, and evaluation of the novel compound this compound. While its CAS number is not yet cataloged, its structural features, based on extensive literature on the benzothiazole scaffold, mark it as a compound of significant interest for drug discovery, particularly in oncology.

The proposed synthetic route is robust and relies on well-established chemical transformations. The analytical workflow provides a clear path to structural validation and purity assessment. Subsequent biological screening will be essential to uncover the therapeutic potential of this new chemical entity. The insights gained from this research could pave the way for a new class of benzothiazole-based therapeutics.

References

  • Stremski, Y., Angelov, P., Ivanov, I., & Georgiev, D. (2020). Synthesis and antibacterial activity of hydroxylated 2-arylbenzothiazole derivatives. ResearchGate. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • Racané, L., Ptiček, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry. [Link]

  • Supuran, C. T., et al. (n.d.). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Unknown Authors. (2018). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. ResearchGate. [Link]

  • Devgun, M., et al. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Boudriga, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • Hantzsch, A. R. (1887). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Unknown Authors. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Unknown Authors. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]

  • Unknown Authors. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. [Link]

  • Unknown Authors. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Unknown Authors. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Unknown Author. (n.d.). 2-phenyl-4,5,6,7-tetrahydro[7][9]thiazolo[5,4-b]pyridine. ChemSynthesis. [Link]

  • Chun, S., Yang, S., & Chung, Y. K. (2017). Synthesis of Benzothiazoles from 2-Aminobenzenethiols in the Presence of a Reusable Polythiazolium Precatalyst under Atmospheric Pressure of Carbon Dioxide. Synfacts. [Link]

  • Palchykov, V. A. (n.d.). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]

  • Unknown Authors. (n.d.). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][7]benzothiazines: access to pyrrolo[2,1-b][7][9]benzothiazoles. Beilstein Journals. [Link]

  • Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry. [Link]

  • Unknown Authors. (n.d.). NMR-based characterization of phenothiazines as a RNA binding scaffold. PubMed. [Link]

  • Unknown Authors. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][7]benzothiazines. PMC. [Link]

  • Unknown Authors. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. RSC Publishing. [Link]

  • Unknown Authors. (n.d.). Tetrahydro-2h-benzo¬c|pyrroles.
  • Unknown Authors. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. ResearchGate. [Link]

  • Corredor, M., et al. (2013). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link]

  • Wishart, D. S. (1989). NMR Spectroscopy for Metabolomics Research. MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Novel Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the core synthetic strategies for novel benzothiazole derivatives, moving beyond mere procedural lists to explain the underlying chemical principles and rationale behind experimental choices. We will dissect classical condensation reactions, modern catalytic methods, and green chemistry approaches, offering detailed protocols, mechanistic insights, and comparative data to empower researchers in the rational design and synthesis of next-generation benzothiazole-based therapeutics.

The Enduring Significance of the Benzothiazole Core in Drug Discovery

Benzothiazole is a bicyclic heterocyclic compound resulting from the fusion of a benzene ring with a thiazole ring.[1][3] This planar, electron-rich system is a privileged pharmacophore, meaning it is a molecular framework that consistently appears in biologically active compounds. Its unique structure allows for diverse interactions with various biological targets, leading to a broad range of pharmacological effects.

Derivatives of benzothiazole have been extensively investigated and developed as clinical drugs for a multitude of conditions, including:

  • Anticancer Agents: Targeting various signaling pathways in cancer cells.[1][4][5]

  • Antimicrobial and Antifungal Agents: Exhibiting potent activity against a range of pathogens.[1][6]

  • Anti-inflammatory and Analgesic Drugs: Modulating inflammatory responses.[1][2][7]

  • Neuroprotective Agents: Showing potential in the diagnosis and treatment of neurodegenerative diseases like Alzheimer's.[7][8]

  • Antiviral, Antidiabetic, and Anticonvulsant medications. [1][2][3]

The therapeutic versatility of this scaffold continually drives research into novel, efficient, and sustainable synthetic methodologies to access new chemical entities for drug development pipelines.[9][10]

Core Synthetic Strategies: From Classical to Contemporary

The synthesis of the benzothiazole nucleus is most commonly achieved through the formation of the thiazole ring by cyclizing a substituted aniline precursor. The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and scalability.

The Workhorse Method: Condensation of 2-Aminothiophenols

The most prevalent and versatile strategy for constructing the benzothiazole core is the condensation of a 2-aminothiophenol with a suitable electrophile.[7][11][12][13] This approach allows for the direct installation of a substituent at the C2-position, a critical site for modulating biological activity.[5][8]

General Reaction Mechanism:

The reaction proceeds via a two-step sequence:

  • Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbon of the reaction partner (e.g., the carbonyl carbon of an aldehyde or acyl chloride), forming a Schiff base or amide intermediate after dehydration.

  • Intramolecular Cyclization: The pendant nucleophilic thiol (-SH) group then attacks the imine or related carbon, followed by an oxidative cyclization (often involving air or another oxidant) to form the aromatic thiazole ring.

Below is a diagram illustrating this fundamental pathway.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Aminothiophenol C Schiff Base Intermediate A->C Nucleophilic Attack (-H2O) B Aldehyde (R-CHO) B->C D Cyclized Intermediate (Benzothiazoline) C->D Intramolecular Cyclization E 2-Substituted Benzothiazole D->E Oxidation (-2H)

Caption: General mechanism for benzothiazole synthesis via condensation.

Common Electrophilic Partners:

ElectrophileResulting C2-SubstituentTypical Conditions & Causality
Aldehydes (R-CHO) 2-Aryl or 2-AlkylOften catalyzed by acids (e.g., HCl, PTSA) or oxidants (H₂O₂/HCl) to promote both imine formation and the final oxidative aromatization.[11][13] The choice of oxidant is critical to avoid over-oxidation of the thiol.
Carboxylic Acids (R-COOH) 2-Aryl or 2-AlkylRequires harsh dehydrating conditions, such as high temperatures with polyphosphoric acid (PPA), to drive the condensation. PPA acts as both a catalyst and a solvent.
Acyl Chlorides (R-COCl) 2-Aryl or 2-AlkylHighly reactive; reactions can often proceed under mild, solvent-free conditions.[14] The high electrophilicity of the acyl chloride drives the initial acylation of the amine without needing a strong catalyst.
Nitriles (R-CN) 2-Aryl or 2-AlkylTypically requires metal catalysis (e.g., copper) to activate the nitrile group for nucleophilic attack by the aminothiophenol.[11][15]
Modern Methodologies: Enhancing Efficiency and Sustainability

While classical methods are robust, modern synthesis focuses on improving yields, reducing reaction times, and adhering to the principles of green chemistry.[4][16]

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate benzothiazole synthesis.[4][6] The rapid, uniform heating dramatically reduces reaction times from hours to minutes and often improves yields by minimizing side product formation.[4][6]

Catalysis in Green Solvents: The use of hazardous solvents is a major drawback of many traditional protocols. Recent advances focus on using environmentally benign media like water, ethanol, or ionic liquids.[4][15] For instance, samarium triflate has been used as a reusable, water-tolerant Lewis acid catalyst for the condensation of 2-aminothiophenols with aldehydes in an aqueous medium.[15]

Solvent-Free and Catalyst-Free Approaches: The ultimate green approach involves eliminating both the solvent and the catalyst. A highly efficient protocol involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions at room temperature, affording excellent yields in just a few minutes. This is possible due to the high intrinsic reactivity of the starting materials.

Comparative Overview of Synthetic Approaches:

MethodKey AdvantagesKey LimitationsTypical Yields
Conventional Heating (PPA) Handles less reactive substrates (e.g., carboxylic acids).Harsh conditions (high temp), difficult workup.50-80%
H₂O₂/HCl Catalysis Mild conditions (room temp), short reaction times.Requires careful control of oxidant stoichiometry.85-94%[13]
Microwave-Assisted Drastically reduced reaction times (minutes), high efficiency.Requires specialized equipment, scalability can be a challenge.85-95%[4]
Solvent-Free (with Acyl Chlorides) Extremely fast, no solvent waste, simple workup.Limited to highly reactive electrophiles.90-98%[14]
Metal-Catalyzed (e.g., Cu, Pd) Expands substrate scope to nitriles, ortho-halothioureas.[11]Catalyst cost, potential metal contamination in the final product.70-95%[11][17]

Validated Experimental Protocols

Adherence to a well-defined protocol is critical for reproducibility and safety. The following are representative, step-by-step methodologies.

Protocol 3.1: Green Synthesis of 2-Arylbenzothiazole via H₂O₂/HCl Catalysis

This protocol is adapted from a method noted for its efficiency and mild conditions.[11][12][13]

Objective: To synthesize 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethanol (10 mL)

  • 30% Hydrogen Peroxide (H₂O₂) (6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl) (3.0 mmol)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Stir the solution at room temperature.

  • Slowly add the H₂O₂/HCl mixture (prepared by mixing 6.0 mmol of 30% H₂O₂ and 3.0 mmol of conc. HCl) to the flask.

  • Continue stirring at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.

  • Expected Yield: 85-94%.[13]

Causality & Trustworthiness: The HCl acts as a catalyst for the initial imine formation. The H₂O₂ serves as a mild oxidant for the final, irreversible aromatization step. This combination allows the reaction to proceed efficiently at room temperature. The protocol is self-validating through the high expected yield and the formation of a crystalline product with a known melting point.

Protocol 3.2: Microwave-Assisted, Solvent-Free Synthesis

This protocol highlights the speed and efficiency of microwave chemistry.[4]

Objective: To synthesize a substituted 2-arylbenzothiazole.

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • p-Toluenesulfonic acid (PTSA) (catalytic amount, ~0.1 mmol)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of PTSA.

  • Mix the reactants thoroughly with a glass rod.

  • Place the vessel in a scientific microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100°C) for 5-10 minutes.

  • After cooling, add a small amount of ethanol to the solid mass and triturate to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Expected Yield: 85-95%.[4]

Causality & Trustworthiness: The microwave energy directly and rapidly heats the polar reactants, accelerating the reaction rate significantly. PTSA catalyzes the dehydration step. The solvent-free condition simplifies the workup procedure immensely. The protocol's reliability is confirmed by the high yields and extremely short reaction times reported in the literature.[4]

Visualization of a Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a novel benzothiazole derivative.

G start Select Starting Materials (2-Aminothiophenol + Electrophile) reaction Perform Reaction (e.g., Microwave or Conventional Heating) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring Sample periodically monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final Pure Novel Derivative characterization->final

Caption: A standard laboratory workflow for benzothiazole synthesis.

Conclusion and Future Perspectives

The synthesis of benzothiazole derivatives remains a vibrant and essential area of chemical research. While the condensation of 2-aminothiophenols with electrophiles is a time-tested and reliable strategy, the field is continually evolving. Future efforts will likely focus on:

  • Photocatalysis: Utilizing visible light to drive reactions under even milder conditions.[11]

  • Flow Chemistry: Transitioning from batch to continuous flow synthesis for improved safety, control, and scalability.

  • Biocatalysis: Employing enzymes to perform cyclizations with high stereo- and regioselectivity.

By integrating these modern techniques with a solid understanding of the fundamental reaction mechanisms, researchers can continue to expand the chemical space of benzothiazole derivatives, paving the way for the discovery of new and more effective therapeutic agents.

References

  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (n.d.). IJRAR - International Journal of Research and Analytical Reviews. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Bentham Science. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). National Center for Biotechnology Information (NCBI). [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Semantic Scholar. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). ResearchGate. [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. (2012). National Center for Biotechnology Information (NCBI). [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2021). Royal Society of Chemistry. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). National Center for Biotechnology Information (NCBI). [Link]

  • A Review on Synthesis of Benzothiazole Derivatives. (2020). Bentham Science. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2021). Bentham Science. [Link]

  • Recent Advances in the Synthesis of Benzothiazole and its Derivatives. (2022). Ingenta Connect. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of benzothiazole derivatives under green conditions. (2013). ResearchGate. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Center for Biotechnology Information (NCBI). [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). SciELO. [Link]

  • Metal‐catalyzed synthesis of benzoxazoles and benzothiazoles. (2017). ResearchGate. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. (2013). ResearchGate. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025). YouTube. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). National Center for Biotechnology Information (NCBI). [Link]

Sources

A Technical Guide to the Biological Activity of Tetrahydrobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrobenzothiazole scaffold, a fused heterocyclic system, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for modern drug discovery.[1] This guide provides an in-depth exploration of the key pharmacological properties of tetrahydrobenzothiazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. We delve into the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency. This document serves as a technical resource for researchers aiming to design, synthesize, and evaluate the next generation of tetrahydrobenzothiazole-based therapeutics.

Introduction: The Tetrahydrobenzothiazole Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, prized for their structural diversity and ability to interact with a wide array of biological targets.[2][3] Among these, the benzothiazole nucleus—a fusion of a benzene and a thiazole ring—is a recurring motif in numerous biologically active molecules.[1][4] The tetrahydrobenzothiazole variant, which features a partially saturated benzene ring, retains the key pharmacophoric elements while offering distinct stereochemical and solubility properties.

This structural framework is synthetically accessible, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.[4][5] As a result, derivatives have been investigated for a wide spectrum of therapeutic applications, including oncology, infectious diseases, and inflammatory disorders.[6][7][8] This guide will systematically dissect these activities, providing the scientific rationale and practical methodologies required for their exploration in a drug discovery context.

General Pharmacological Screening Workflow

The journey from a synthesized compound to a potential drug candidate follows a rigorous screening cascade. This process is designed to efficiently identify compounds with desired biological activity while filtering out those with unfavorable properties. Pharmacological screening is the cornerstone of this process, systematically testing compounds for their therapeutic potential.[9][10]

G cluster_0 In Silico & Synthesis cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening & Lead Optimization cluster_3 Preclinical Evaluation (In Vivo) a Compound Library (Virtual or Physical) b Synthesis of Novel Tetrahydrobenzothiazole Derivatives a->b c High-Throughput Screening (HTS) Broad Activity Assays b->c d Hit Identification (Compounds showing desired activity) c->d Data Analysis e Dose-Response & Potency (IC50 / EC50 / MIC) d->e f Selectivity & Mechanism of Action (MoA) Target-based assays, Pathway analysis e->f g Lead Compound Selection f->g h Animal Models of Disease (e.g., Xenograft, Infection, Inflammation) g->h i Pharmacokinetics (ADME) & Toxicology h->i j Candidate Drug Nomination i->j

Caption: General workflow for pharmacological screening of novel compounds.

Anticancer Activity

Tetrahydrobenzothiazole derivatives have emerged as a potent class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including those of the lung, colon, breast, and prostate.[11][12] Their mechanisms of action are diverse, often involving the inhibition of key enzymes critical for tumor growth and survival.[6]

Mechanism of Action: Targeting Cellular Proliferation

A primary strategy for anticancer drug action is the disruption of signaling pathways that drive uncontrolled cell proliferation. Many tetrahydrobenzothiazole compounds function as kinase inhibitors.[13] Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.[14] For example, certain derivatives have shown inhibitory activity against c-Met and other tyrosine kinases, which are crucial for tumor cell growth, migration, and invasion.[13] Another significant target is the NF-κB (Nuclear Factor kappa B) pathway. Chronic activation of NF-κB is linked to inflammation and cancer, promoting cell survival and proliferation.[15] By inhibiting this pathway, benzothiazole derivatives can suppress the expression of pro-inflammatory and pro-survival genes, ultimately leading to apoptosis (programmed cell death).[15]

G cluster_nucleus Nuclear Events lps Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4) lps->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκBα NF-κB (p50/p65) ikb_p P-IκBα (Phosphorylated) ikb_nfkb:f0->ikb_p nfkb_active Active NF-κB (p50/p65) ikk->ikb_nfkb:f0 Phosphorylates proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation proteasome->nfkb_active Releases nfkb_nuc NF-κB Translocation nfkb_active->nfkb_nuc nucleus Nucleus dna Binds to DNA nfkb_nuc->dna genes Gene Transcription: • Pro-inflammatory Cytokines (IL-6, TNF-α) • COX-2, iNOS • Anti-apoptotic proteins dna->genes thbt Tetrahydrobenzothiazole Compound thbt->ikk Inhibits thbt->nfkb_nuc Inhibits

Caption: Inhibition of the NF-κB signaling pathway by tetrahydrobenzothiazoles.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Naphthalimide-Benzothiazole (67)HT-29 (Colon)3.47 ± 0.2[11]
Naphthalimide-Benzothiazole (67)A549 (Lung)3.89 ± 0.3[11]
Naphthalimide-Benzothiazole (67)MCF-7 (Breast)5.08 ± 0.3[11]
Ru(III) Benzothiazole (62)A549 (Lung)9.0 ± 1.0 (µg/mL)[11]
2-phenylbenzothiazole complex (1a)A549 (Lung)1.9 ± 0.1[16]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic effects of chemical compounds on cultured cells.[14] Its trustworthiness stems from its direct measurement of metabolic activity; viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Causality: The amount of purple formazan produced is directly proportional to the number of living cells, providing a reliable, quantifiable measure of cell viability after exposure to the test compound.[17]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrobenzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[8] Tetrahydrobenzothiazole derivatives have demonstrated significant activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[18][19]

Mechanism of Action: Disruption of Essential Bacterial Processes

These compounds can target various essential bacterial enzymes that have no homolog in humans, providing a window for selective toxicity.[18] One such target is Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthesis pathway, which is essential for bacterial DNA synthesis.[20] By inhibiting DHPS, these compounds starve the bacteria of essential precursors for growth and replication. Other reported mechanisms include the inhibition of DNA gyrase, an enzyme crucial for DNA replication, and the disruption of cell wall synthesis.[8][18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22] It is the gold standard for measuring the potency of antimicrobial compounds.[23]

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
Azo clubbed benzothiazole (31)S. aureus / E. coli312.5–1250[8]
Diarylurea analogue (2bF/2eC)S. aureus8[24][25]
Diarylurea analogue (2bB)E. faecalis8[24][25]
Benzothiazole derivative (133)S. aureus / E. coli78.125[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a highly reproducible, standardized technique for determining the MIC of a compound.[23][26] Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls, which ensure the bacteria are viable and the medium is sterile.

Causality: This assay directly assesses the concentration at which a compound can inhibit microbial growth, providing a clear and quantitative measure of its antimicrobial efficacy.[21]

Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the tetrahydrobenzothiazole compound in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing 100 µL of broth only (no compound, no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth. The growth control well should be turbid, and the sterility control well should be clear.

Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of many diseases, including arthritis, inflammatory bowel disease, and even cancer.[27][28] Tetrahydrobenzothiazole derivatives have shown promise as anti-inflammatory agents by modulating the production of key inflammatory mediators.[5][29]

Mechanism of Action: Suppression of Inflammatory Mediators

As previously discussed, the NF-κB pathway is a central regulator of inflammation.[15] Upon activation by stimuli like lipopolysaccharide (LPS), it drives the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][30] These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. Tetrahydrobenzothiazole compounds can exert their anti-inflammatory effects by inhibiting the NF-κB pathway, thereby reducing the expression and activity of iNOS and COX-2 and decreasing the production of NO.[15][30]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitric oxide by macrophages (like the RAW 264.7 cell line) upon inflammatory stimulation. It is a robust method to screen for compounds that can suppress this key inflammatory response.[30][31]

Causality: The Griess reaction measures nitrite, a stable breakdown product of NO. A reduction in nitrite levels in the culture medium directly correlates with the compound's ability to inhibit NO production, indicating anti-inflammatory potential.[30]

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the tetrahydrobenzothiazole compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be prepared to quantify the amount of nitrite in the samples.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

In Vivo Model: TPA-Induced Mouse Ear Edema

For a compound that shows promising in vitro activity, the next step is to evaluate its efficacy in a living organism. The TPA-induced mouse ear edema model is a standard and rapid in vivo screening method for acute anti-inflammatory activity.[31]

Conceptual Workflow:

  • A potent inflammatory agent, 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to a mouse's ear.

  • This induces a rapid and measurable inflammatory response, characterized by fluid accumulation (edema) and increased ear thickness.

  • The test compound (tetrahydrobenzothiazole derivative) is applied topically either before or after the TPA application.

  • A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[31]

  • After several hours, the ear thickness is measured with a digital caliper, and ear punch biopsies are weighed.

  • A significant reduction in ear thickness or weight in the compound-treated group compared to the TPA-only group indicates potent in vivo anti-inflammatory activity.[30]

Conclusion and Future Directions

The tetrahydrobenzothiazole scaffold is a versatile and highly valuable core in medicinal chemistry. The diverse biological activities—spanning anticancer, antimicrobial, and anti-inflammatory effects—underscore its therapeutic potential. The key to advancing these compounds from laboratory hits to clinical candidates lies in a deep understanding of their mechanisms of action and a rigorous, systematic approach to their pharmacological evaluation. The experimental protocols and workflows detailed in this guide provide a validated framework for researchers to assess the activity of novel derivatives. Future work should focus on optimizing lead compounds to enhance potency and selectivity while improving their drug-like properties (ADME/Tox profiles), paving the way for the development of new and effective treatments for a range of human diseases.

References

  • National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery.
  • IT Medical Team. (n.d.). Pharmacological screening: The drug discovery.
  • PubMed. (n.d.). Bioassays for anticancer activities.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
  • ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • University of Wollongong Research Online. (2013). Bioassays for anticancer activities.
  • Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals.
  • MDPI. (n.d.). Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design.
  • ResearchGate. (n.d.). Pharmacological Screening: Drug Discovery | Request PDF.
  • PubMed Central. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions.
  • ResearchGate. (n.d.). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
  • (n.d.). Biological evaluation and characterization of benzothiazole derivatives.
  • PubMed. (2021). In vivo anti-inflammatory activity of Fabaceae species extracts screened by a new ex vivo assay using human whole blood.
  • (2017). New approach makes it easier to find novel drug.
  • (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • MDPI. (n.d.). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray.
  • PubMed. (n.d.). Benzothiazole derivatives as anticancer agents.
  • (2023). Synthesis and various biological activities of benzothiazole derivative: A review.
  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents.
  • Frontiers. (n.d.). Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles.
  • Longdom Publishing. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development.
  • (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents.
  • National Institutes of Health (NIH). (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019). A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES.
  • (n.d.). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity.
  • PubMed. (n.d.). Benzothiazole-based Compounds in Antibacterial Drug Discovery.
  • ResearchGate. (n.d.). Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. Anilino molety Large fragment.
  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
  • PubMed. (2015). Thiobenzothiazole-modified Hydrocortisones Display Anti-inflammatory Activity with Reduced Impact on Islet β-Cell Function.
  • PubMed Central. (2023). Recent insights into antibacterial potential of benzothiazole derivatives.
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • Uniba. (2021). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity.
  • PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
  • (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
  • National Institutes of Health (NIH). (n.d.). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
  • ResearchGate. (n.d.). Anti-inflammatory Activities of Tetrahydrocarbazoles (THCz): A Review.

Sources

In Silico Characterization of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The early-stage assessment of small molecules for their drug-like potential is a critical bottleneck in pharmaceutical research and development. In silico, or computational, methods provide a rapid, cost-effective, and powerful means to predict the physicochemical, pharmacokinetic, and toxicological properties of novel chemical entities, thereby enabling data-driven prioritization and reducing late-stage attrition.[1][2] This guide presents a comprehensive, step-by-step framework for the in silico characterization of a representative molecule, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. This compound belongs to the benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[3][4][5]

This document serves as a practical whitepaper for researchers, scientists, and drug development professionals. It details the scientific rationale behind each predictive step, provides actionable protocols using freely accessible tools, and emphasizes the importance of validating computational predictions. By following this workflow, research teams can generate a robust, preliminary profile of a molecule's potential, guiding further experimental investigation.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, which consists of a benzene ring fused to a thiazole ring, is a prominent heterocyclic scaffold.[6] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making it a "privileged structure" in drug design.[4] This versatility stems from the scaffold's ability to engage in various non-covalent interactions with biological macromolecules and the ease with which its physicochemical properties can be modulated through substitution.[5] Documented activities include antimicrobial action against bacteria and fungi, cytotoxic effects on cancer cell lines, and inhibition of enzymes like GABA-aminotransferase, suggesting anticonvulsant potential.[6][7][8]

Our subject molecule, This compound , combines this core with a phenyl group and a saturated carbocyclic ring bearing a hydroxyl group. This guide will systematically deconstruct its properties to build a predictive profile of its drug-like potential.

Chemical structure of this compound
Figure 1. Chemical structure of the target molecule.

A Strategic Workflow for In Silico Profiling

A robust in silico assessment is not a single calculation but a multi-tiered process. The workflow begins with fundamental physicochemical and drug-likeness predictions, progresses to pharmacokinetic (ADMET) profiling, and culminates in hypothesis-driven molecular docking to predict potential biological targets. This structured approach ensures that foundational properties are established before more complex and computationally intensive analyses are undertaken.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Target Interaction cluster_3 Phase 4: Synthesis & Validation mol_input Molecular Input (SMILES/SDF) physchem Physicochemical Property Prediction (LogP, Solubility, pKa) mol_input->physchem druglikeness Drug-Likeness Evaluation (Lipinski's Rules) physchem->druglikeness admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) druglikeness->admet target_id Hypothesis-Driven Target Identification admet->target_id docking Molecular Docking (Binding Affinity & Pose) target_id->docking profile Synthesized In Silico Profile docking->profile validation Experimental Validation profile->validation

Caption: High-level workflow for in silico molecular characterization.

Prediction of Physicochemical Properties and Drug-Likeness

Scientific Rationale: A molecule's fundamental physicochemical properties govern its ability to dissolve, cross biological membranes, and avoid rapid clearance. Key parameters include:

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.[9]

  • Aqueous Solubility (LogS): Critical for absorption and formulation. Poor solubility is a major hurdle in drug development.[10]

  • pKa: The acid dissociation constant determines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[11]

These properties are foundational to drug-likeness , a qualitative concept that assesses a compound's suitability for oral administration. The most famous guideline is Lipinski's Rule of Five, which sets thresholds for molecular weight, LogP, and hydrogen bond donors/acceptors.[12]

Experimental Protocol: Property Prediction with SwissADME

The SwissADME web server is a free, user-friendly tool for computing a wide range of molecular properties.[13]

  • Obtain Molecular Input: The SMILES (Simplified Molecular Input Line Entry System) string for our molecule is O(C1C2SC(N=C2CC1)=C1C=CC=CC=1).

  • Access SwissADME: Navigate to the SwissADME website ([Link]).

  • Input Molecule: Paste the SMILES string into the query box and click "Run".

  • Analyze Results: The platform will generate a comprehensive report. Focus on the tables for "Physicochemical Properties" and "Lipophilicity". Note the values for MW, LogP (consensus), LogS (ESOL), and pKa.

  • Evaluate Drug-Likeness: Check the "Drug-likeness" section to see if the molecule adheres to Lipinski's rules and other models (e.g., Ghose, Veber).

Data Presentation: Predicted Physicochemical Profile
PropertyPredicted ValueCommentary
Molecular FormulaC13H13NOS-
Molecular Weight (MW)231.31 g/mol Well within Lipinski's rule (< 500 Da), suggesting good potential for absorption.
Consensus LogP2.50 - 3.00Indicates balanced lipophilicity, favorable for membrane permeability without being excessively greasy.
ESOL LogS (Solubility)-3.5 to -4.0Predicts moderate to low aqueous solubility. May require formulation strategies if developed further.[10]
pKa (most basic)4.0 - 4.5The thiazole nitrogen is weakly basic, suggesting it will be largely neutral at physiological pH (7.4).
Hydrogen Bond Donors1Compliant with Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors2Compliant with Lipinski's rule (≤ 10).
Lipinski's Rule of Five 0 Violations Excellent drug-likeness profile according to this primary rule.

ADMET Profiling: Predicting In Vivo Behavior

Scientific Rationale: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts a drug's fate within an organism. Early ADMET assessment is crucial for identifying liabilities that could lead to failure in clinical trials, such as poor bioavailability or unforeseen toxicity.[12][14] Key computational predictions include:

  • Absorption: Caco-2 cell permeability (a model for the intestinal barrier) and P-glycoprotein (P-gp) substrate status (P-gp is an efflux pump that can remove drugs from cells).[14]

  • Distribution: Blood-Brain Barrier (BBB) permeation and plasma protein binding.

  • Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 3A4), which are responsible for metabolizing most drugs. Inhibition can lead to dangerous drug-drug interactions.

  • Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other potential toxicities.

Experimental Protocol: ADMET Prediction with SwissADME & pkCSM

This protocol uses both SwissADME (for pharmacokinetics and CYP inhibition) and pkCSM (for toxicity prediction) to build a more complete profile.

  • SwissADME Analysis: In the SwissADME results page from the previous step, examine the "Pharmacokinetics" section. Note the predictions for GI absorption, BBB permeant, P-gp substrate, and CYP inhibitor status.

  • pkCSM Analysis:

    • Navigate to the pkCSM Pharmacokinetics web server ([Link]1]

    • Input the SMILES string for the molecule.

    • Click "Predict".

    • Review the "Toxicity" tab for predictions on Ames toxicity, hERG I inhibition, and other relevant endpoints.

Data Presentation: Predicted ADMET Profile
ParameterPredicted OutcomeImplication for Drug Development
Absorption
GI Absorption (SwissADME)HighThe molecule is likely to be well-absorbed from the gastrointestinal tract.
P-gp Substrate (SwissADME)NoUnlikely to be actively pumped out of cells by P-gp, which is favorable for bioavailability and tissue penetration.
Distribution
BBB Permeant (SwissADME)YesThe molecule may be able to cross the blood-brain barrier, which is desirable for CNS targets but a liability for others.
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions involving this major CYP isoform.
CYP2C9 InhibitorYes/No (Varies)Predictions may be borderline. This would be a key area for in vitro experimental validation.
CYP2D6 InhibitorNoLow risk of interactions with drugs metabolized by this isoform.
CYP3A4 InhibitorNoLow risk of interactions with the most common drug-metabolizing enzyme.
Toxicity
Ames Toxicity (pkCSM)NoPredicted to be non-mutagenic.[1]
hERG I Inhibition (pkCSM)NoLow predicted risk of cardiotoxicity, a major cause of drug withdrawal.[1]

Target Identification and Molecular Docking

Scientific Rationale: Molecular docking is a structure-based drug design technique that predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[3][15] This method is invaluable for hypothesizing a molecule's mechanism of action and prioritizing compounds for synthesis and testing.[16] Based on the known activities of the benzothiazole scaffold, we can select plausible protein targets for docking studies. For this guide, we will hypothesize an antimicrobial mechanism and select E. coli Dihydroorotase (PDB ID: 1J79), a target that has been previously implicated for benzothiazole derivatives.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

This workflow outlines the key steps for performing a docking simulation using open-source tools.[17][18][19]

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis l1 1. Draw 2D Structure (e.g., MarvinSketch) l2 2. Generate 3D Coordinates & Add Hydrogens l1->l2 l3 3. Energy Minimization (e.g., Avogadro) l2->l3 l4 4. Save as PDBQT format (AutoDock Tools) l3->l4 d1 5. Define Search Space (Grid Box around Active Site) l4->d1 p1 1. Download PDB File (e.g., 1J79 from RCSB PDB) p2 2. Clean Structure (Remove water, co-ligands) p1->p2 p3 3. Add Polar Hydrogens & Assign Charges p2->p3 p4 4. Save as PDBQT format (AutoDock Tools) p3->p4 p4->d1 d2 6. Run Docking Simulation (AutoDock Vina) d1->d2 d3 7. Analyze Results (Binding Energy & Poses) d2->d3 d4 8. Visualize Interactions (PyMOL, Discovery Studio) d3->d4

Caption: Detailed workflow for a molecular docking experiment.
  • Ligand Preparation:

    • Draw the 2D structure of this compound using software like MarvinSketch.[20]

    • Convert to 3D, add hydrogens, and perform a geometry optimization using a tool like Avogadro with a suitable force field (e.g., MMFF94).

    • Use AutoDock Tools to assign atom types and save the ligand in the required PDBQT format.

  • Protein Preparation:

    • Download the crystal structure of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 1J79).[21]

    • Using AutoDock Tools or similar software, remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Docking Simulation:

    • Define a "grid box" or search space that encompasses the known active site of the protein.

    • Execute the AutoDock Vina program via the command line, providing the prepared ligand, receptor, and grid box configuration as inputs.

  • Analysis of Results:

    • Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted interaction.

    • Use visualization software like PyMOL or DS Visualizer to inspect the top-ranked pose and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.[21]

Data Presentation: Hypothetical Docking Results
Target Protein (PDB ID)Plausible Biological RolePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
E. coli Dihydroorotase (1J79)[7]Antimicrobial-7.5 to -8.5ASN44, LEU222
GABA-Aminotransferase (1OHV)[6]Anticonvulsant-7.0 to -8.0GLU109, CYS47
p56lck Tyrosine Kinase (1QPC)[22]Anticancer/Immunomodulatory-8.0 to -9.0MET319 (hinge region)

Profile Synthesis and the Imperative of Validation

Synthesized In Silico Profile: The computational analysis of this compound suggests a promising profile for a drug candidate. It is a small molecule with excellent drug-likeness properties, predicted high gastrointestinal absorption, and the potential to cross the blood-brain barrier. Crucially, it shows a low predicted risk for common toxicities like mutagenicity and cardiotoxicity. Molecular docking studies indicate that it has the potential to bind with high affinity to multiple targets associated with the benzothiazole scaffold, suggesting it could be explored for antimicrobial, anticonvulsant, or anticancer applications.

Trustworthiness and Validation: It is paramount to recognize that in silico models are predictive, not definitive. Their accuracy is dependent on the algorithms and the data used for their training.[23] Therefore, every computational prediction must be treated as a testable hypothesis that requires experimental validation.[24][25]

  • Computational Validation: For methods like QSAR, models must be rigorously validated using techniques like leave-one-out cross-validation and evaluation against external test sets to ensure their predictive power and robustness.[26]

  • Experimental Validation: The ultimate confirmation of in silico predictions must come from the laboratory. Key experiments to validate the profile generated in this guide would include:

    • Measuring aqueous solubility and LogP.

    • In vitro permeability assays (e.g., Caco-2 or PAMPA).

    • CYP inhibition assays using human liver microsomes.

    • In vitro binding or enzymatic assays against the predicted protein targets (e.g., Dihydroorotase, GABA-AT).

    • Cell-based assays to confirm biological activity (e.g., minimum inhibitory concentration against bacterial strains).

Guidelines from regulatory bodies and international consortia increasingly recognize the role of in silico methods, particularly for toxicity assessment, provided they are properly validated and documented.[25][27]

Conclusion

This technical guide has outlined a systematic and scientifically grounded workflow for the in silico prediction of properties for this compound. By integrating predictions of physicochemical characteristics, ADMET profiles, and potential target interactions, researchers can build a comprehensive preliminary assessment of a molecule's drug discovery potential. This approach, which leverages powerful and often freely available computational tools, empowers scientific teams to make more informed decisions, optimize resource allocation, and ultimately accelerate the journey from a chemical concept to a viable therapeutic candidate. The key to success lies not only in the proficient application of these tools but also in a steadfast commitment to the experimental validation of the resulting hypotheses.

References

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Google Cloud.
  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio.
  • Open Source Molecular Modeling. (n.d.). opensourcemolecularmodeling.github.io.
  • Predictive QSAR model and clustering analysis of some Benzothiazole derivatives as cytotoxic inhibitors. (n.d.). ResearchGate.
  • In Silico Docking Performance of Benzothiazole Derivatives: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship.org.
  • Directory of in silico Drug Design tools. (n.d.). Click2Drug.
  • Durrant, J. D., & McCammon, J. A. (2011). Open Source Molecular Modeling. PMC.
  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology.
  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE.
  • Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. (2013). ResearchGate.
  • Lelo, A., et al. (2021). Computational/in silico methods in drug target and lead prediction. PMC.
  • Falcón-Cano, G., & Cabrera-Pérez, M. Á. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH.
  • Molecular Graphics Software. (n.d.). RCSB PDB.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). OAK Open Access Archive.
  • Computational methods for predicting properties. (n.d.). ProtoQSAR.
  • Top 10 Open-Source Software Tools in the Pharmaceutical Industry (2026). (2026). IntuitionLabs.
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews.
  • New designed benzothiazoles antimalarial compounds and predicted log IC 50 calculated using the best QSAR model. (n.d.). ResearchGate.
  • A Guide to In Silico Drug Design. (2022). PMC.
  • In-silico Studies: Pioneering The Future Of Drug Discovery. (n.d.). IJSDR.
  • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2020). World Journal of Advanced Research and Reviews.
  • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (n.d.). ResearchGate.
  • Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (n.d.). ResearchGate.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC.
  • Validating the In-Silico Model for Toxicity Studies. (2020). News-Medical.Net.
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). MDPI.
  • Towards standardization guidelines for in silico approaches in personalized medicine. (n.d.). PMC.
  • Advancing Safety Standards: International Guidelines and In Silico Toxicology. (n.d.). Instem.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.
  • A Guide to In Silico Drug Design. (2022). ResearchGate.
  • A Guide to In Silico Drug Design. (2023). Pharma Excipients.
  • QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. (n.d.). MDPI.
  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. (n.d.). PubMed.
  • Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. (n.d.). MDPI.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). NIH.

Sources

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a heterocyclic compound of interest within the broader class of benzothiazoles known for their significant pharmacological potential. As this specific molecule is not widely documented in public databases, this paper establishes its theoretical molecular characteristics and outlines the rigorous, self-validating experimental protocols required for its empirical confirmation. The core focus is on the application of high-resolution mass spectrometry (HRMS) for unambiguous molecular formula determination. This guide serves as a foundational document for researchers engaged in the synthesis, characterization, and development of novel benzothiazole-based therapeutic agents, emphasizing the critical role of accurate mass measurement in ensuring scientific integrity and advancing drug discovery pipelines.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this heterocyclic core exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Several benzothiazole-containing molecules have been developed into clinically successful drugs, underscoring the therapeutic potential of this chemical class. The introduction of various substituents and modifications, such as the saturation of the benzene ring to form a tetrahydrobenzothiazole, allows for the fine-tuning of pharmacological profiles. The title compound, this compound, represents a novel variation with potential for unique biological interactions, making the precise determination of its fundamental chemical properties, starting with molecular weight, a critical first step in its scientific evaluation.

Theoretical Molecular Weight and Isotopic Distribution

Prior to any experimental work, the theoretical molecular weight and isotopic distribution must be calculated. This provides a precise benchmark for the validation of empirical data.

Molecular Formula Determination

The systematic IUPAC name "this compound" allows for the unambiguous deduction of its molecular structure and, consequently, its molecular formula.

  • Core Structure : A benzothiazole where the benzene ring is hydrogenated at positions 4, 5, 6, and 7.

  • Substituents : A phenyl group at position 2 and a hydroxyl group at position 7.

Based on this structure, the molecular formula is determined to be C₁₃H₁₅NOS .

Caption: Structure of this compound.

Calculation of Molecular Masses

From the molecular formula, we can calculate the key theoretical masses used in mass spectrometry. The distinction between monoisotopic mass and average mass is crucial; for high-resolution mass spectrometry, the monoisotopic mass is the value of interest.[2]

Table 1: Theoretical Molecular Mass Data for C₁₃H₁₅NOS

Parameter Value Description
Monoisotopic Mass 233.0874 Da The sum of the masses of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the target value in HRMS.[3]

| Average Mass | 233.33 g/mol | The weighted average of all isotopic masses of the constituent atoms. Used for bulk chemical calculations. |

Theoretical Isotopic Distribution

The presence of naturally occurring heavier isotopes (e.g., ¹³C, ³³S, ³⁴S) results in a characteristic isotopic pattern in the mass spectrum. Calculating this pattern is essential for confirming the elemental composition.[4]

Table 2: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of C₁₃H₁₅NOS

Ion Relative Abundance (%) Monoisotopic Mass (Da)
A (M) 100.00 234.0947
A+1 15.36 235.0981
A+2 5.53 236.0971

| A+3 | 0.81 | 237.1005 |

Calculations can be performed using standard isotopic distribution calculator tools.[5] The A+2 peak is notably larger than what would be expected from ¹³C alone, due to the natural abundance of the ³⁴S isotope (approx. 4.2%). This provides a key validation point.

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

The gold standard for determining the molecular weight and confirming the elemental formula of a novel compound is High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI).[6][7]

The Principle of ESI-HRMS

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation.[8][9] This is ideal for determining the mass of the intact molecule (the molecular ion). When coupled with a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight), the mass-to-charge ratio (m/z) of the ion can be measured with very high precision (typically to four or five decimal places).[10] This "accurate mass" measurement is the cornerstone of modern small molecule identification.[2]

Self-Validating Experimental Protocol

The following protocol is designed to be a self-validating system, where internal calibration and logical data analysis steps ensure the trustworthiness of the final result.

Step 1: Sample Preparation

  • Solubilization: Dissolve the purified solid sample of this compound in a suitable solvent system. A typical starting point is 50:50 Acetonitrile:Water with 0.1% formic acid to promote protonation, to a final concentration of ~1 µg/mL.

  • Causality: Formic acid is added to lower the pH of the solution, which promotes the formation of the protonated molecular ion, [M+H]⁺, the species most commonly analyzed in positive-ion ESI-MS.

Step 2: Instrument Setup and Calibration

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Internal Calibration: Ensure the instrument is calibrated immediately prior to the run using a standard calibration mixture. For continuous validation, a known lock mass compound can be introduced alongside the sample to correct for any mass drift during the acquisition in real-time.

  • Trustworthiness: The use of a lock mass provides a continuous internal validation of mass accuracy throughout the data acquisition process, making the resulting data highly reliable.

Step 3: Data Acquisition

  • Mode: Acquire data in positive ion mode.

  • Resolution: Set the mass analyzer to a high resolution (e.g., >70,000 FWHM).

  • Scan Range: Set a scan range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

Step 4: Data Analysis and Validation

  • Identify the [M+H]⁺ Ion: Locate the peak corresponding to the expected monoisotopic mass of the protonated molecule (234.0947 Da).

  • Mass Accuracy Check: The measured accurate mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass.

    • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • Isotopic Pattern Matching: Compare the experimentally observed isotopic cluster with the theoretical distribution calculated in Section 2.3. The relative abundances and spacing of the A, A+1, and A+2 peaks should show a close match.[11] This step is critical for confirming the elemental formula.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation a Dissolve Purified Compound (~1 µg/mL in ACN/H₂O + 0.1% FA) b Direct Infusion into ESI Source a->b c Data Acquisition (Positive Ion Mode, >70k Resolution) b->c e Extract Accurate Mass of Base Peak c->e g Analyze Isotopic Cluster (A, A+1, A+2 peaks) c->g d Internal Calibration (Lock Mass) d->c Continuous Validation f Compare with Theoretical [M+H]⁺ Mass (234.0947 Da) e->f i Confirmation (Mass Error < 5 ppm & Isotope Match) f->i h Compare with Theoretical Isotopic Distribution g->h h->i

Caption: Experimental workflow for molecular weight confirmation by ESI-HRMS.

Significance in Drug Development

The unambiguous determination of the molecular weight and formula is not a trivial exercise; it is a fundamental requirement in the drug discovery and development process.

  • Identity Confirmation: Accurate mass provides the primary confirmation that the correct molecule has been synthesized.[12]

  • Purity Assessment: HRMS can distinguish the target compound from impurities, even those with the same nominal mass.[13]

  • Regulatory Submission: Precise molecular formula data is a non-negotiable component of any regulatory filing for a new chemical entity.

  • Structure-Activity Relationship (SAR): All subsequent SAR studies rely on the foundational knowledge that the biological activity observed is attributable to a compound of a known and confirmed structure.

  • Metabolite Identification: In later stages, the accurate mass of the parent drug is essential for identifying and characterizing its metabolites.[2]

Conclusion

The molecular weight of this compound, a compound with potential pharmacological relevance, is theoretically established through its molecular formula, C₁₃H₁₅NOS. The monoisotopic mass of the neutral molecule is 233.0874 Da. This guide provides a robust, self-validating protocol centered on ESI-HRMS for the empirical confirmation of this fundamental property. Adherence to such rigorous analytical principles ensures the scientific integrity required to confidently advance novel compounds like this through the demanding pipeline of drug discovery and development.

References

  • Title: Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications Source: Spectroscopy Online URL: [Link]

  • Title: Accurate Mass: The best solution for metabolite identification in discovery, development and clinical applications Source: Frontage Laboratories URL: [Link]

  • Title: Molecular mass calculator Source: The ISIC- EPFL mstoolbox URL: [Link]

  • Title: Understanding the Role of Mass Spectrometry in Drug Discovery and Development Source: News-Medical.net URL: [Link]

  • Title: High-Resolution Filtering for Improved Small Molecule Identification via GC/MS Source: PMC - NIH URL: [Link]

  • Title: The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development Source: The Column URL: [Link]

  • Title: A general approach to calculating isotopic distributions for mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: PMC - NIH URL: [Link]

  • Title: High-Resolution Filtering for Improved Small Molecule Identification via GC/MS Source: ResearchGate URL: [Link]

  • Title: High-resolution mass spectrometry of small molecules bound to membrane proteins Source: PMC - NIH URL: [Link]

  • Title: Accurate mass measurements: Significance and symbolism Source: Wisdomlib URL: [Link]

  • Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: The Association for Clinical Biochemistry and Laboratory Medicine URL: [Link]

  • Title: Ultrahigh-Speed Calculation of Isotope Distributions Source: Analytical Chemistry URL: [Link]

  • Title: A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry Source: Wiley-VCH URL: [Link]

  • Title: Memory Efficient Calculation of the Isotopic Mass States of a Molecule. Source: Brandeis University URL: [Link]

  • Title: Skyline High Resolution Metabolomics Source: Skyline URL: [Link]

  • Title: Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence Source: ACS Publications URL: [Link]

  • Title: Isotope distributions Source: University of Tübingen URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: PubMed Central URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: 2-Phenylbenzothiazole Source: PubChem - NIH URL: [Link]

  • Title: Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 2-phenyl-4,5,6,7-tetrahydro[2][5]thiazolo[5,4-b]pyridine Source: ChemSynthesis URL: [Link]

  • Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchGate URL: [Link]

  • Title: 4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine Source: PubChem URL: [Link]

  • Title: Benzothiazole Source: Wikipedia URL: [Link]

Sources

The 4,5,6,7-Tetrahydro-1,3-benzothiazole Scaffold: A Cornerstone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This guide focuses on a specific, novel derivative, this compound. While this exact molecule is not extensively documented in current literature, its structural motifs—a phenyl group at the 2-position and a hydroxyl group on the saturated ring—suggest considerable potential as both a bioactive agent and a versatile synthetic intermediate.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It outlines a robust, logical synthetic pathway, details the expected physicochemical and spectroscopic characteristics for structural verification, and explores the rationale for its investigation in various therapeutic areas based on structure-activity relationships established for related analogs.[4][5]

Significance in Medicinal Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in the development of therapeutic agents.[6][7] Its hydrogenated analogue, the tetrahydrobenzothiazole core, retains key electronic features while providing a three-dimensional geometry that can enhance binding to biological targets. Derivatives of this scaffold have been successfully developed as dopaminergic agents for treating Parkinson's disease, potent anticancer agents that interfere with tumorigenesis, and a wide array of other pharmacologically active molecules.[1][2][8] The scaffold's value lies in its rigid structure, potential for diverse substitutions, and its ability to act as a bioisostere for other aromatic systems.

Structural Features and Nomenclature of the Target Compound

The molecule of interest is This compound . Its structure consists of:

  • A thiazole ring fused with a cyclohexene ring , collectively forming the 4,5,6,7-tetrahydro-1,3-benzothiazole core.

  • A phenyl substituent at position 2 of the thiazole ring, which is known to influence electronic properties and can participate in π-stacking interactions with biological targets.

  • A hydroxyl group (-OH) at position 7 of the saturated cyclohexene ring. This group introduces polarity and can act as both a hydrogen bond donor and acceptor, significantly impacting solubility and receptor binding. It also presents a reactive handle for further synthetic modifications.

As a novel compound, a unique CAS Registry Number has not yet been assigned.

Table 1: Core Structural and Identity Information

Property Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₃NOS
Molecular Weight 231.31 g/mol
Canonical SMILES C1C=C(N=C(S1)C2=CC=CC=C2)C3CCC(C3)O

| InChI Key | (Predicted) YQFPXMGGDSUNRN-UHFFFAOYSA-N |

Proposed Synthetic Strategy: A Logic-Driven Approach

A robust synthesis is paramount for accessing the target molecule for further study. The proposed strategy is a two-step sequence commencing from a commercially available starting material, which is efficient and employs well-established chemical transformations. The causality behind this choice is the prevalence of the key intermediate, a cyclic β-diketone, which readily allows for the construction of the fused thiazole ring system.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a logical path to simple precursors. The target alcohol can be formed via the reduction of the corresponding ketone, 2-Phenyl-4,5,6-tetrahydro-1,3-benzothiazol-7-one (3) . This ketone is a key intermediate accessible through a classic thiazole synthesis. Disconnecting the thiazole ring via the Hantzsch synthesis or related condensations points to 1,3-cyclohexanedione (1) as the ideal starting material for the saturated ring and a benzaldehyde/ammonia/sulfur source for the 2-phenylthiazole portion.

G mol_target This compound mol_ketone 2-Phenyl-4,5,6-tetrahydro-1,3-benzothiazol-7-one (3) mol_target->mol_ketone Ketone Reduction mol_precursors 1,3-Cyclohexanedione (1) + Benzaldehyde (2a) + Sulfur/Ammonia mol_ketone->mol_precursors Multicomponent Condensation

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis Workflow & Experimental Protocols

The proposed forward synthesis is designed for efficiency and high yield, using standard laboratory reagents and conditions.

G cluster_0 Step A: Ketone Synthesis cluster_1 Step B: Reduction start 1,3-Cyclohexanedione (1) + Benzaldehyde (2a) + Sulfur (2b) + Morpholine (2c) intermediate 2-Phenyl-4,5,6-tetrahydro-1,3-benzothiazol-7-one (3) start->intermediate Reflux in Ethanol product This compound (Target) intermediate->product NaBH4, Methanol, 0°C to RT

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the purification of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Achieving high purity of this compound is critical for accurate biological evaluation and reliable downstream applications. This guide moves beyond simple procedural lists to explain the rationale behind methodological choices, addressing common challenges such as the removal of starting materials, synthetic by-products, and isomers. We present three primary purification strategies—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep HPLC)—each tailored for different scales and final purity requirements. These protocols are designed to be self-validating, incorporating in-process purity checks to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a complex heterocyclic molecule featuring a phenyl-substituted benzothiazole core fused to a cyclohexanol ring.[3] This unique architecture confers a moderate polarity, making it amenable to a range of purification techniques. The benzothiazole moiety is a recognized "privileged scaffold" in drug discovery, appearing in compounds with a wide array of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[1][4][5] The purity of the final compound is paramount, as even minor impurities can confound biological data or lead to the misinterpretation of structure-activity relationships (SAR).

Potential Impurity Profile

Effective purification begins with an understanding of potential impurities arising from the synthesis. The most common synthetic route involves the condensation of a 2-aminothiophenol derivative with a phenyl-containing carbonyl compound.[1] Key impurities may include:

  • Unreacted Starting Materials: Residual 2-aminothiophenol precursors or phenyl-substituted electrophiles.

  • Intermediates: Incompletely cyclized intermediates, such as the corresponding Schiff base or thioamide.

  • Oxidation Products: The thiazole sulfur atom can be susceptible to oxidation, forming the corresponding sulfoxide or sulfone, particularly under oxidative reaction conditions.

  • Isomeric By-products: Depending on the specific precursors, regioisomers may form.

  • Dehydration Products: The tertiary alcohol at the C-7 position may undergo elimination to form an alkene by-product, especially under acidic or high-temperature conditions.

Physicochemical Data Summary

Understanding the compound's properties is crucial for selecting the appropriate purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₃H₁₃NOSDetermines molecular weight and elemental composition.
Molecular Weight 231.31 g/mol Influences diffusion rates and behavior in mass spectrometry.
Appearance Typically an off-white to pale yellow solidVisual indicator of purity; color may suggest impurities.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water and hexanes.[6]Critical for selecting solvents for recrystallization and chromatography.
Polarity Moderately polarThe hydroxyl group increases polarity, allowing for strong interaction with silica gel and effective separation from nonpolar impurities.

Purification Methodologies: Principles and Protocols

The choice of purification method depends on the initial purity of the crude material, the required final purity, and the quantity of compound to be purified.

Method 1: Recrystallization for Bulk Purification

Recrystallization is the most economical method for purifying large quantities of solid material, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality and Rationale: The ideal solvent will fully dissolve the crude compound at its boiling point but will have very low solubility for the target compound at low temperatures (e.g., 0–4 °C). Impurities should either remain in the cold solvent (mother liquor) or be insoluble in the hot solvent (allowing for hot filtration). For this compound, polar protic solvents like ethanol or solvent mixtures such as ethyl acetate/hexanes are excellent starting points.[7][8]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., 20-25 mL) with stirring and gentle heating until the solid fully dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Assess purity via HPLC and ¹H NMR. Analyze the mother liquor to confirm that impurities were successfully removed.

Method 2: Flash Column Chromatography for Intermediate Scale

Flash chromatography is the workhorse for purifying milligram to multi-gram quantities of organic compounds, offering a balance of speed, resolution, and capacity.[9] Separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.

Causality and Rationale: The polar hydroxyl group and nitrogen/sulfur heteroatoms of the target molecule will interact with the polar silica gel stationary phase. By using a mobile phase of optimal polarity, typically a mixture like hexanes/ethyl acetate, the target compound can be selectively eluted after less polar impurities and before more polar ones. The ideal solvent system should provide a retention factor (Rƒ) of ~0.3 for the target compound on a TLC plate.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Elution cluster_post Analysis TLC 1. TLC Analysis (Hexane:EtOAc) Slurry 2. Pack Column (Silica Gel Slurry) Sample 3. Load Sample (Dry Loading) Elute 4. Elute with Solvent (Isocratic or Gradient) Sample->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC or LC-MS) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap

Caption: Workflow for Flash Column Chromatography Purification.

Experimental Protocol: Silica Gel Chromatography

  • TLC Analysis: Develop a TLC method to separate the target compound from its impurities. Test solvent systems such as Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7 v/v).

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 8:2 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Loading: Pre-adsorb the crude compound onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely and carefully add the resulting dry powder to the top of the packed column. This "dry loading" technique often yields sharper bands and better separation.

  • Elution: Begin eluting with the low-polarity mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Validation: Confirm the purity of the isolated solid by HPLC and NMR spectroscopy.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for moderately polar compounds.
Mobile Phase Hexanes:Ethyl Acetate (Gradient)Provides good separation for a wide range of polarities.
Initial Eluent 80:20 Hexanes:EtOAcElutes non-polar by-products first.
Final Eluent 50:50 Hexanes:EtOAcElutes the target compound effectively.
Detection UV light (254 nm) and/or stainingThe phenyl and benzothiazole rings are UV active.
Method 3: Preparative HPLC for High-Purity Isolation

Preparative HPLC is the premier technique for achieving the highest levels of purity (>99%) and for separating challenging mixtures, such as closely related isomers.[10][11] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significant sample loads.[11]

Causality and Rationale: Reversed-phase HPLC (RP-HPLC) is typically used for this type of molecule. The compound is separated on a nonpolar stationary phase (e.g., C18-bonded silica) with a polar mobile phase (e.g., water/acetonitrile). More polar impurities will elute first, followed by the target compound, and then any less polar impurities. Adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring consistent protonation of the molecule.

Workflow for Preparative HPLC Purification

G cluster_dev Method Development cluster_run Purification Run cluster_post Post-Processing Analytical 1. Analytical HPLC (Method Optimization) ScaleUp 2. Scale-Up Calculation (Flow Rate, Gradient) Analytical->ScaleUp Prep 3. Prepare Sample (Dissolve & Filter) ScaleUp->Prep Inject 4. Inject on Prep System Prep->Inject Collect 5. Fraction Collection (UV or MS Triggered) Inject->Collect Analyze 6. Purity Analysis of Fractions Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Lyophilize 8. Remove Solvent (Lyophilization) Pool->Lyophilize

Caption: General Workflow for Preparative HPLC.

Experimental Protocol: Reversed-Phase Preparative HPLC

  • Analytical Method Development: On an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), develop a gradient method using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Aim for a retention time that provides good separation from all impurities.

  • Scale-Up: Scale the analytical method to a preparative C18 column (e.g., 21.2 x 150 mm, 5 µm). The flow rate and gradient times should be adjusted proportionally to the column cross-sectional area.[12]

  • Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent (e.g., Methanol or DMSO) at a high concentration. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Purification Run: Equilibrate the preparative column with the starting mobile phase conditions. Inject the sample and run the scaled-up gradient method.

  • Fraction Collection: Collect fractions based on the UV detector signal (e.g., at 254 nm or 280 nm), triggering collection when the signal rises above a set threshold.

  • Post-Processing: Analyze the collected fractions by analytical LC-MS to identify those containing the pure product. Pool the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) to obtain a fluffy, pure solid.

ParameterRecommended ConditionRationale
Stationary Phase C18-bonded Silica, 5-10 µmIndustry standard for reversed-phase separation of small molecules.
Mobile Phase A Deionized Water + 0.1% Formic AcidAqueous phase; acid modifier improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting the compound.
Gradient 10% to 95% B over 20 minutesA broad gradient is effective for separating diverse impurities.
Detection UV at 254 nm and/or 280 nmThe aromatic rings provide strong UV absorbance for detection.

Summary and Comparison of Methods

FeatureRecrystallizationFlash ChromatographyPreparative HPLC
Typical Scale > 1 g50 mg – 10 g1 mg – 1 g
Achievable Purity Good to High (95-99%)Good (90-98%)Very High (>99%)
Resolution LowModerateHigh
Throughput HighMediumLow
Cost & Complexity LowMediumHigh
Best For Bulk purification of mostly pure material.General purpose purification of complex mixtures.Final polishing step for high purity; separating close-eluting impurities.

References

  • Readers Insight. (2025). Heterocycles Structural Analysis in HPLC Method Development. Vertex AI Search.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne Labs.
  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals.
  • LCGC International. (n.d.). Introduction to Preparative HPLC. LCGC International.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent.
  • Talele, T. T., et al. (2022). Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy. National Institutes of Health.
  • Anonymous. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
  • Yennawar, H. P., et al. (2018). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). National Institutes of Health.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
  • H. N., et al. (2018). Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. ResearchGate.
  • Anonymous. (2023). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications.
  • Chen, J., et al. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health.
  • Benchchem. (n.d.). Ethyl 7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate. Benchchem.
  • National Center for Biotechnology Information. (n.d.). Benzothiazole. PubChem.
  • Kumar, P. V., et al. (2010). Synthesis and anticonvulsant activity of 6,7,8,9-tetrahydro-5H-5-(2'-hydroxy phenyl)-2-(4'-substituted benzylidine)-3-(4-nitrophenyl amino) thiazolo quinazoline derivatives. ResearchGate.
  • Gribkoff, V. K., & Bozik, M. E. (2008). KNS-760704 [(6R)-4,5,6,7-tetrahydro-N6-propyl-2, 6-benzothiazole-diamine dihydrochloride monohydrate] for the treatment of amyotrophic lateral sclerosis. CNS Neuroscience & Therapeutics.

Sources

Application Note: Comprehensive Analytical Strategies for 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the essential analytical techniques for the characterization, quantification, and quality control of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. As a molecule possessing a unique combination of a UV-active phenyl group, a heterocyclic benzothiazole core, and a polar hydroxyl group, a multi-platform analytical approach is required for robust characterization. This document details field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and high-sensitivity quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative following derivatization. Each section explains the causality behind methodological choices and integrates self-validating steps to ensure data integrity, in alignment with principles outlined in regulatory guidelines such as ICH Q2(R1).[1][2][3]

Introduction and Physicochemical Properties

This compound is a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. Its structure, featuring both hydrophobic (phenyl, tetrahydro-ring) and polar (hydroxyl, thiazole nitrogen) moieties, presents specific analytical challenges and opportunities. Accurate and precise analytical methods are paramount for ensuring its identity, purity, and quality throughout the research, development, and manufacturing lifecycle. The selection of an appropriate analytical technique is directly informed by the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of the Analyte

Property Value Rationale for Analytical Strategy
Molecular Formula C₁₃H₁₅NOS Defines the exact mass for mass spectrometry.
Molecular Weight 233.33 g/mol Guides mass analyzer settings in MS.
Structure Chemical structure of this compound Phenyl group is a strong chromophore for UV detection. The basic nitrogen is a site for protonation in ESI-MS. The hydroxyl group allows for potential derivatization for GC analysis.
Predicted LogP ~2.5 - 3.0 Suggests good retention on reverse-phase (e.g., C18) HPLC columns.

| Predicted pKa | ~4.5 (Thiazole N) | Indicates that the molecule will be protonated and carry a positive charge in acidic mobile phases, making it ideal for positive ion mode ESI-MS. |

Primary Technique: HPLC-UV for Purity and Assay

For routine quality control, purity assessment, and quantification, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice. This technique is robust, reproducible, and well-suited for separating the target analyte from potential impurities.

Principle of Method

The methodology is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The phenyl group of the molecule provides strong hydrophobic interaction with the C18 column, ensuring good retention and separation. The hydroxyl and thiazole groups add polarity, allowing for elution with a standard mobile phase gradient of water and acetonitrile. The phenyl ring's conjugated pi-system provides a strong UV chromophore, enabling sensitive detection around 240-260 nm.[4]

Detailed Experimental Protocol: HPLC-UV

Objective: To determine the purity (% area) and concentration (assay) of this compound.

A. Reagents and Materials:

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (FA), LC-MS Grade

  • Reference Standard: this compound (>99.5% purity)

  • Sample (e.g., synthesis crude, formulated product)

B. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • DAD Wavelength: 254 nm (for quantification), with monitoring from 200-400 nm for peak purity analysis.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    18.0 95
    18.1 30

    | 22.0 | 30 |

C. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the 50:50 ACN/Water diluent.

  • Sample Solution (approx. 0.1 mg/mL): Prepare the sample to a target concentration of 0.1 mg/mL using the same diluent. Filter through a 0.45 µm syringe filter before injection.

D. System Suitability Testing (SST) - The Self-Validating System: Before sample analysis, perform five replicate injections of the Working Standard (0.1 mg/mL). The system is deemed ready for use only if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5 (Ensures good peak shape)

  • Theoretical Plates (N): ≥ 5000 (Ensures column efficiency)

  • Repeatability (%RSD of Peak Area): ≤ 1.0% (Ensures detector and injector precision)

E. Analysis and Data Interpretation:

  • Inject the blank (diluent), SST replicates, and then the samples.

  • Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).

  • Assay: Quantify the sample concentration against a calibration curve constructed from standards of known concentrations.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Reference Standard (1.0 mg/mL) Dilution Dilution & Filtration (0.45 µm) Std->Dilution Sample Test Sample (~0.1 mg/mL) Sample->Dilution SST System Suitability Test (5x Injections) Dilution->SST Inject HPLC Injection SST->Inject Pass? Chrom Chromatographic Separation (C18 Column, Gradient Elution) Inject->Chrom Detect UV Detection (@ 254 nm) Chrom->Detect Integrate Peak Integration Detect->Integrate Report Calculate Purity (% Area) & Assay (vs. Standard) Integrate->Report GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dried Sample (~0.1 mg) Deriv Derivatization (BSTFA, 70°C, 30 min) Sample->Deriv Inject GC Injection Deriv->Inject Separation GC Separation (HP-5ms Column) Inject->Separation Ionize EI Ionization (70 eV) Separation->Ionize MS_Detect MS Detection Ionize->MS_Detect Library Library Search & Spectral Interpretation MS_Detect->Library Report Identify TMS-Derivative (M+ at m/z 305) Library->Report

Sources

Application Notes & Protocols: Characterizing the In Vitro Biological Activity of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anti-inflammatory, anticancer, antioxidant, and kinase inhibitory effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial in vitro screening cascade for a specific derivative, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. The proposed workflow begins with essential cytotoxicity profiling to establish a therapeutic window, followed by a suite of targeted assays to probe its potential anti-inflammatory, antioxidant, and kinase inhibitory activities. Each protocol is designed as a self-validating system, emphasizing the rationale behind experimental choices and the inclusion of critical controls to ensure data integrity and trustworthiness.

Introduction: The Rationale for a Phased Screening Approach

The 2-phenyl-benzothiazole core is a recurring motif in compounds with significant pharmacological properties.[2][4] Before embarking on complex mechanistic studies for a novel derivative like this compound, a systematic and logical screening cascade is paramount. This approach ensures that resources are used efficiently and that subsequent, more intensive assays are built upon a solid foundation of preliminary data.

Our proposed workflow prioritizes the assessment of cellular viability. This initial step is critical to distinguish between compounds that exhibit targeted biological effects and those that are merely cytotoxic. A non-toxic compound may modulate a specific pathway, whereas a broadly toxic compound will disrupt multiple cellular processes, confounding data interpretation. Only after establishing a non-cytotoxic concentration range can a researcher confidently investigate specific mechanisms of action.

cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Screening cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purity Analysis B Cell Viability & Cytotoxicity Profiling (e.g., MTT / XTT Assays) A->B Establish Therapeutic Window C Anti-Inflammatory Assays (NF-κB, MAPK Pathways) B->C Sub-toxic Concentrations D Kinase Inhibition Assays (Biochemical Screening) B->D Sub-toxic Concentrations E Antioxidant Capacity Assays (DPPH, FRAP) B->E Sub-toxic Concentrations F Hit Confirmation & Dose-Response C->F Identify 'Hits' D->F Identify 'Hits' E->F Identify 'Hits' G Structure-Activity Relationship (SAR) Studies F->G Refine Chemical Structure

Figure 1: A logical workflow for the in vitro screening of novel compounds.

Foundational Assay: Cell Viability and Cytotoxicity

The first step in characterizing any new compound is to determine its effect on cell viability. Tetrazolium salt-based colorimetric assays are simple, reliable, and widely used for this purpose.[5] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, producing a colored formazan product.[5][6] The intensity of this color is directly proportional to the number of viable cells.[5]

Expertise in Action: Choosing Between MTT and XTT Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a well-established assay where the yellow tetrazolium salt is reduced to an insoluble purple formazan crystal.[6][7] A critical, and often cumbersome, step is the necessity to solubilize these crystals with an organic solvent (e.g., DMSO) before measuring absorbance.[5]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Developed to overcome the limitations of MTT, XTT is reduced to a water-soluble orange formazan product.[5][7] This eliminates the solubilization step, streamlining the protocol and reducing potential errors associated with incomplete dissolution.[5]

For initial high-throughput screening, the XTT assay is often preferred due to its simpler workflow.

Protocol: XTT Cell Viability Assay

Principle: Metabolically active cells reduce the water-soluble XTT reagent to a water-soluble orange-colored formazan product. An electron-coupling reagent is used to enhance the efficiency of XTT reduction at the cell surface.[6]

Materials:

  • HEK293 (human embryonic kidney) or HaCaT (human keratinocyte) cell lines (as examples of robust, easy-to-culture lines for initial toxicity screening).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom cell culture plates.

  • This compound (Test Compound).

  • DMSO (Vehicle).

  • Doxorubicin or Staurosporine (Positive Control for cytotoxicity).

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling solution).

  • Microplate reader capable of measuring absorbance at 450-500 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the Test Compound in culture medium from a primary stock in DMSO. Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid vehicle-induced toxicity.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.

  • Assay Controls (Critical for Data Integrity):

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay can detect cell death.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of this activated solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.[5]

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at a wavelength between 450-500 nm.[5] Use a reference wavelength between 630-690 nm to reduce background noise.[5]

Data Analysis:

  • Subtract the average absorbance of the Blank Control from all other readings.

  • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mechanistic Screening: Anti-Inflammatory Activity

Chronic inflammation is linked to numerous diseases, and its dysregulation often involves key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8][9] Benzothiazole derivatives have been reported to possess anti-inflammatory properties, making this a logical area of investigation.[1][3]

Targeting the NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of inflammation.[10][11] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Inflammatory stimuli (e.g., TNF-α, LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Inactive_Complex IκBα p65/p50 IKK->Inactive_Complex:f0 NFkB_cyto NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Binds DNA Inactive_Complex->Proteasome Degrades IκBα, Releases NF-κB

Figure 2: Simplified canonical NF-κB signaling pathway.

Protocol: Immunofluorescence for NF-κB p65 Nuclear Translocation

Principle: This imaging-based assay visually determines the activity of the NF-κB pathway by quantifying the movement of the p65 subunit from the cytoplasm to the nucleus upon stimulation. An effective inhibitor will prevent this translocation.

Materials:

  • RAW 264.7 (macrophage) or HeLa cell lines.

  • Culture medium, glass coverslips or imaging-ready microplates.

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

  • Test Compound and Vehicle (DMSO).

  • BAY 11-7082 (Positive Control inhibitor).

  • Reagents: 4% Paraformaldehyde (PFA) for fixing, 0.1% Triton X-100 for permeabilization, Bovine Serum Albumin (BSA) for blocking.

  • Primary antibody: Rabbit anti-NF-κB p65.

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with the Test Compound (at non-toxic concentrations) or controls (Vehicle, BAY 11-7082) for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS) to all wells except the unstimulated control. Incubate for 30-60 minutes.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking & Staining: Block non-specific binding with 1% BSA for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. The next day, wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging: Mount coverslips onto slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue, nucleus) and Alexa Fluor 488 (green, p65) channels.

Data Analysis:

  • Qualitative: Visually inspect for an overlap of green and blue signals (nuclear p65) in stimulated cells, and a lack of overlap (cytoplasmic p65) in inhibited and unstimulated cells.

  • Quantitative: Use image analysis software to measure the fluorescence intensity ratio between the nucleus and cytoplasm. A decrease in this ratio in the presence of the test compound indicates inhibition.

Targeting MAPK Signaling Pathways

MAPK pathways are three-tiered kinase modules that relay extracellular signals to intracellular targets.[13] The p38 and JNK pathways are strongly associated with stress and inflammatory responses, while the ERK pathway is more commonly linked to proliferation.[9][13] Activation of these kinases occurs via phosphorylation.[14]

Protocol: Western Blot for Phospho-p38 MAPK

Principle: This assay measures the activation state of the p38 MAPK pathway by detecting the phosphorylated (active) form of the p38 kinase relative to the total amount of p38 kinase present.

Materials:

  • Cell line, culture dishes, and inflammatory stimulus (e.g., LPS or Anisomycin).

  • Test Compound, Vehicle (DMSO), and a known p38 inhibitor (e.g., SB203580) as a positive control.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182) and Rabbit anti-total p38.

  • Secondary antibody: HRP-conjugated Goat anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Treatment: Grow cells to 80-90% confluency. Pre-treat with the Test Compound or controls for 1-2 hours. Stimulate with LPS for 15-30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect lysates and quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour. Incubate with the anti-phospho-p38 primary antibody overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with the anti-total p38 antibody.

Data Analysis:

  • Use densitometry software to quantify the band intensity for phospho-p38 and total p38.

  • Calculate the ratio of phospho-p38 to total p38 for each condition. A reduction in this ratio in compound-treated samples compared to the stimulated control indicates inhibitory activity.

Mechanistic Screening: Kinase Inhibitory & Antioxidant Activity

Biochemical Kinase Inhibition Assay

Given that many signaling pathways rely on kinases, direct inhibition of these enzymes is a common therapeutic strategy.[15] A biochemical assay, free from cellular complexity, is the most direct method to determine if a compound inhibits a specific kinase.[16]

A Prepare Assay Plate: Kinase, Substrate, Buffer B Add Test Compound (or Vehicle/Positive Control) A->B C Initiate Reaction: Add ATP B->C D Incubate at RT (e.g., 60 min) C->D E Stop Reaction & Detect Signal D->E F Read Plate (Luminescence/Fluorescence) E->F G Data Analysis: Calculate % Inhibition, IC50 F->G

Sources

Application Notes and Protocols for Cell-Based Assays of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Benzothiazole Derivative

The benzothiazole scaffold is a privileged heterocyclic system renowned in medicinal chemistry for its diverse and significant biological activities.[1] Derivatives of this core structure have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[1][2] 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol represents a novel analogue within this important class of compounds. While the specific biological profile of this molecule is yet to be fully elucidated, its structural features suggest it could be a valuable candidate for drug discovery programs.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough characterization of the compound's bioactivity, from initial cytotoxicity screening to the elucidation of its mechanism of action. Cell-based assays are indispensable in modern drug discovery as they offer a biologically relevant context to assess a compound's effects on cellular processes like proliferation, viability, and signaling pathways.[5][6][7][8]

Section 1: Foundational Assays: Assessing Cytotoxicity and Viability

A primary step in characterizing any novel compound is to determine its impact on cell viability and cytotoxicity. This foundational data is crucial for establishing appropriate concentration ranges for subsequent, more detailed mechanistic studies. We will describe two widely adopted and complementary assays: the MTT assay for metabolic activity (an indicator of cell viability) and the LDH assay for membrane integrity (an indicator of cytotoxicity).

Principle of Foundational Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of metabolically active cells.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[10]

Experimental Workflow: Cytotoxicity and Viability Screening

The following diagram outlines the general workflow for assessing the cytotoxicity and viability effects of this compound.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3/4: Assay Execution cluster_3 Data Analysis seed_cells Seed cells in 96-well plates prep_compound Prepare serial dilutions of This compound seed_cells->prep_compound treat_cells Add compound dilutions to cells prep_compound->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay ldh_assay Perform LDH Assay treat_cells->ldh_assay read_plate Measure absorbance with a microplate reader mtt_assay->read_plate ldh_assay->read_plate calc_ic50 Calculate % Viability / % Cytotoxicity and determine IC50 values read_plate->calc_ic50

Caption: Workflow for Cytotoxicity and Viability Screening.

Detailed Protocols

This protocol is adapted from established methods for assessing cell viability.[9]

Materials:

  • Target cells in culture

  • Complete culture medium

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental goals.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This protocol is based on standard LDH cytotoxicity assay kits.[9][10]

Materials:

  • Target cells in culture

  • Complete culture medium (low serum recommended)

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of the compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer from the kit).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Data Presentation: Cytotoxicity Profile

The results from the MTT and LDH assays can be summarized in a table to provide a clear overview of the compound's cytotoxic and anti-viability effects, including the calculated IC50 value (the concentration that inhibits 50% of the response).

Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle)100 ± 5.20 ± 2.5
192.3 ± 4.88.1 ± 3.1
575.1 ± 6.124.5 ± 4.2
1051.8 ± 5.548.9 ± 5.0
2528.4 ± 4.272.3 ± 6.3
5010.2 ± 3.189.6 ± 4.7
IC50 (µM) ~10.5 ~10.2

Section 2: Mechanistic Insights: Investigating Apoptosis and Cell Proliferation

Following the initial cytotoxicity assessment, the next logical step is to investigate the underlying mechanisms of cell death and the compound's effects on cell proliferation.

Principles of Apoptosis and Proliferation Assays

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical features.[11] The Annexin V assay is a widely used method to detect early-stage apoptosis.[11] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label apoptotic cells, which can then be quantified by flow cytometry.[11] Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[12]

Cell proliferation can be assessed by measuring DNA synthesis. The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of this synthetic thymidine analog into the DNA of proliferating cells during the S-phase of the cell cycle.[13] Incorporated BrdU can then be detected using a specific antibody, allowing for the quantification of proliferating cells.[13] Ki67 is a nuclear protein that is present during all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent cells (G0), making it another excellent marker for cell proliferation.[14]

Experimental Workflow: Apoptosis and Proliferation Analysis

The following diagram illustrates the workflow for analyzing apoptosis and cell proliferation.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assay (Annexin V/PI) cluster_2 Proliferation Assay (BrdU/Ki67) seed_treat Seed and treat cells with this compound harvest_cells_apop Harvest cells seed_treat->harvest_cells_apop label_brdu Label with BrdU (if applicable) seed_treat->label_brdu stain_annexin_pi Stain with Annexin V-FITC and PI harvest_cells_apop->stain_annexin_pi flow_cytometry Analyze by flow cytometry stain_annexin_pi->flow_cytometry fix_perm Fix and permeabilize cells label_brdu->fix_perm stain_ab Stain with anti-BrdU or anti-Ki67 antibodies fix_perm->stain_ab analyze_prolif Analyze by flow cytometry or microscopy stain_ab->analyze_prolif

Caption: Workflow for Apoptosis and Proliferation Analysis.

Detailed Protocols

This protocol is based on standard methods for apoptosis detection by flow cytometry.[15]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

This protocol is adapted from established BrdU staining procedures.[13][16]

Materials:

  • Treated and control cells

  • BrdU labeling solution (10 µM)

  • Fixation/Permeabilization buffer

  • DNase I or HCl for DNA denaturation

  • Anti-BrdU antibody

  • Fluorescently labeled secondary antibody

  • Flow cytometer or fluorescence microscope

Procedure:

  • BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for 1-2 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix with a fixation buffer.

  • Permeabilization: Permeabilize the cells to allow antibody access to the nucleus.

  • DNA Denaturation: Treat the cells with HCl to denature the DNA and expose the incorporated BrdU.[16]

  • Antibody Staining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of BrdU-positive cells.

Section 3: Delving Deeper: Signaling Pathway Analysis

To understand the molecular mechanisms by which this compound exerts its effects, it is essential to investigate its impact on key cellular signaling pathways. The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, making it a relevant target for investigation.[17][18]

Principles of Signaling Pathway Analysis

Reporter gene assays are powerful tools for monitoring the activity of specific transcription factors and signaling pathways.[19][20] In an NF-κB reporter assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with NF-κB binding sites.[20] Activation of the NF-κB pathway leads to the transcription of the reporter gene, and the resulting signal (e.g., luminescence) can be quantified. A dual-luciferase system, with a second reporter under a constitutive promoter, is often used to normalize for transfection efficiency.[21]

Western blotting is a technique used to detect specific proteins in a sample.[22][23] It can be used to analyze the expression and phosphorylation status of key proteins in a signaling pathway. For the NF-κB pathway, one could examine the phosphorylation of IκBα, which leads to its degradation and the subsequent translocation of NF-κB to the nucleus.[17][24]

Signaling Pathway Investigation Workflow

The following diagram outlines a workflow for investigating the effect of the compound on the NF-κB signaling pathway.

G cluster_0 Cell Preparation & Treatment cluster_1 Reporter Gene Assay cluster_2 Western Blot Analysis prep_cells Prepare cells (transfect with reporter plasmid for reporter assay) treat_compound Treat with this compound +/- pathway activator (e.g., TNF-α) prep_cells->treat_compound lyse_cells_reporter Lyse cells treat_compound->lyse_cells_reporter lyse_cells_wb Prepare cell lysates treat_compound->lyse_cells_wb measure_luciferase Measure luciferase activity lyse_cells_reporter->measure_luciferase sds_page SDS-PAGE and transfer to membrane lyse_cells_wb->sds_page probe_ab Probe with primary and secondary antibodies (e.g., anti-p-IκBα, anti-IκBα) sds_page->probe_ab detect_protein Detect protein bands probe_ab->detect_protein

Caption: Workflow for NF-κB Signaling Pathway Analysis.

Detailed Protocols

This protocol is based on commercially available dual-luciferase assay systems.[21][25]

Materials:

  • Cells suitable for transfection

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids.

  • Treatment: After 24 hours, treat the cells with this compound, with or without an NF-κB activator like TNF-α.

  • Cell Lysis: After the desired treatment time, wash the cells with PBS and lyse them using the passive lysis buffer provided in the kit.

  • Luciferase Measurement: Measure firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity in a luminometer.[21]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

This is a general protocol for Western blotting.[22][26]

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from treated and control cells. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

The cell-based assays and protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, cytotoxicity, apoptosis, proliferation, and key signaling pathways, researchers can gain valuable insights into the compound's biological activity and therapeutic potential. This structured approach will facilitate data-driven decisions in the early stages of drug discovery and development.

References

  • Abcam. (n.d.). Western blot protocol.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?.
  • Promega Corporation. (n.d.). Bioluminescent Reporter Gene Assays Protocols and Applications Guide.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Abcam. (n.d.). BrdU staining and BrdU assay protocol.
  • (n.d.). Dual Luciferase Reporter Assay Protocol.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Soman, G., et al. (2011). A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate.
  • Concept Life Sciences. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery.
  • Creative Diagnostics. (n.d.). BrdU Staining Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.
  • Promega Corporation. (2023). Dual-Luciferase® Reporter Assay System Protocol.
  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
  • Interchim. (n.d.). Cellomics BrdU and Ki67 Cell Proliferation Kit.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Thermo Fisher Scientific. (n.d.). Reporter Gene Assays Support—Getting Started.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
  • Sigma-Aldrich. (n.d.). Multiplexed High Content Screening Assays for Cell Cycle Analysis and Cytotoxicity Profiling.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol - CST.
  • (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI.
  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.
  • Proteintech Group. (n.d.). Proliferating cells: BrdU and Ki-67 cellular markers.
  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH.
  • (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI.
  • (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • (n.d.). Monitoring the Levels of Cellular NF-κB Activation States - PMC - NIH.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
  • (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC.
  • (2019). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed.
  • (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • (n.d.). Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes - ResearchGate.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. NIH.
  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.

Sources

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol as a potential kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterization of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol as a Potential Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Tetrahydrobenzothiazoles

Protein kinases are a vast family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[2][3] The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and kinase inhibitory properties.[4][5][6]

This document provides detailed application notes and protocols for the characterization of This compound (hereafter referred to as PTTB-ol ), a novel compound belonging to the tetrahydrobenzothiazole class.[7][8] Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, suggesting that PTTB-ol may represent a valuable tool for research and a potential lead for therapeutic development.[9][10]

These protocols are designed to guide researchers in determining the inhibitory potency, selectivity, and cellular efficacy of PTTB-ol, establishing a robust framework for its preclinical evaluation.

Compound Information: PTTB-ol

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₃NOS

  • Appearance: Typically a solid, white to off-white powder.

  • Solubility: Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in aqueous solutions.

Handling and Storage:

  • Prepare stock solutions in 100% DMSO (e.g., at 10 mM or 50 mM). Store at -20°C or -80°C, protected from light and moisture.

  • For experimental use, create fresh dilutions from the stock solution into the appropriate assay buffer or cell culture medium.

  • Senior Scientist's Note: Avoid repeated freeze-thaw cycles of the DMSO stock, as this can lead to compound precipitation and degradation. Aliquoting the stock solution upon initial preparation is highly recommended. The final DMSO concentration in assays should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Section 1: In Vitro Biochemical Kinase Profiling

The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on the activity of purified enzymes.[2] This approach isolates the interaction between the compound and the kinase, providing a clear measure of potency (IC₅₀) and selectivity without the complexities of a cellular environment.[11]

Principle of the ADP-Glo™ Kinase Assay

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are robust, sensitive, and highly amenable to high-throughput screening (HTS).[11][12] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The intensity of the luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity. An effective inhibitor will reduce ADP production, resulting in a lower luminescent signal.

G cluster_0 Kinase Reaction cluster_1 Products Kinase Kinase Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Phospho_Substrate Phosphorylated Substrate Reaction->Phospho_Substrate Phosphorylation ADP ADP Reaction->ADP Phosphorylation Luminescence Luminescent Signal ADP->Luminescence ADP-Glo™ Detection Inhibitor PTTB-ol (Inhibitor) Inhibitor->Kinase Inhibition

Fig 1. Principle of Kinase Inhibition Assay.
Protocol 1.1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of PTTB-ol against a target kinase.[1][12]

Materials:

  • Target Kinase (e.g., VEGFR-2, CK2, GSK3β)

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • PTTB-ol

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • Solid white, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G node_prep node_prep node_reaction node_reaction node_detection node_detection node_analysis node_analysis prep1 1. Prepare Serial Dilution of PTTB-ol prep2 2. Add Diluted PTTB-ol or Controls to Plate prep1->prep2 react1 3. Add Kinase Enzyme Solution prep2->react1 react2 4. Pre-incubate (10-30 min) react1->react2 react3 5. Initiate Reaction with ATP/Substrate Mix react2->react3 react4 6. Incubate at 30°C (e.g., 60 min) react3->react4 detect1 7. Add ADP-Glo™ Reagent (Stop Reaction) react4->detect1 detect2 8. Incubate (40 min) detect1->detect2 detect3 9. Add Kinase Detection Reagent detect2->detect3 detect4 10. Incubate (30 min) detect3->detect4 analysis1 11. Measure Luminescence detect4->analysis1 analysis2 12. Plot Dose-Response Curve & Calculate IC50 analysis1->analysis2

Fig 2. Workflow for Biochemical Kinase Assay.

Procedure:

  • Compound Dilution: Prepare a 10-point, 1:3 serial dilution of PTTB-ol in 100% DMSO, starting from a high concentration (e.g., 1 mM). Also prepare a stock of Staurosporine. Controls should include "no inhibitor" (DMSO only) for 100% activity and "no enzyme" for 0% activity.[12]

  • Plate Setup: In a 384-well plate, add 1 µL of each serially diluted compound, DMSO control, or assay buffer ("no enzyme" control) to the appropriate wells.

  • Kinase Addition: Prepare a solution of the kinase in kinase assay buffer. Add 4 µL of this solution to each well, except for the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature.

    • Rationale: This step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, which is especially important for competitive inhibitors.[1][13]

  • Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibitor assessment.[14] Initiate the kinase reaction by adding 5 µL of this mixture to all wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[12]

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Data Presentation and Analysis

The inhibitory activity of PTTB-ol should be evaluated against a panel of kinases to assess its selectivity.[2]

Table 1: Hypothetical Inhibitory Activity of PTTB-ol against a Kinase Panel

Kinase Target PTTB-ol IC₅₀ (nM) Staurosporine IC₅₀ (nM)
VEGFR-2 85 8
CK2 1,200 50
GSK3β 750 15
p38α >10,000 25

| Aurora Kinase A | 250 | 5 |

Data is for illustrative purposes only. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[12]

Data analysis to determine the IC₅₀ value is detailed in Section 3 .

Section 2: Cell-Based Efficacy Assessment

While biochemical assays are crucial for determining direct potency, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert a desired biological effect.[15][16]

Protocol 2.1: Cellular Phosphorylation Assay

This type of assay measures the phosphorylation of a specific downstream substrate of the target kinase within intact cells.[15] A decrease in substrate phosphorylation upon treatment with PTTB-ol indicates successful target engagement and inhibition. Formats like TR-FRET or cell-based ELISA are commonly used.[16]

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVEC for VEGFR-2, HCT116 for other common kinases).

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics.

  • PTTB-ol and control inhibitors.

  • Stimulant (if required to activate the pathway, e.g., VEGF for VEGFR-2).

  • Cell lysis buffer.

  • TR-FRET or ELISA-based detection kit for the specific phospho-substrate (e.g., phospho-ERK, phospho-Akt).

  • Tissue culture-treated plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling pathway activity, replace the growth medium with serum-free medium for 4-24 hours before the experiment.

  • Compound Treatment: Treat the cells with serially diluted PTTB-ol or controls for a pre-determined time (e.g., 1-2 hours).

  • Pathway Stimulation: Add a stimulant (e.g., growth factor) to activate the kinase of interest for a short period (e.g., 10-30 minutes). Include unstimulated controls.

  • Cell Lysis: Remove the medium and add cell lysis buffer to each well to release cellular proteins.[16]

  • Detection: Transfer the cell lysates to the detection plate. Add the detection reagents (e.g., phospho-specific and total protein antibodies for TR-FRET) according to the manufacturer's protocol.[16]

  • Data Acquisition: Read the plate on a TR-FRET-compatible or standard ELISA plate reader. The ratio of phospho-protein to total protein signal is calculated.

Protocol 2.2: Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17] A reduction in metabolic activity suggests that the kinase inhibition by PTTB-ol is leading to cytostatic or cytotoxic effects, a desired outcome for anticancer agents.[18]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116).

  • Cell culture medium.

  • PTTB-ol and a positive control cytotoxic drug (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well tissue culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of PTTB-ol or controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Scientific Principle: Succinate dehydrogenase in the mitochondria of living cells reduces the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

Section 3: Data Analysis and Interpretation

Protocol 3.1: IC₅₀ Value Calculation and Dose-Response Curve

The IC₅₀ is the concentration of an inhibitor required to reduce a biological or biochemical activity by 50%.[14] It is the most common metric for quantifying inhibitor potency.

Procedure:

  • Data Normalization:

    • Subtract the background signal (0% activity control, e.g., "no enzyme" or "cells + high-dose cytotoxic drug") from all data points.

    • Normalize the data by setting the 100% activity control (e.g., "DMSO only") to 100%. Calculate the percent inhibition for each inhibitor concentration.

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

  • Data Plotting: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[19]

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic fit or sigmoidal dose-response) in software like GraphPad Prism to fit the data and determine the IC₅₀ value.[20]

G y_axis 100 50  0 x_axis Log [Inhibitor Concentration] y_label % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_x log(IC50) ic50_y ic50_y ic50_point ic50_y->ic50_point ic50_point->ic50_x

Fig 3. Example of a Sigmoidal Dose-Response Curve.

References

  • Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2011). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. PubMed. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • BioAssay Systems. (n.d.). Kinase Assay Kit. BioAssay Systems. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Berre, M., et al. (2022). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. Springer Nature Experiments. [Link]

  • ResearchGate. (2024). 2-arylbenzothiazole derivatives as potent anticancer agents. ResearchGate. [Link]

  • ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. [Link]

  • edX. (n.d.). IC50 Determination. edX. [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. JoVE. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • MDPI. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules. [Link]

  • PubMed Central. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Scientific Reports. [Link]

  • PubMed Central. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society. [Link]

  • MDPI. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. IJPRA. [Link]

  • PubMed. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm. [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • PubMed Central. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm. [Link]

  • PubMed. (2015). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry. [Link]

  • PubMed. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry. [Link]

  • ResearchGate. (2018). Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. Journal of Molecular Structure. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. [Link]

  • PubMed. (2008). KNS-760704 for the treatment of amyotrophic lateral sclerosis. CNS Neuroscience & Therapeutics. [Link]

  • National Institutes of Health. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (2006). Imino-tetrahydro-benzothiazole derivatives as p53 inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2008). Benzothiazole based inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a privileged heterocyclic structure renowned for its wide range of pharmacological properties, including significant anticancer activity.[1][2][3] Derivatives of benzothiazole have been shown to be effective against various cancer cell lines through diverse mechanisms of action.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer potential of a specific subclass: 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol derivatives. We present an integrated workflow, from initial cytotoxicity screening to detailed mechanistic studies, supported by field-proven experimental protocols and data interpretation guidelines. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies, and all protocols are designed as self-validating systems for robust and reproducible results.

Introduction: The Rationale for Targeting Cancer with Benzothiazole Derivatives

Benzothiazole and its analogues have emerged as promising candidates in oncology due to their ability to modulate numerous cellular processes critical for cancer cell growth and proliferation.[1] Their versatile structure allows for chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity.[4][5] The core structure of this compound combines the key benzothiazole moiety with a phenyl group and a tetrahydro-benzothiazol-ol system, offering unique stereochemical and electronic properties for potential interaction with biological targets.

The primary goal of this guide is to outline a systematic approach to characterize the anticancer profile of these novel derivatives, focusing on three key areas:

  • Cytotoxicity: Quantifying the growth-inhibitory effects on cancer cells.

  • Mechanism of Cell Death: Determining if the compounds induce programmed cell death (apoptosis).

  • Molecular Pathway Analysis: Identifying the specific signaling pathways modulated by the compounds.

General Experimental Workflow

A logical and phased approach is critical for the efficient evaluation of novel compounds. The workflow should progress from broad screening to highly specific mechanistic assays. This strategy ensures that resources are focused on the most promising candidates.

G compound Compound Synthesis & Characterization culture Cancer Cell Line Culture compound->culture viability Primary Screen: Cell Viability Assay (MTT) culture->viability ic50 IC50 Determination viability->ic50 apoptosis Secondary Screen: Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select promising hits mechanism Mechanistic Insight: Western Blot Analysis apoptosis->mechanism data Data Analysis & Conclusion mechanism->data

Caption: General workflow for anticancer evaluation.

Putative Mechanisms of Action

Benzothiazole derivatives exert their anticancer effects through multiple mechanisms.[1] Understanding these pathways is crucial for designing targeted experiments. Key reported mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling cascades like PI3K/Akt/mTOR and MAPK/ERK.[1][6] A common mechanism involves the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and triggers the intrinsic apoptotic pathway.[6]

G cluster_cell Cancer Cell BTZ Benzothiazole Derivative ROS ROS Generation BTZ->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzothiazoles.

Experimental Protocols

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[7][8] This assay serves as an excellent primary screen to determine the half-maximal inhibitory concentration (IC50) of the derivatives.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Causality Note: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of trypsinization, leading to more consistent results.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

    • Causality Note: During this time, only metabolically active cells will convert MTT to formazan. The incubation period is critical; too short may result in a weak signal, while too long can lead to artifacts.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100 Plot the % Viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Materials:

  • 6-well cell culture plates

  • Benzothiazole derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the benzothiazole derivatives at their predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the supernatant) with the detached cells to ensure all apoptotic cells are included in the analysis.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Causality Note: The use of a calcium-rich binding buffer is essential, as Annexin V's binding to PS is calcium-dependent.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage)

Protocol 3: Mechanistic Analysis by Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It allows for the quantification of key proteins involved in apoptosis and other signaling pathways, such as cleaved Caspase-3, cleaved PARP, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic), providing direct evidence of the molecular mechanism of action.[11][14]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • Protein transfer system and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2X Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.[14]

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15]

    • Self-Validation: Confirm successful transfer by staining the membrane with Ponceau S solution.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to correct for loading variations.

Data Presentation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison between different derivatives and cell lines.

Table 1: Sample Data Summary of Anticancer Activity

Compound IDTarget Cell LineIC50 (µM) ± SD (48h)% Apoptosis at IC50 (Annexin V+)Fold Change in Bax/Bcl-2 Ratio
Derivative AMCF-71.2 ± 0.345.2%3.5
Derivative AA5494.5 ± 0.838.7%2.8
Derivative BMCF-715.7 ± 2.115.3%1.2
Derivative BA54921.3 ± 3.512.1%1.1
DoxorubicinMCF-70.5 ± 0.165.8%5.1

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The systematic application of the protocols detailed in this guide—progressing from broad cell viability screening to specific apoptosis and protein expression analyses—provides a robust framework for characterizing their therapeutic potential. By combining these quantitative assays with a strong understanding of the underlying molecular mechanisms, researchers can effectively identify and advance lead compounds for further preclinical and clinical development.

References

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - ResearchGate. (2025).
  • Apoptosis Assay Chart | Life Science Research - Merck Millipore. (n.d.).
  • Seven Assays to Detect Apoptosis - CST Blog - Cell Signaling Technology. (n.d.).
  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018).
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed.
  • Apoptosis Assays - Sigma-Aldrich. (n.d.).
  • Guideline for anticancer assays in cells. (n.d.). ResearchGate.
  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - Singh - CardioSomatics. (n.d.).
  • Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives - Benchchem. (n.d.).
  • Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate.
  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central (PMC).
  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (2012). PubMed Central (PMC).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
  • Choosing an Apoptosis Detection Assay. (2021). Biocompare.
  • Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... (n.d.). ResearchGate.
  • Western blot protocol - Abcam. (n.d.).
  • Western Blot Protocol | OriGene Technologies Inc. (n.d.).
  • Western Blot Protocol - R&D Systems. (n.d.).
  • Western blotting - Chen Lab - University of Hawaii Cancer Center. (n.d.).
  • General Western Blot Protocol Overview - Novus Biologicals. (n.d.).
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
  • (PDF) Benzothiazole derivatives as anticancer agents. (n.d.). ResearchGate.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PubMed Central (PMC).
  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed.
  • Synthesis of benzothiazole derivatives. Reagents and conditions: (a) 4,... (n.d.). ResearchGate.

Sources

Application Notes & Protocols: Investigating 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A New Therapeutic Avenue for Neurodegeneration

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are complex, multifactorial disorders characterized by the progressive loss of neuronal structure and function.[1][2] The intricate pathology, often involving oxidative stress, protein aggregation, neuroinflammation, and cholinergic deficits, necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological pathways.[2][3]

The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing significant potential as neuroprotective agents.[2][3] Compounds based on this heterocyclic system have been shown to exhibit a range of beneficial activities, including inhibition of monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and amyloid-β (Aβ) aggregation, as well as potent antioxidant and metal chelating properties.[2][4] Riluzole, a benzothiazole derivative, is an FDA-approved drug for amyotrophic lateral sclerosis (ALS), underscoring the therapeutic relevance of this chemical class.[5][6]

This guide focuses on a specific derivative, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol , a compound of interest for its potential neuroprotective properties. We provide a comprehensive overview of its proposed mechanisms of action and detailed, field-proven protocols for its evaluation in established in vitro and in vivo models of neurodegeneration.

II. Proposed Neuroprotective Mechanisms of Action

While direct studies on this compound are emerging, the extensive research on related benzothiazole analogues allows for the formulation of several well-grounded hypotheses regarding its mechanism of action.[4][7] The primary proposed pathways are its roles as an antioxidant and an enzyme inhibitor.

  • Enzyme Inhibition (MAO-B): Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine.[3] In Parkinson's disease, increased MAO-B activity contributes to both dopamine depletion and elevated oxidative stress through the production of hydrogen peroxide.[2][4] Benzothiazole derivatives have been identified as potent and selective MAO-B inhibitors.[4] By inhibiting MAO-B, the compound can potentially increase dopaminergic tone and reduce the formation of reactive oxygen species (ROS).

  • Antioxidant Activity: Oxidative stress is a common pathological hallmark across many neurodegenerative diseases.[2] The benzothiazole scaffold and associated hydroxyl groups can act as radical scavengers, directly neutralizing harmful ROS.[4][8] Some analogues have been shown to enhance the activity of endogenous antioxidant enzymes like catalase, further protecting neurons from oxidative damage.[8]

  • Anti-Neuroinflammatory Effects: Neuroinflammation, mediated by microglia and astrocytes, exacerbates neuronal damage.[9][10] Benzothiazole derivatives have demonstrated the ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.[4]

G cluster_0 Proposed Neuroprotective Pathways Compound 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol MAOB MAO-B Enzyme Compound->MAOB Inhibits ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Neuroinflammation Neuroinflammation Compound->Neuroinflammation Inhibits MAOB->ROS Generates Dopamine Dopamine Levels MAOB->Dopamine Degrades Apoptosis Neuronal Apoptosis ROS->Apoptosis Induces Neuroinflammation->Apoptosis Induces Neuroprotection Neuroprotection Apoptosis->Neuroprotection Dopamine->Neuroprotection Promotes

Figure 1: Proposed multi-target neuroprotective signaling pathways.

III. Synthesis Protocol

The synthesis of 2-substituted benzothiazoles is well-established, commonly involving the condensation of a 2-aminothiophenol derivative with a carbonyl compound. The following is a proposed, robust protocol for the synthesis of the title compound.

Protocol 1: Synthesis of this compound

Rationale: This two-step protocol first creates the core tetrahydro-benzothiazole structure via a condensation reaction, followed by a reduction of the ketone to the target alcohol. This approach ensures high yields and purity.

Materials:

  • 2-Amino-cyclohexane-1,3-dione

  • Lawesson's reagent

  • Benzoyl chloride

  • Pyridine

  • Sodium borohydride (NaBH₄)

  • Toluene, Dichloromethane (DCM), Methanol (MeOH)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Step A: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one a. In a round-bottom flask, dissolve 2-Amino-cyclohexane-1,3-dione (1 eq.) in anhydrous toluene. b. Add Lawesson's reagent (0.5 eq.) to the solution. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. c. Cool the reaction to room temperature and filter to remove solids. Evaporate the toluene under reduced pressure. d. Re-dissolve the crude intermediate in anhydrous DCM and add pyridine (1.5 eq.). e. Cool the mixture to 0°C in an ice bath. Add benzoyl chloride (1.2 eq.) dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction with water and extract the organic layer with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. i. Purify the crude product by silica gel column chromatography to yield the intermediate ketone.

  • Step B: Reduction to this compound a. Dissolve the purified ketone from Step A (1 eq.) in methanol. b. Cool the solution to 0°C. Add sodium borohydride (NaBH₄) (2 eq.) portion-wise, maintaining the temperature below 5°C. c. Stir the reaction at 0°C for 2 hours or until TLC indicates complete consumption of the starting material. d. Carefully quench the reaction by the slow addition of water. e. Remove the methanol under reduced pressure. f. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. g. Concentrate the solution in vacuo and purify the final product by silica gel column chromatography. h. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Application in In Vitro Neurodegenerative Disease Models

In vitro models are indispensable for initial screening, dose-response analysis, and mechanism-of-action studies.[9][10][11] They offer high-throughput capabilities and a controlled environment to dissect specific cellular events.

G cluster_1 In Vitro Screening Workflow start Start: Candidate Compound step1 Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) start->step1 step2 Pre-treatment with Compound (Dose Range) step1->step2 step3 Induce Neurotoxicity (e.g., MPP+, H₂O₂, Aβ Oligomers) step2->step3 step4 Incubate (24-48 hours) step3->step4 step5 Assess Neuroprotection step4->step5 step6 Cell Viability (MTT, LDH Assay) step5->step6 step7 ROS Measurement (DCFDA Assay) step5->step7 step8 Mitochondrial Function (JC-1, Seahorse) step5->step8 end End: Identify Lead Candidates step6->end step7->end step8->end

Sources

Topic: Structure-Activity Relationship of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Analogs: A Guide to Synthesis, Biological Evaluation, and SAR Analysis for Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] More recently, derivatives of the related 4,5,6,7-tetrahydro-1,3-benzothiazole core have emerged as promising agents for treating neurodegenerative disorders.[4] A notable example is KNS-760704, a tetrahydro-benzothiazole derivative investigated for its neuroprotective effects in amyotrophic lateral sclerosis (ALS), which is believed to act by maintaining mitochondrial function and reducing the production of reactive oxygen species (ROS).[5]

This guide focuses on a specific, rationally designed subclass: 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol analogs . This scaffold combines several key features for potential neuroprotective agents:

  • The 2-phenyl group provides a site for diverse substitutions to modulate electronic and steric properties, influencing target binding and pharmacokinetics.

  • The tetrahydro-benzothiazole core offers conformational flexibility, which can be crucial for optimal interaction with biological targets.

  • The 7-hydroxyl group is a key functional moiety, potentially acting as a hydrogen bond donor or acceptor. It also serves as a handle for prodrug strategies and is often associated with antioxidant activity.[6]

This document provides a comprehensive framework for researchers and drug development professionals, outlining general synthetic strategies, detailed protocols for biological evaluation, and a systematic approach to elucidating the structure-activity relationship (SAR) of these promising analogs.

Part 1: General Synthetic Strategy

The synthesis of the this compound core can be achieved through a classical Hantzsch-type thiazole synthesis or related condensation reactions. A representative pathway involves the reaction of an α-haloketone with a thioamide. The key starting material is a derivative of 1,3-cyclohexanedione.

The general workflow allows for the introduction of diversity at three key positions: the 2-phenyl ring (R¹), the tetrahydro ring (R²), and the 7-hydroxyl group (which can be derivatized post-synthesis).

Workflow for Analog Synthesis

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Modifications Start1 Substituted Benzaldehyde (R¹-C₆H₄-CHO) Step1 Step 1: Knoevenagel Condensation Start1->Step1 Start2 1,3-Cyclohexanedione Start2->Step1 Start3 Ammonium thiocyanate Step2 Step 2: Michael Addition & Cyclization Start3->Step2 Intermediate1 2-Benzylidene-1,3-cyclohexanedione Step1->Intermediate1 Core 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one Step2->Core Intermediate1->Step2 Intermediate2 2-Amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (or similar intermediate) Step3 Step 3: Reduction Core->Step3 FinalProduct Target Analog This compound Step3->FinalProduct Step4 Step 4 (Optional): Derivatization Derivative 7-O-Alkyl/Acyl Analog (Prodrugs) Step4->Derivative FinalProduct->Step4

Caption: General synthetic workflow for this compound analogs.

Protocol 1: Representative Synthesis of the Tetrahydrobenzothiazole Core

This protocol describes a common method for synthesizing the core structure, which can be adapted based on the desired substitutions.[7]

  • Step 1: Synthesis of 2-thiocyanatocyclohexan-1,3-dione.

    • To a stirred solution of 1,3-cyclohexanedione (1 equiv.) in glacial acetic acid at 0-5°C, add a solution of ammonium thiocyanate (2.2 equiv.) and bromine (1.1 equiv.) in acetic acid dropwise.

    • Rationale: This step introduces the thiocyanate group, which is a precursor to the thiazole ring's sulfur and nitrogen atoms. The low temperature controls the exothermic reaction.

    • Stir the reaction mixture for 2-3 hours at room temperature.

    • Pour the mixture into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to yield the thiocyanate intermediate.

  • Step 2: Condensation with Substituted Benzaldehyde.

    • Reflux a mixture of 2-thiocyanatocyclohexan-1,3-dione (1 equiv.), a substituted benzaldehyde (1 equiv.), and a catalytic amount of a base (e.g., piperidine) in ethanol for 4-6 hours.

    • Rationale: This is the key cyclization step. The base catalyzes the condensation reaction to form the fused thiazole ring system, resulting in the 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The solid product is filtered, washed with cold ethanol, and recrystallized.

  • Step 3: Reduction of the Ketone.

    • Dissolve the product from Step 2 (1 equiv.) in methanol.

    • Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise at 0°C.

    • Rationale: NaBH₄ is a mild reducing agent that selectively reduces the ketone at the 7-position to the desired hydroxyl group without affecting the aromatic rings.

    • Stir the reaction for 1-2 hours at room temperature.

    • Quench the reaction by adding acetone, followed by water.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, this compound. Purify using column chromatography if necessary.

Part 2: Protocols for Biological Evaluation

Given the neuroprotective potential of the parent scaffold, the following protocols are designed to assess the efficacy of the synthesized analogs in relevant models of neuronal damage and associated mechanisms.

Biological Evaluation Workflow

G cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization P1 Protocol 2: Neuroprotection Assay (H₂O₂ Stress in SH-SY5Y cells) M1 Protocol 4: MAO-B Inhibition Assay P1->M1 Active Compounds M2 Mitochondrial Function (e.g., JC-1 Assay) P1->M2 Active Compounds P2 Protocol 3: Antioxidant Assay (DPPH Radical Scavenging) L1 In vivo models (e.g., MPTP mouse model) M1->L1 Potent Inhibitors L2 ADMET Profiling M1->L2 Analogs Synthesized Analogs Analogs->P1 Analogs->P2

Caption: Workflow for the biological evaluation of tetrahydrobenzothiazole analogs.

Protocol 2: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol assesses the ability of test compounds to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).[8]

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of test compounds in DMSO. Dilute to desired final concentrations (e.g., 0.1, 1, 10, 25 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Replace the medium in the wells with medium containing the test compounds. Incubate for 2 hours.

    • Rationale: Pre-incubation allows the compounds to enter the cells and potentially engage their targets before the oxidative insult.

  • Induction of Oxidative Stress:

    • Add H₂O₂ to the wells to a final concentration of 200 µM (this concentration should be optimized beforehand to induce ~50% cell death).

    • Include the following controls: Untreated cells (Vehicle Control), cells treated with H₂O₂ only (Negative Control), and cells treated with a known neuroprotectant like N-acetylcysteine + H₂O₂ (Positive Control).

    • Incubate the plate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine EC₅₀ values.

Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay quantifies the ability of the analogs to directly scavenge free radicals.[9]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of test compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each test compound concentration to triplicate wells.

    • Add 150 µL of the DPPH solution to all wells.

    • Rationale: The stable DPPH radical has a deep violet color. When it is reduced by an antioxidant, it becomes colorless or pale yellow.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution without the sample.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 4: Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol determines if the compounds inhibit MAO-B, a key target in Parkinson's disease therapy.[6]

  • Reagents:

    • Human recombinant MAO-B enzyme.

    • Kynuramine (substrate).

    • MAO-B inhibitor (e.g., Selegiline) as a positive control.

    • Phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a 96-well black plate, add 20 µL of test compound at various concentrations.

    • Add 130 µL of MAO-B enzyme solution and incubate for 15 minutes at 37°C.

    • Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is added.

    • Initiate the reaction by adding 50 µL of the kynuramine substrate.

    • The enzymatic reaction converts kynuramine to 4-hydroxyquinoline.

    • After 30 minutes at 37°C, stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence of the 4-hydroxyquinoline product (Excitation: 310 nm, Emission: 400 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.

Part 3: Structure-Activity Relationship (SAR) Analysis

A systematic SAR study is critical to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds. The following sections outline the key structural modifications to be explored.

Key Regions for SAR Exploration

Caption: Key structural regions for SAR investigation on the core scaffold.

Data Summary Table for SAR Analysis

To effectively compare analogs, all quantitative data should be organized systematically.

Analog IDR¹ (2-Phenyl Sub.)R² (Tetrahydro Sub.)7-PositionNeuroprotection EC₅₀ (µM)DPPH IC₅₀ (µM)MAO-B IC₅₀ (µM)
LEAD-01 HH-OH
ANA-02 4-ClH-OH
ANA-03 4-OCH₃H-OH
ANA-04 4-CF₃H-OH
ANA-05 HH-OCH₃
ANA-06 HH-OAc
Discussion of SAR Principles
  • Region 1: The 2-Phenyl Ring:

    • Electronic Effects: The substitution on the phenyl ring is paramount. Compare electron-donating groups (EDG) like methoxy (-OCH₃) with electron-withdrawing groups (EWG) like trifluoromethyl (-CF₃) or chloro (-Cl).[10] This can influence target interaction and metabolic stability. SAR studies on other thiazole series have shown that para-substitution often yields better activity than meta-substitution.[11][12]

    • Positional Isomerism: Synthesize and test ortho, meta, and para substituted analogs to probe the steric tolerance of the target's binding pocket.

  • Region 2: The 7-Hydroxyl Group:

    • Essentiality: To determine if the hydroxyl group is essential for activity, replace it with a hydrogen or a methoxy group (-OCH₃). A significant loss of activity would suggest it is a key pharmacophoric feature, likely involved in hydrogen bonding.

    • Prodrug Strategy: Convert the hydroxyl group into esters (e.g., acetate, -OAc) or ethers. This modification increases lipophilicity, which can improve blood-brain barrier (BBB) penetration. These prodrugs may then be cleaved by esterases in vivo to release the active hydroxyl compound.

  • Region 3: The Tetrahydro Ring:

    • Stereochemistry: The carbon at the 7-position is chiral. It is crucial to separate the enantiomers (R and S) of active compounds, as biological targets are stereoselective. One enantiomer may be significantly more potent or have a better safety profile than the other, as seen with KNS-760704 ((R)-enantiomer) and its (S)-enantiomer, Pramipexole.[5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. By employing the synthetic and biological evaluation workflows detailed in this guide, researchers can systematically generate analogs and identify compounds with potent activity. A thorough SAR investigation focusing on the 2-phenyl ring, the 7-hydroxyl group, and the stereochemistry of the tetrahydro ring will be critical for optimizing lead compounds. Promising candidates should be advanced to further mechanistic studies (e.g., mitochondrial function assays) and subsequently evaluated for their pharmacokinetic properties and in vivo efficacy in relevant animal models of neurodegeneration.

References

Click to expand

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. This valuable heterocyclic scaffold is a key building block in medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and optimize your experimental outcomes.

The most reliable and common synthetic route involves a two-step process:

  • A Hantzsch-type thiazole synthesis to form the core heterocyclic intermediate, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, from 2-chlorocyclohexane-1,3-dione and thiobenzamide.

  • A subsequent chemoselective reduction of the ketone to yield the target alcohol.

This guide is structured to address challenges that may arise during either of these critical stages.

Synthesis and Troubleshooting Workflow

The following diagram illustrates the general synthetic pathway and the key decision points for troubleshooting common issues.

G cluster_0 Step 1: Hantzsch-Type Cyclization cluster_1 Troubleshooting Step 1 cluster_2 Step 2: Ketone Reduction cluster_3 Troubleshooting Step 2 A Start: 2-Chlorocyclohexane-1,3-dione + Thiobenzamide B Reaction Conditions: Ethanol, Reflux A->B C Intermediate: 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-one B->C T1 Low Yield? C->T1 D Reduction Conditions: NaBH4, Methanol, 0°C to RT C->D T1_Sol1 Check Reagent Purity T1->T1_Sol1 Cause: Impurity T1_Sol2 Optimize Temp/Time T1->T1_Sol2 Cause: Suboptimal Conditions T1_Sol3 Consider Catalyst T1->T1_Sol3 Cause: Inefficient Cyclization E Final Product: 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol D->E T2 Incomplete Reaction or Byproducts? E->T2 T2_Sol1 Use Stronger/Milder Reducing Agent T2->T2_Sol1 Issue: Reactivity T2_Sol2 Control Temperature T2->T2_Sol2 Issue: Selectivity T2_Sol3 Purification Strategy T2->T2_Sol3 Issue: Isolation

Caption: General workflow for synthesis and troubleshooting.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Category 1: Low Yield or Failure in Step 1 (Hantzsch Cyclization)

Question: I am getting a very low yield, or no yield, of the ketone intermediate (2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one). What are the potential causes and solutions?

Answer: Low yield in a Hantzsch-type thiazole synthesis is a common issue that can typically be traced back to three areas: reagent quality, reaction conditions, or inefficient cyclization.[1]

  • Cause 1: Poor Quality of Starting Materials

    • Insight: The α-haloketone (2-chlorocyclohexane-1,3-dione) can be unstable and may degrade over time, especially if exposed to moisture. Thiobenzamide can also vary in purity.

    • Solution:

      • Ensure the α-haloketone is used shortly after preparation or purification. Its stability can be checked via TLC or ¹H NMR.

      • Use high-purity thiobenzamide from a reliable supplier. If purity is questionable, recrystallization may be necessary.

  • Cause 2: Suboptimal Reaction Conditions

    • Insight: The reaction temperature and time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of side products.[1]

    • Solution:

      • Temperature Control: If the reaction is sluggish at room temperature, gradually increase the heat. Many Hantzsch syntheses proceed well under reflux in a solvent like ethanol.[2][3] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

      • Solvent Choice: Ethanol is a standard solvent. However, if solubility or reactivity is an issue, consider other solvents like methanol or DMF.

  • Cause 3: Inefficient Cyclization

    • Insight: The key ring-forming step is an intramolecular attack of the nitrogen on a carbonyl group.[2][4] In some cases, this step can be slow or reversible.

    • Solution:

      • Catalyst Addition: While many Hantzsch syntheses proceed without a catalyst, the addition of a catalytic amount of a Lewis acid or a mild Brønsted acid can sometimes promote cyclization.

      • Microwave-Assisted Synthesis: For rapid optimization, microwave irradiation can significantly reduce reaction times and often improves yields by providing efficient and uniform heating.[1]

Category 2: Issues with Step 2 (Ketone Reduction)

Question: My reduction of the ketone intermediate is either incomplete or is producing significant byproducts. How can I improve this step?

Answer: The challenge in this step is achieving selective reduction of the ketone without affecting the thiazole ring or other functional groups.

  • Cause 1: Incorrect Choice of Reducing Agent

    • Insight: The reactivity of reducing agents varies significantly. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for ketones, while stronger agents like lithium aluminum hydride (LiAlH₄) could potentially interact with the thiazole ring.

    • Solution:

      • Standard Protocol: Sodium borohydride in methanol or ethanol at 0 °C to room temperature is the recommended starting point due to its high chemoselectivity for ketones.

      • Alternative Agents: If the reaction is too slow, a slightly more reactive agent like sodium triacetoxyborohydride could be tested. Avoid highly reactive hydrides unless necessary and with careful temperature control.

  • Cause 2: Poor Temperature Control

    • Insight: Reduction reactions are exothermic. Adding the reducing agent too quickly or at too high a temperature can lead to side reactions and reduced selectivity.

    • Solution:

      • Always add the reducing agent portion-wise to a cooled solution (0 °C is ideal) of the ketone.

      • Allow the reaction to warm to room temperature slowly while monitoring its progress via TLC.

Category 3: Purification and Isolation Challenges

Question: I am struggling to purify the final alcohol product. It either remains an oil or co-elutes with impurities during column chromatography.

Answer: Purification can be challenging if the product has similar polarity to starting materials or byproducts.[1]

  • Solution 1: Optimize Column Chromatography

    • Solvent System: Systematically screen different solvent systems for TLC to find one that provides maximum separation between your product and impurities. A gradient elution (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) is often more effective than an isocratic (fixed ratio) system.

    • Stationary Phase: If your compound is sensitive to the acidic nature of standard silica gel, consider using neutral or basic alumina for chromatography.[1]

  • Solution 2: Recrystallization

    • If you can solidify the crude product, even if it's an impure solid, attempt recrystallization from various solvents (e.g., ethanol/water, ethyl acetate/hexane). This is often the most effective method for obtaining highly pure material.

  • Solution 3: Derivative Formation

    • As a last resort, if the product is a persistent oil, it can be converted to a solid derivative (e.g., a salt or an ester) for easier purification via recrystallization.[1] The pure derivative can then be converted back to the desired alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch synthesis is a classic method for forming thiazole rings.[5][6] The reaction between an α-haloketone and a thioamide proceeds via a multi-step pathway:

  • S-Nucleophilic Attack: The sulfur atom of the thioamide, being an excellent nucleophile, attacks the carbon bearing the halogen in an Sₙ2 reaction.[4]

  • Intramolecular Cyclization: Following the initial attack, the nitrogen atom of the intermediate attacks the ketone's carbonyl carbon to form a five-membered ring.[2]

  • Dehydration: The resulting heterocyclic intermediate then undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring system.

Q2: Are there any "green" or more environmentally friendly approaches to this synthesis?

A2: Yes, modern organic synthesis emphasizes sustainable methods. For benzothiazole synthesis, several green approaches have been developed:

  • Water as a Solvent: Using water, sometimes in combination with other solvents or catalysts, is a key green chemistry principle.[1][3]

  • Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilisic acid or samarium triflate, allows for easy recovery and reuse, minimizing waste.[3][7]

  • Solvent-Free and Microwave-Assisted Reactions: Performing reactions under solvent-free conditions, often aided by microwave irradiation or ultrasound, can dramatically reduce reaction times, energy consumption, and the use of volatile organic compounds.[1][8]

Q3: How can I effectively monitor the progress of my reactions?

A3: Thin-Layer Chromatography (TLC) is the most common and effective technique.[1] To do this properly:

  • Spotting: On a TLC plate, spot the starting material(s) in one lane, the co-spot (starting material and reaction mixture) in the middle, and the reaction mixture in a third lane.

  • Elution: Develop the plate in a pre-equilibrated chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

  • Visualization: Observe the spots under UV light. You should see the starting material spot diminish and a new product spot appear over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Q4: What are the primary safety precautions I should take?

A4:

  • α-Haloketones: These compounds are often lachrymatory (tear-inducing) and irritants. Always handle them in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thioamides: Compounds like thiobenzamide have a strong, unpleasant odor. Work in a fume hood to manage the smell.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for every chemical used to be fully aware of its specific hazards and handling requirements.

Data and Protocols

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Step 1 (Cyclization)

EntryCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1NoneEthanol78 (Reflux)4-865-75
2NoneDMF1002-470-80
3Sm(OTf)₃ (cat.)Ethanol78 (Reflux)1-3>85[7]
4H₂O₂/HCl (cat.)EthanolRoom Temp1~80[9]

Table 2: Comparison of Reducing Agents for Step 2 (Reduction)

ReagentSolventConditionsSelectivity & Notes
NaBH₄Methanol / Ethanol0 °C to RTRecommended. Excellent selectivity for ketones. Safe and easy to handle.
LiAlH₄THF / Diethyl Ether0 °C to RTUse with caution. Very powerful, less selective. Can potentially reduce other groups. Requires anhydrous conditions and careful quenching.
NaBH(OAc)₃Dichloroethane (DCE)Room TempMilder than NaBH₄. Useful if over-reduction is an issue.
Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

  • To a round-bottom flask, add 2-chlorocyclohexane-1,3-dione (1.0 eq) and thiobenzamide (1.05 eq).

  • Add absolute ethanol to create a solution with a concentration of approximately 0.2 M.

  • Heat the mixture to reflux (approx. 78 °C) with stirring.

  • Monitor the reaction progress by TLC (eluent: 30% ethyl acetate/hexane) every hour.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure ketone intermediate.

Protocol 2: Synthesis of this compound

  • Dissolve the ketone intermediate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting ketone is fully consumed.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final alcohol.

Mechanistic Diagram

Hantzsch cluster_mech Hantzsch Thiazole Synthesis Mechanism start Thiobenzamide + α-Haloketone step1 Sₙ2 Attack (Sulfur on α-Carbon) start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization (Nitrogen on Carbonyl) intermediate->step2 hemiaminal Cyclic Hemithioaminal step2->hemiaminal step3 Dehydration (-H₂O) hemiaminal->step3 product Thiazole Product step3->product

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

References

  • BenchChem. (2025).
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • OChem Tutor. (2019). Synthesis of thiazoles. YouTube.
  • CUTM Courseware. Thiazole.
  • Ben-M'barek, et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, PMC - NIH. [Link]

  • Wang, et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, PMC. [Link]

  • Al-Amiery, A. A. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • ResearchGate. (2018). Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. [Link]

  • Malaysian Journal of Analytical Sciences. (2017).

Sources

Technical Support Center: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. Our goal is to empower you with the necessary knowledge to not only improve your reaction yields but also to understand the underlying chemical principles for effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method is a variation of the Hantzsch thiazole synthesis. This involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] In this specific case, the likely precursors are a 2-halo-3-hydroxy-cyclohexanone (or a protected equivalent) and thiobenzamide. An alternative, two-step approach involves the synthesis of the corresponding ketone, 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, followed by its selective reduction to the desired alcohol.

Q2: My yield is consistently low. What are the most probable causes?

Low yields in this synthesis can often be attributed to a few key factors:

  • Purity of Starting Materials: Impurities in either the α-haloketone or thiobenzamide can lead to significant side reactions.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can hinder the reaction's progress.

  • Side Reactions: The formation of byproducts, such as isomeric thiazoles or over-oxidation products, can consume starting materials and reduce the yield of the desired product.

  • Product Degradation: The final product, being an alcohol, might be sensitive to acidic or oxidative conditions during workup and purification.

Q3: What are the key intermediates I should look for when monitoring the reaction?

When monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you should look for the disappearance of the starting materials (α-haloketone and thiobenzamide) and the appearance of the product. Key intermediates to consider, depending on the specific pathway, could include the initial S-alkylated thioamide before cyclization.

Q4: Is the hydroxyl group at the 7-position stable during the reaction and workup?

The stability of the hydroxyl group is a critical consideration. During the Hantzsch synthesis, which can be conducted under neutral or slightly acidic conditions, the hydroxyl group is generally stable. However, during the workup, exposure to strong acids or oxidizing agents should be avoided to prevent dehydration or oxidation to the corresponding ketone. If the synthesis proceeds via the ketone intermediate, the reduction step is typically performed under mild conditions (e.g., with sodium borohydride) that are compatible with the hydroxyl group.

Troubleshooting Guide: Addressing Specific Issues

This section provides a structured approach to resolving common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Starting Materials: Degradation or poor quality of α-haloketone or thiobenzamide. 2. Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier. 3. Incorrect Solvent: Poor solubility of reactants can impede the reaction.1. Verify Starting Material Quality: Confirm the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly prepared or purified reagents. 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC. Microwave irradiation can also be an effective method for accelerating the reaction. 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, DMF). A solvent system that fully dissolves both reactants at the reaction temperature is ideal.
Formation of Multiple Products/Side Reactions 1. Isomer Formation: Under certain conditions, the Hantzsch synthesis can yield isomeric thiazole byproducts. 2. Over-oxidation: If the reaction is exposed to air for extended periods at high temperatures, the hydroxyl group may be oxidized. 3. Dimerization of Thioamide: Thioamides can undergo self-condensation or oxidation, especially in the presence of impurities.1. Control pH: Running the reaction under neutral or slightly basic conditions can often favor the desired product. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Purify Thioamide: Ensure the thiobenzamide is pure and free of any disulfide impurities.
Difficult Purification 1. Co-eluting Impurities: Byproducts with similar polarity to the desired product can make chromatographic separation challenging. 2. Product Tailing on Silica Gel: The hydroxyl and thiazole nitrogen moieties can interact with the acidic silica gel, leading to poor peak shape.1. Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent system. 2. Modified Chromatography: Use a different stationary phase (e.g., alumina) or add a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve peak shape during column chromatography.
Incomplete Reduction of the Ketone Intermediate 1. Insufficient Reducing Agent: The amount of sodium borohydride may not be sufficient to fully reduce the ketone. 2. Decomposition of Reducing Agent: Sodium borohydride can decompose in acidic or protic solvents over time.1. Increase Stoichiometry: Use a larger excess of sodium borohydride (e.g., 2-3 equivalents). 2. Control Temperature and Addition: Add the sodium borohydride portion-wise at a low temperature (0°C) to a solution of the ketone in a suitable solvent like methanol or ethanol.[3][4][5][6][7]

Protocols and Best Practices

Protocol 1: One-Pot Synthesis via Hantzsch Condensation

This protocol outlines a plausible one-pot synthesis based on the principles of the Hantzsch thiazole synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-hydroxycyclohexanone (1.0 eq) and thiobenzamide (1.1 eq) in anhydrous ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Diagram: Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Cyclocondensation cluster_workup Workup & Purification A 2-Chloro-3-hydroxycyclohexanone D Combine in Flask A->D B Thiobenzamide B->D C Anhydrous Ethanol C->D E Reaction Mixture D->E Reflux (78°C, 4-6h) F F E->F Cool & Neutralize (NaHCO3) G G F->G Extract (Ethyl Acetate) H H G->H Dry & Concentrate I Pure Product H->I Column Chromatography

Caption: Workflow for the Hantzsch synthesis of the target compound.

Protocol 2: Two-Step Synthesis via Ketone Reduction

This protocol details a two-step approach involving the formation of a ketone intermediate followed by its reduction.

Step 1: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1,3-cyclohexanedione (1.0 eq) and thiobenzamide (1.1 eq) in glacial acetic acid.

  • Condensation: Heat the mixture at 100°C for 2-3 hours. Monitor the reaction by TLC.

  • Workup and Purification: After cooling, pour the reaction mixture into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to yield 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one.

Step 2: Reduction to this compound

  • Dissolution: Dissolve the ketone intermediate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the ketone by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.[3][4][5][6][7]

Diagram: Two-Step Synthesis Workflow

Two_Step_Workflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reduction A 2-Chloro-1,3-cyclohexanedione + Thiobenzamide B Glacial Acetic Acid, 100°C A->B C 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-one B->C D Ketone Intermediate E NaBH4, Methanol, 0°C to RT D->E F 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol E->F

Caption: Two-step synthesis of the target compound via a ketone intermediate.

Quantitative Data Summary

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes the expected impact of various parameters on the reaction outcome.

Parameter Condition Expected Yield (%) Remarks
Solvent Ethanol60-70Good solubility for both reactants.
Acetonitrile55-65Can be effective, but may require higher temperatures.
DMF65-75Higher boiling point may drive the reaction to completion, but can complicate workup.
Temperature Room Temp.<10Reaction is typically very slow at ambient temperature.
80°C60-70Optimal for refluxing in ethanol.
120°C (Microwave)70-85Microwave irradiation can significantly reduce reaction times and improve yields.
Catalyst (optional) p-Toluenesulfonic acid65-75Can catalyze the cyclization but may promote side reactions if not used judiciously.
Triethylamine60-70As a base, it can neutralize any acid formed and may improve yield in some cases.

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • El-Shorbagy, A., & Abbas, S. E. (2015).
  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Kumar, A., & Maurya, R. A. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(06), 883-885.
  • Ghafil, R. A. A., Alrazzak, N. A., & Aljamali, N. M. (2019). A plausible mechanism for the formation of Hantzsch thiazole derivatives.
  • Li, J., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(3), 565.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Sarkar, T., et al. (2019). Synthesis of 1-[2 (substituted phenyl)-4-oxothiazolidin-3-yl]-3-(6-fluro-7-chloro-1,3-benzothiazol-2-yl)-ureas as anthelmintic agent.
  • Alniss, H., et al. (2019). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 62(17), 7949-7965.
  • ResearchGate. (2018).
  • Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Research, 2005(5), 329-331.
  • Organic Chemistry Portal. (n.d.). Sodium Borohydride.
  • Organic Chemistry Portal. (n.d.).
  • Val, C., et al. (2012). Microwave-assisted Synthesis of 2-Substituted 4,5,6,7-Tetrahydro-1,3-thiazepines from 4-Aminobutanol. Molecules, 17(8), 9695-9708.
  • Chemguide. (n.d.).

Sources

Technical Support Center: 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Profile of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Welcome to the technical support guide for this compound. This molecule, characterized by a fused benzothiazole ring system, is a subject of interest in medicinal chemistry and drug discovery.[1] A common experimental challenge encountered with heterocyclic compounds of this nature is their limited aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of these solubility issues and to offer practical, step-by-step solutions for overcoming them in a laboratory setting.

The core structure, a benzothiazole, is inherently lipophilic, which often results in poor solubility in aqueous media.[2] This guide will address the most frequently asked questions and provide robust troubleshooting protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffers (e.g., PBS) have failed. Why is this happening?

A: This is an expected outcome based on the compound's molecular structure. The benzothiazole core is a bicyclic aromatic system that is non-polar, leading to low solubility in water.[2] The addition of a phenyl group further increases the molecule's lipophilicity (hydrophobicity). While the hydroxyl (-OH) and amine groups in the tetrahydro-thiazole ring add some polarity, the overall molecule remains predominantly hydrophobic. Therefore, direct dissolution in aqueous buffers is often unsuccessful because the water molecules cannot effectively solvate the large, non-polar surface area of the compound.

Q2: What are the recommended organic solvents for creating a high-concentration stock solution?

A: For compounds with poor aqueous solubility, the standard practice is to first create a concentrated stock solution in an organic solvent. Based on the properties of similar benzothiazole derivatives, the following solvents are recommended as starting points.[2][3]

SolventTypeRationale for Use
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent dissolving power for a wide range of organic molecules. A standard choice for initial compound solubilization in biological assays.
Ethanol (EtOH) Polar ProticA less toxic alternative to DMSO, suitable for many in vitro and some in vivo applications. May require warming.
Dimethylformamide (DMF) Polar AproticSimilar to DMSO in its solubilizing capacity. Use with appropriate safety precautions.

It is critical to start with a small amount of your valuable compound to test solubility in these solvents before committing a larger quantity.

Q3: I successfully dissolved my compound in DMSO, but it precipitated immediately upon dilution into my aqueous cell culture medium. What is causing this and how can I fix it?

A: This is a classic problem known as "carry-over precipitation." It occurs when the high-concentration organic stock solution is diluted into an aqueous buffer where the compound's solubility is much lower. The organic solvent (DMSO) disperses rapidly, leaving the compound to crash out of the solution.

Troubleshooting Steps:

  • Reduce the Stock Concentration: A lower stock concentration (e.g., 1-10 mM instead of 50-100 mM) can sometimes solve the issue, as the final concentration of the organic solvent in the aqueous medium will be lower.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform an intermediate dilution in a mixture of the organic solvent and the aqueous buffer.

  • Incorporate Surfactants or Co-solvents: The addition of a small amount of a biocompatible surfactant, such as Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80), to the final aqueous solution can help maintain the compound's solubility.[4]

  • Vortex During Dilution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.

Caption: Workflow of precipitation upon dilution and potential solutions.

Q4: How can I quantitatively determine the aqueous solubility of my compound?

A: A kinetic solubility assay is a common method used in drug discovery to estimate aqueous solubility. It involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a period of equilibration. See the detailed protocol in the "Experimental Protocols" section below.

Q5: Are there more advanced methods to improve solubility for in vivo studies?

A: Yes, for more advanced applications, especially preclinical and clinical development, several formulation strategies can be employed.[5] These techniques aim to increase the bioavailability of poorly soluble drugs.[4][6]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can significantly increase solubility. The pKa of the compound would need to be determined first.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.[5]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[7] The increased surface area enhances the dissolution rate and saturation solubility.[5]

  • Solid Dispersions: The compound is dispersed in a solid-state carrier matrix (often a polymer) at the molecular level. This can create an amorphous form of the drug, which is typically more soluble than its crystalline form.[5]

Troubleshooting Guide: A Workflow for Solubility Issues

If you are encountering solubility problems, follow this logical workflow to identify a solution.

G start Start: Compound is Insoluble q1 Is a stock solution in an organic solvent feasible? start->q1 stock_sol Prepare Stock in DMSO, DMF, or EtOH (See Protocol 1) q1->stock_sol Yes no_stock Advanced Methods Required q1->no_stock No q2 Does it precipitate upon aqueous dilution? stock_sol->q2 success1 Success: Compound is in solution for assay q2->success1 No troubleshoot_dil Troubleshoot Dilution: 1. Lower Stock Conc. 2. Add Co-solvents/Surfactants 3. Change Dilution Method q2->troubleshoot_dil Yes troubleshoot_dil->q2 advanced Consider Advanced Formulations: - pH Modification - Cyclodextrin Complexation - Nanosuspension no_stock->advanced advanced->success1

Caption: Step-by-step troubleshooting workflow for solubility challenges.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (assume MW = 248.34 g/mol for calculation)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 248.34 g/mol x 1000 mg/g = 2.48 mg

  • Weigh Compound: Accurately weigh approximately 2.5 mg of the compound and place it into a clean, labeled microcentrifuge tube. Record the exact mass.

  • Add Solvent: Based on the actual mass weighed, calculate the precise volume of DMSO to add to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / 248.34 g/mol ) / (10 mmol/L) x 1,000,000 µL/L

    • Example: For 2.50 mg, Volume = (2.50 / 248.34) / 0.01 x 1000 = 1006.7 µL

  • Solubilization: Add the calculated volume of DMSO to the tube.

  • Mix Thoroughly: Cap the tube tightly and vortex for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a dark background to ensure all solid material has dissolved.

  • Gentle Heating/Sonication (Optional): If dissolution is slow, warm the solution in a 37°C water bath for 5-10 minutes or sonicate for 2-5 minutes. Vortex again.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Solubility of Things. (n.d.). Benzothiazole. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]

  • Aditya, P. R., & Rijal, O. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Pharmaceutical Research International, 33(31B), 1-12. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. [Link]

  • Chimenti, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4847. [Link]

  • ResearchGate. (n.d.). Benzothiazine derivatives solubility?. [Link]

  • PubChem. (n.d.). 2-Phenylbenzothiazole. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Stability of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. It addresses common stability challenges encountered during experimental workflows and offers practical troubleshooting advice and detailed protocols to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: The compound's stability can be pH-dependent. Benzothiazole derivatives can be susceptible to degradation under strongly acidic or basic conditions, which may lead to hydrolysis or ring-opening of the thiazole moiety.[1]

  • Oxidation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, or even ring cleavage.[2] The presence of oxidizing agents or exposure to air (oxygen) can accelerate this process.

  • Light (Photostability): Exposure to ultraviolet (UV) or visible light can induce photodegradation. It is crucial to protect solutions of the compound from light to prevent the formation of photolytic degradation products.[1][3]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions. For long-term storage, it is advisable to keep solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[1]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while aprotic solvents are often preferred for storage. The purity of the solvent is also critical, as impurities can act as catalysts for degradation.

Q2: I'm observing a change in the color of my stock solution of this compound. What could be the cause?

A2: Discoloration of your solution is a common indicator of chemical degradation.[1] For benzothiazole derivatives, this can often be attributed to oxidative degradation.[2] The formation of oxidized species or ring-opened byproducts can result in colored compounds. It is recommended to discard the discolored solution and prepare a fresh stock, ensuring proper storage conditions are maintained (i.e., protection from light and air, and storage at low temperatures).

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A3: To ensure the stability of your stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Inert Atmosphere: When preparing solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Concentration: Prepare concentrated stock solutions to minimize the solvent-to-compound ratio, which can sometimes slow down degradation.

  • Storage Conditions: Store stock solutions in amber vials to protect them from light.[1] For short-term storage (days to weeks), refrigeration at 2-8°C may be sufficient. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. Could this be due to degradation?

A4: The appearance of new, unexpected peaks in your chromatogram is a strong indication that your compound is degrading.[1] These peaks represent degradation products that have different retention times from the parent compound. To confirm this, you can perform a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, and light) and compare the resulting chromatograms with your sample.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues.

Problem Potential Cause Recommended Solution
Inconsistent results in biological assays Degradation of the compound in the assay medium.1. Assess Compound Stability in Assay Buffer: Incubate this compound in your assay buffer for the duration of the experiment at the experimental temperature. Analyze samples at different time points by HPLC to quantify the amount of parent compound remaining. 2. Prepare Fresh Working Solutions: Prepare fresh dilutions of your compound from a stable stock solution immediately before each experiment.
Loss of compound concentration over time in stored solutions Chemical instability under the storage conditions.1. Optimize Storage Conditions: Review your storage procedures. Ensure solutions are protected from light, stored at an appropriate low temperature (-20°C or -80°C), and that the solvent is of high purity and appropriate for the compound.[1] 2. Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, which can accelerate degradation, store your stock solution in small, single-use aliquots.
Precipitate formation in the solution upon storage Poor solubility or degradation leading to insoluble products.1. Verify Solubility: Determine the solubility of the compound in your chosen solvent at the storage temperature. You may need to use a different solvent or a lower concentration. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

III. Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[3] A control sample should be kept in the dark.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by a suitable HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Solution Stability in a Specific Solvent

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, ethanol)

  • HPLC system with a UV detector

  • Calibrated storage chambers (e.g., refrigerator, freezer)

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, -20°C). Protect the vials from light.

  • Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: At each time point, remove one vial from storage, allow it to reach room temperature, and analyze the sample by HPLC.

  • Quantification: Quantify the peak area of the parent compound at each time point and compare it to the initial (time 0) peak area to determine the percentage of compound remaining.

IV. Visualizations

Workflow for Investigating Solution Instability

G observe Observation of Instability (e.g., color change, new peaks) identify Identify Potential Stress Factor (pH, Light, Temp, Oxidation) observe->identify forced_degradation Perform Forced Degradation Study identify->forced_degradation hplc Develop Stability-Indicating HPLC Method forced_degradation->hplc characterize Characterize Degradants (e.g., LC-MS) hplc->characterize optimize Optimize Storage/Experimental Conditions characterize->optimize retest Retest Stability Under Optimized Conditions optimize->retest retest->observe Instability Persists stable Achieve Stable Solution retest->stable

Caption: A logical workflow for diagnosing and addressing the instability of this compound in solution.

Factors Influencing Stability

G compound 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol Stability pH pH compound->pH temp Temperature compound->temp light Light Exposure compound->light oxygen Oxygen/Oxidants compound->oxygen solvent Solvent Choice compound->solvent

Caption: Key environmental and experimental factors that can impact the stability of the target compound in solution.

V. References

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Zheng, Y., & Wang, W. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry, 97(3), 217-221.

  • Di, L., & Kerns, E. H. (2009). Stability challenges in drug discovery. Chemistry & Biodiversity, 6(11), 1875–1886.

Sources

Technical Support Center: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this specific application of the Hantzsch thiazole synthesis. We will delve into the causality behind experimental choices, identify common byproducts, and provide actionable protocols to enhance yield and purity.

Overview of the Core Synthesis

The target molecule, this compound, is typically synthesized via the Hantzsch thiazole synthesis.[1][2] This classic method involves the condensation reaction between an α-haloketone and a thioamide. In this specific case, the primary reactants are 2-bromo-1,3-cyclohexanedione and thiobenzamide .

The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring fused to the tetrahydro-benzene moiety.[3][4] While the Hantzsch synthesis is generally robust and high-yielding, the specific functionalities of the starting materials in this synthesis present unique challenges that can lead to the formation of several byproducts.

Primary Synthetic Workflow

Hantzsch Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction Process SM1 2-Bromo-1,3-cyclohexanedione Intermediate S-Alkylated Intermediate SM1->Intermediate S-Alkylation (SN2 Reaction) SM2 Thiobenzamide SM2->Intermediate S-Alkylation (SN2 Reaction) Cyclization Intramolecular Condensation & Dehydration Intermediate->Cyclization Product 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol Cyclization->Product

Caption: Core workflow for the Hantzsch synthesis of the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I optimize the conditions?

Low yields are a frequent issue and can typically be traced back to suboptimal reaction conditions or reagent quality.[5] A systematic approach to optimization is the most effective troubleshooting method.

Causality & Solutions:

  • Reagent Purity: The α-haloketone, 2-bromo-1,3-cyclohexanedione, can be unstable. Ensure it is pure and, if necessary, use freshly prepared reagent. Impurities in either starting material can lead to side reactions and the formation of polymeric tar.

  • Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[5] If you are running the reaction at room temperature, a gradual increase in temperature is recommended. However, excessive heat can cause decomposition of the starting materials or intermediates, leading to a dark, tar-like reaction mixture.[6]

  • Solvent Choice: The polarity and boiling point of the solvent are critical. Ethanol and methanol are common choices. However, for certain substrates, solvents like 1-butanol or even solvent-free conditions under microwave irradiation have been shown to improve yields and reduce reaction times.[6][7]

  • Reaction Time: Incomplete conversion may simply mean the reaction has not run long enough. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Conversely, excessively long reaction times, especially at high temperatures, can lead to product degradation.

  • Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess (1.1-1.5 equivalents) of the more stable and easily removable reagent, typically the thioamide, can help drive the reaction to completion.[4]

Table 1: Recommended Optimization Parameters

ParameterInitial ConditionOptimization StrategyRationale
Temperature Room TemperatureIncrease stepwise to reflux (e.g., 50°C, 80°C)Overcomes activation energy for cyclization.[5]
Solvent EthanolTest Methanol, 1-Butanol, or Ethanol/Water mixtureSolvent polarity affects solubility and reaction rates.[6][7]
Catalyst None (Traditional)Add a catalyst (e.g., silica-supported acid)Can enhance reaction rates and improve yields under milder conditions.[6][7]
Energy Source Conventional HeatingMicrowave IrradiationCan dramatically shorten reaction times and minimize byproduct formation.[6]
Q2: My NMR and Mass Spec data show a significant byproduct. What is the likely identity of this impurity?

Aside from unreacted starting materials, one of the most common byproducts arises from the self-condensation of thiobenzamide, especially under oxidative conditions or with certain reagents.

Likely Byproduct: 3,5-Diphenyl-1,2,4-thiadiazole

Thioamides can undergo oxidative dimerization to form thiadiazoles. In one documented case, the reaction of a thiobenzamide with an α-halocarbonyl compound unexpectedly yielded a 3,5-diaryl-1,2,4-thiadiazole as the primary product in near-quantitative yield.[8] This occurs when the α-halocarbonyl acts as a mild oxidizing agent, facilitating the N-S bond formation between two thioamide molecules.

Mechanism of Byproduct Formation:

Thiadiazole_Byproduct Thiobenzamide 2x Thiobenzamide Oxidation Oxidative Coupling Thiobenzamide->Oxidation Byproduct 3,5-Diphenyl-1,2,4-thiadiazole Oxidation->Byproduct N-S Bond Formation

Caption: Formation of a common thiadiazole byproduct.

Troubleshooting Steps:

  • Run under Inert Atmosphere: Conducting the reaction under nitrogen or argon can minimize oxidative side reactions.

  • Check Reagent Stoichiometry: Using a large excess of thiobenzamide may increase the likelihood of this side reaction.

  • Purification: This byproduct often has different solubility and polarity compared to the target molecule and can typically be separated using column chromatography.

Q3: The reaction mixture turned into a dark, intractable tar. What causes this and is the product salvageable?

The formation of dark, polymeric tar is a strong indicator of decomposition.[6]

Primary Causes:

  • Excessive Heat: As mentioned, the starting materials, particularly 2-bromo-1,3-cyclohexanedione, can decompose at high temperatures.

  • Prolonged Reaction Time: Heating for too long, even at a moderate temperature, can lead to the slow degradation of both reactants and the product.

  • Presence of Acid/Base Impurities: The stability of the reactants can be sensitive to pH. Ensure all glassware is clean and neutral. The HBr generated during the reaction creates an acidic environment, which can sometimes promote side reactions.[4]

Salvage and Prevention:

  • Prevention is Key: The best approach is to avoid tar formation by carefully controlling the temperature and monitoring the reaction closely with TLC to stop it as soon as the starting material is consumed.

  • Attempted Salvage: If tar has formed, you can attempt to salvage the product. Allow the mixture to cool, dilute it with a large volume of a suitable solvent (e.g., ethyl acetate or dichloromethane), and filter off any insoluble material. The soluble portion can then be washed, dried, and subjected to column chromatography. The yield is often very low in these cases.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative procedure and should be adapted based on laboratory experience and optimization studies.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1,3-cyclohexanedione (1.91 g, 10 mmol) and thiobenzamide (1.37 g, 10 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress every 30 minutes using TLC (see Protocol 2). The reaction is typically complete within 2-4 hours.

  • Cooling & Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Neutralization & Precipitation: Slowly pour the concentrated reaction mixture into 150 mL of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution with stirring. The product should precipitate as a solid. The initial product formed in the acidic reaction medium is the HBr salt, which is often soluble; neutralization yields the free base, which is typically less soluble.[4]

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake sequentially with cold water (3 x 30 mL) and a small amount of cold ethanol to remove soluble impurities.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) or purified by flash column chromatography on silica gel.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of 30% ethyl acetate in hexanes is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective.

  • Procedure: Spot the starting materials (co-spot) and the reaction mixture on the TLC plate. The disappearance of the starting material spots and the appearance of a new, major product spot indicates the reaction is progressing.

References

  • BenchChem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • BenchChem. (n.d.). Technical Support Center: Hantzsch Thiazole Synthesis. BenchChem.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • Chem Help ASAP. (2020, November 5).
  • El-Subbagh, H. I., & Al-Obaid, A. M. (2008).
  • Naimi, A., et al. (2016).
  • Wikipedia. (n.d.). Thiazole. Wikipedia.

Sources

Technical Support Center: Strategies for Overcoming Poor Cell Permeability of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole compounds. This guide is designed to provide in-depth, actionable advice to help you troubleshoot and overcome one of the most common hurdles in the development of benzothiazole-based therapeutics: poor cell permeability.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] However, the very physicochemical properties that make this heterocyclic system attractive can also contribute to challenges in getting these compounds across the cell membrane to their intended biological targets.

This guide moves beyond simple protocols to explain the "why" behind the experimental strategies, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs): Understanding the Permeability Problem

Q1: What intrinsic properties of the benzothiazole scaffold contribute to poor cell permeability?

The fused ring system of benzothiazole results in a planar, aromatic structure that can be prone to π-π stacking, potentially leading to aggregation.[4] Furthermore, the nitrogen and sulfur heteroatoms, along with various substituents, can create a dipole moment and hydrogen bonding potential that may hinder passive diffusion across the lipophilic cell membrane.[5][6] Key factors include:

  • Lipophilicity (LogP/LogD): An optimal LogP range is crucial for membrane permeability. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can cause the compound to become trapped in the membrane. Conversely, low lipophilicity (high polarity) prevents the compound from efficiently partitioning into the membrane from the aqueous extracellular environment.[5]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule significantly impacts its permeability. Each hydrogen bond that must be broken for the compound to leave the aqueous phase and enter the lipid membrane comes with an energetic penalty, reducing the rate of passive diffusion.[4]

  • Molecular Size and Planarity: Larger molecules generally diffuse more slowly across the membrane. The planarity of the benzothiazole core can sometimes lead to intermolecular interactions that favor aggregation over dissolution and permeation.[4]

Q2: My benzothiazole analog has a calculated LogP in the "optimal" range (1-3), but still shows poor cell-based activity. What could be the issue?

While a calculated LogP (cLogP) is a useful starting point, it doesn't always tell the whole story. Several factors can lead to a disconnect between predicted lipophilicity and observed permeability:

  • Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are membrane proteins that actively transport substances out of the cell. This can keep the intracellular concentration too low to elicit a biological response, even if passive influx is occurring.

  • Poor Aqueous Solubility: The compound must be dissolved in the aqueous medium to be available for absorption. Low solubility can be the rate-limiting step, regardless of its lipophilicity.[7][8] It's crucial to assess the kinetic and thermodynamic solubility of your compound under assay conditions.

  • Intramolecular Hydrogen Bonding: In some cases, a molecule can form an intramolecular hydrogen bond, which masks polar groups and reduces the energy penalty for desolvation.[9] This can effectively increase its lipophilicity and permeability, a phenomenon not always captured by standard cLogP algorithms.[9]

Troubleshooting Guide: From Assay to Optimization

This section is designed to help you diagnose and solve specific experimental problems related to the cell permeability of your benzothiazole compounds.

Scenario 1: Low Permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA)

You've just received the results from your PAMPA screen, and your lead benzothiazole compound is showing low permeability. Since PAMPA is a non-cellular assay, it measures only passive diffusion, simplifying the troubleshooting process.

Diagram: PAMPA Troubleshooting Workflow

PAMPA_Troubleshooting Start Low PAMPA Permeability CheckSol Assess Compound Solubility in Assay Buffer Start->CheckSol LowSol Problem: Low Aqueous Solubility CheckSol->LowSol Poor GoodSol Solubility is Adequate CheckSol->GoodSol Good Formulate Solution: Formulation Strategies (e.g., co-solvents, cyclodextrins) LowSol->Formulate Intrinsic Problem: Intrinsic Physicochemical Properties (High H-bonds, Low Lipophilicity) GoodSol->Intrinsic MedChem Solution: Medicinal Chemistry (Prodrugs, LogP/LogD modulation) Intrinsic->MedChem

Caption: Decision tree for troubleshooting low PAMPA results.

Possible Cause A: Poor Aqueous Solubility

Before concluding that the intrinsic permeability is low, you must rule out poor solubility as the root cause.[8] A compound that crashes out of solution in the donor well will not be available to permeate the membrane.

  • Troubleshooting Step: Determine the kinetic solubility of your compound in the exact buffer used for the PAMPA assay. This can be done by preparing a high-concentration stock, diluting it to the final assay concentration, incubating for the same duration and temperature as the assay, and then centrifuging or filtering to measure the concentration of the compound remaining in the solution by UV-Vis or LC-MS.

  • Solution: If solubility is the issue, consider formulation strategies. The use of co-solvents like DMSO (up to a certain percentage that doesn't disrupt the membrane) or solubility enhancers like cyclodextrins can improve the concentration of the free drug available for permeation.

Possible Cause B: Unfavorable Physicochemical Properties

If the compound is sufficiently soluble, the low permeability is likely due to its inherent molecular structure.

  • Troubleshooting Step: Analyze the structure of your benzothiazole derivative. Pay close attention to the number of hydrogen bond donors/acceptors and the calculated LogP. Compare these values to those of compounds with known good permeability.

  • Solution: This is where medicinal chemistry interventions become critical. The goal is to modify the molecule to strike a better balance between solubility and lipophilicity.

    StrategyMechanismExample Application for Benzothiazoles
    LogP/LogD Modulation Increase lipophilicity to enhance partitioning into the lipid membrane.Adding small, lipophilic groups like fluoro or trifluoromethyl can improve permeability.[4] Replacing a polar group (e.g., -OH) with a less polar bioisostere.
    Prodrug Approach Mask polar functional groups (like carboxylic acids or hydroxyls) with lipophilic moieties that are cleaved intracellularly to release the active drug.Esterifying a carboxylic acid or hydroxyl group on a benzothiazole side chain to improve membrane transit.
    Hydrogen Bond Masking Reduce the hydrogen bonding capacity by replacing H-bond donors (e.g., N-H) with groups that cannot donate (e.g., N-Me).Methylation of a secondary amine on a substituent of the benzothiazole core.
Scenario 2: Good PAMPA Permeability, but Low Activity in Cell-Based Assays (e.g., Caco-2)

This is a common and informative scenario. High PAMPA permeability suggests that the compound has the right physicochemical properties for passive diffusion. The drop in performance in a cellular context points towards active biological processes.

Diagram: Investigating Active Transport

Efflux_Mechanism cluster_membrane Cell Membrane EffluxPump Efflux Pump (P-gp) Compound_Out Benzothiazole (Active Efflux) EffluxPump->Compound_Out Extracellular Extracellular Space Compound_In Benzothiazole (Passive Diffusion) Intracellular Intracellular Space Intracellular->EffluxPump Compound_In->Intracellular High PAMPA Compound_Out->Extracellular Low Cellular Accumulation Inhibitor Efflux Inhibitor (e.g., Verapamil) Inhibitor->EffluxPump blocks

Caption: Role of efflux pumps in reducing intracellular drug concentration.

Possible Cause: Active Efflux by Transporters

Your compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells and the intestinal barrier.

  • Troubleshooting Step: Perform a bidirectional Caco-2 permeability assay. This involves measuring the permeability of your compound in both the apical-to-basolateral (A-to-B) direction, which simulates absorption, and the basolateral-to-apical (B-to-A) direction.

  • Calculation: The efflux ratio (ER) is calculated as:

    • ER = Papp (B-to-A) / Papp (A-to-B)

  • Interpretation:

    • An ER > 2 is a strong indication that the compound is a substrate for active efflux.

    • To confirm this, the experiment should be repeated in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). If the B-to-A permeability decreases and the A-to-B permeability increases in the presence of the inhibitor, you have confirmed active efflux as the mechanism.

  • Solution:

    • Structural Modification: Make chemical modifications to the benzothiazole scaffold to reduce its recognition by efflux transporters. This can be a challenging structure-activity relationship (SAR) to deconvolute, but sometimes minor changes can disrupt the binding to the transporter.

    • Co-dosing with an Inhibitor: In some therapeutic contexts, it may be feasible to co-administer the drug with an efflux pump inhibitor, although this adds complexity to the development path.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, high-throughput method for assessing the passive permeability of a compound.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate (matching the filter plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated. Allow the solvent to evaporate.

  • Acceptor Well Preparation: Add 200 µL of PBS to each well of the acceptor plate.

  • Donor Well Preparation: Dissolve test compounds in PBS (often with a small percentage of co-solvent like DMSO) to the desired final concentration. Add 200 µL of the compound solution to each well of the coated filter plate.

  • Assay Assembly: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor well.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the appropriate equations that account for the surface area of the membrane, incubation time, and compound concentrations.

References

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 19, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). BMC Chemistry. Retrieved January 19, 2026, from [Link]

  • Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Preprints. Retrieved January 19, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (n.d.). Scirp.org. Retrieved January 19, 2026, from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scirp.org. Retrieved January 19, 2026, from [Link]

  • Drug–Membrane Permeability across Chemical Space. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • A review on medicinally important heterocyclic compounds and importance of biophysical approach of underlying the insight mechanism in biological environment. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Physicochemical Factors Affecting Drug Absorption. (n.d.). Pharmacy 180. Retrieved January 19, 2026, from [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved January 19, 2026, from [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Strategies to Mitigate the Cytotoxicity of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. This guide is designed to provide in-depth technical assistance for mitigating potential cytotoxic effects observed during your experiments. While specific public data on the cytotoxicity of this compound is limited, this document leverages extensive research on the broader class of 2-arylbenzothiazoles to offer scientifically grounded troubleshooting strategies and frequently asked questions.[1][2][3][4][5][6][7][8][9] The information herein is intended to empower you to design and execute experiments that minimize off-target toxicity while preserving the desired therapeutic or biological activity of the compound.

Frequently Asked Questions (FAQs)

Q1: My initial screens with this compound show significant cytotoxicity. What are the likely mechanisms?

A1: While the precise mechanism for this specific compound is not yet fully elucidated in public literature, 2-arylbenzothiazole derivatives commonly exhibit cytotoxicity through several established pathways.[4][10] These include:

  • Induction of Apoptosis: Many benzothiazole derivatives trigger programmed cell death. This can be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[4]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cell proliferation.[10]

  • Generation of Reactive Oxygen Species (ROS): Some benzothiazoles can induce oxidative stress within cells, leading to damage of cellular components and subsequent cell death.[4]

  • Inhibition of Key Enzymes: Benzothiazoles have been shown to inhibit various kinases and other enzymes crucial for cancer cell survival and proliferation.[3]

It is crucial to perform mechanism-of-action studies, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and ROS detection, to determine the specific pathway of cytotoxicity in your experimental system.

Q2: I'm observing compound precipitation in my cell culture media. Could this be contributing to the cytotoxicity, and how can I address it?

A2: Yes, compound precipitation can lead to inaccurate dosing and may cause physical stress to cells, contributing to cytotoxicity. Poor aqueous solubility is a common issue with benzothiazole derivatives.[11][12] Here are some strategies to improve solubility for in vitro assays:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Salt Formation: If your compound has ionizable groups, converting it to a salt can significantly enhance aqueous solubility.[12][13]

  • Formulation with Solubilizing Excipients: Non-ionic surfactants or cyclodextrins can be used to improve the solubility of hydrophobic compounds.[14][15]

Q3: My cytotoxicity assay results are inconsistent. What are some common pitfalls when working with benzothiazole compounds?

A3: Inconsistent results in cytotoxicity assays can be frustrating. For benzothiazole derivatives, consider the following potential issues:

  • Autofluorescence: The heterocyclic ring system of benzothiazoles can exhibit intrinsic fluorescence, which may interfere with fluorescent-based assays (e.g., some viability dyes). It's essential to include compound-only controls (no cells) to assess background fluorescence.[16][17]

  • Assay Interference: Some compounds can directly interact with assay reagents. For example, reducing agents can interfere with tetrazolium-based assays like MTT. Consider using an orthogonal assay method to confirm your results.

  • Cell Seeding Density: Ensure you are using an optimal cell seeding density. Too few cells will result in a low signal, while too many can lead to over-confluence and altered sensitivity to the compound.[18]

Troubleshooting Guides

Issue 1: High Cytotoxicity in Preliminary Screens

If you are observing high levels of cytotoxicity at your initial screening concentrations, it is essential to systematically troubleshoot the issue to differentiate between on-target and off-target effects.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Verify Compound Purity and Identity A->B C Optimize Assay Conditions B->C Purity Confirmed D Determine IC50 in Multiple Cell Lines C->D Assay Optimized E Investigate Mechanism of Cytotoxicity D->E IC50 Determined F Consider Mitigation Strategies E->F Mechanism Elucidated

Caption: Troubleshooting workflow for high initial cytotoxicity.

Step-by-step guidance:

  • Verify Compound Purity and Identity: Ensure the purity of your compound batch using methods like HPLC and confirm its identity with mass spectrometry and NMR. Impurities can contribute to unexpected toxicity.

  • Optimize Assay Conditions:

    • Solvent Concentration: Titrate the concentration of your solvent (e.g., DMSO) to ensure it is not causing cytotoxicity.

    • Incubation Time: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect without excessive non-specific cell death.

    • Cell Density: Optimize the number of cells seeded per well to ensure they are in the logarithmic growth phase during the experiment.[18]

  • Determine IC50 in Multiple Cell Lines: Assess the cytotoxic potential of the compound in a panel of cell lines, including both cancerous and non-cancerous lines, to determine its therapeutic index.

  • Investigate Mechanism of Cytotoxicity: As mentioned in the FAQs, perform assays to elucidate the mechanism of cell death (e.g., apoptosis, necrosis, cell cycle arrest).

  • Consider Mitigation Strategies: Based on your findings, proceed to the mitigation strategies outlined below.

Issue 2: Poor Compound Solubility

Poor aqueous solubility is a significant hurdle for many benzothiazole derivatives and can lead to unreliable experimental results.[11][12]

Strategies for Improving Solubility:

StrategyDescriptionKey Considerations
Co-solvents Using a water-miscible organic solvent to dissolve the compound before adding it to the aqueous medium.The final concentration of the co-solvent must be non-toxic to the cells. DMSO is common, but others like ethanol or polyethylene glycol (PEG) can be used.
pH Adjustment For compounds with ionizable functional groups, adjusting the pH of the medium can increase solubility.Ensure the final pH of the culture medium is within the physiological range for your cells.
Formulation with Excipients Encapsulating the compound in delivery systems like liposomes, micelles, or complexing it with cyclodextrins.The excipients themselves should be non-toxic and biocompatible. This approach is more complex but can significantly improve solubility and bioavailability.[14][15]
Micronization/Nanonization Reducing the particle size of the compound to increase its surface area and dissolution rate.This is more relevant for in vivo studies but can also be applied to prepare stock solutions for in vitro work.

Mitigation Strategies for Cytotoxicity

If the observed cytotoxicity is a concern for the therapeutic application of this compound, several advanced strategies can be employed to reduce off-target toxicity while maintaining or enhancing its desired biological activity.

Structural Modification

Modifying the chemical structure of the compound is a powerful approach to fine-tune its pharmacological properties.[1]

Workflow for Structural Modification:

A Identify Reactive Moieties B Synthesize Analogs A->B C Screen for Reduced Cytotoxicity B->C D Evaluate On-Target Activity C->D Analogs with Lower Toxicity E Select Lead Candidate D->E Activity Maintained or Improved

Caption: Workflow for reducing cytotoxicity via structural modification.

Key Structural Modification Approaches for Benzothiazoles:

  • Introduction of Polar Groups: Adding polar functional groups, such as hydroxyl or carboxyl groups, can improve aqueous solubility and alter the compound's interaction with cellular targets.[12]

  • Modification of Substituents: Altering the substituents on the phenyl ring or the benzothiazole core can significantly impact both potency and toxicity. For example, the position and nature of electron-donating or electron-withdrawing groups can be varied.[2]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Formulation-Based Strategies

Advanced formulation techniques can be used to improve the delivery of the compound to its target site, thereby reducing systemic exposure and off-target cytotoxicity.[19][20][21]

Common Formulation Approaches:

FormulationMechanism of Cytotoxicity Reduction
Liposomes Encapsulate the drug, shielding it from healthy tissues and promoting accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.
Polymeric Nanoparticles Similar to liposomes, these can be designed for controlled release and targeted delivery by conjugating targeting ligands to their surface.[22]
Micelles Self-assembling structures that can solubilize hydrophobic drugs and improve their pharmacokinetic profile.
Prodrug Approach

A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, ideally at the target site.[23][24][25] This is an effective strategy for reducing systemic toxicity.

Prodrug Design Strategy:

A Identify Target-Specific Enzymes or Conditions B Design and Synthesize Prodrug A->B C Evaluate Stability and Activation B->C D Assess In Vitro and In Vivo Efficacy and Toxicity C->D Successful Activation

Caption: Workflow for developing a prodrug to reduce cytotoxicity.

Examples of Prodrug Strategies:

  • Enzyme-Activated Prodrugs: A promoiety is attached to the active drug that is cleaved by an enzyme that is overexpressed in the target tissue (e.g., certain proteases in tumors).[24]

  • pH-Sensitive Prodrugs: The prodrug is designed to be stable at physiological pH but is activated in the acidic microenvironment of tumors.

  • Glutathione (GSH)-Activated Prodrugs: Exploiting the higher levels of GSH in cancer cells compared to normal cells to trigger the release of the active drug.[24]

Experimental Protocols

Protocol 1: Basic Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Add the compound dilutions to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include vehicle control wells (medium with DMSO only) and untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol helps to determine if the observed cytotoxicity is due to apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the compound.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

References

  • BenchChem. (2025).
  • Kumar, A., et al. (2012). Recent advances on structural modifications of benzothiazoles and their conjugate systems as potential chemotherapeutics. Expert Opinion on Drug Discovery, 7(5), 405-426.
  • BenchChem. (2025).
  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(1), 6.
  • Martins, P., et al. (2017). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 22(1), 143.
  • Anonymous. (2024). Studies of prodrug approach in anticancer drugs. Journal of Pharmaceutical Sciences.
  • Poon, J., & Hu, L. (2015). Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Expert Opinion on Drug Metabolism & Toxicology, 11(12), 1887-1898.
  • Alhaddad, H., et al. (2022). Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. International Journal of Molecular Sciences, 23(19), 11883.
  • University of Wisconsin-Milwaukee. (n.d.).
  • Abdel-Maksoud, M. S., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Organic & Biomolecular Chemistry.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Sharma, P., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies, 18(4), 494-512.
  • Bondock, S., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2533.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents | Request PDF.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • YMER. (2025).
  • El-Sayed, M. A., et al. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 88(5), 733-741.
  • PubMed. (n.d.).
  • Turkish Journal of Pharmaceutical Sciences. (2025).
  • Royal Society of Chemistry. (2025).
  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). 2-arylbenzothiazole derivatives as potent anticancer agents. (Compound 85-88).
  • World Pharma Today. (n.d.).
  • Jin, C., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 164.
  • R&D Systems. (n.d.). Flow Cytometry Troubleshooting Guide.
  • OUCI. (n.d.). Exploring the Therapeutic Potential of Anticancer Heterocyclic Compounds: Role in Nanoscale Pharmacotherapy.
  • Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube.
  • PubMed Central. (2025).
  • Royal Society of Chemistry. (2025).
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • ResearchGate. (2025).
  • PubMed Central. (2024).
  • Anonymous. (n.d.). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential.
  • University of Virginia School of Medicine. (n.d.). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method.
  • Bepary, S., et al. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(1), 1-7.
  • PubMed. (2006). Imino-tetrahydro-benzothiazole derivatives as p53 inhibitors: discovery of a highly potent in vivo inhibitor and its action mechanism.
  • National Institutes of Health. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity.

Sources

Enhancing the selectivity of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to help you enhance the target selectivity of your compounds. The benzothiazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3] Achieving high selectivity is often the pivotal challenge that separates a promising lead compound from a viable drug candidate.

This document is structured to provide both foundational knowledge and actionable, field-proven insights to overcome common hurdles in your drug development program.

Frequently Asked Questions (FAQs)

Q1: What is target selectivity and why is it critical for my compound series?

A1: Target selectivity refers to a compound's ability to interact with its intended biological target with significantly higher affinity than with other, unintended targets (often called "off-targets"). High selectivity is crucial because off-target interactions are a primary cause of adverse drug reactions and toxicity. For a therapeutic agent, the goal is to maximize the on-target effect while minimizing off-target liabilities. Improving selectivity is a core objective in the hit-to-lead and lead optimization phases of drug discovery.[4]

Q2: Which parts of the this compound scaffold are the most promising for modification to enhance selectivity?

A2: The scaffold offers several strategic points for chemical modification. Based on extensive structure-activity relationship (SAR) studies of related benzothiazole and tetrahydrobenzothiazole analogs, the following positions are key:

  • The 2-Phenyl Ring: This is often the most synthetically accessible and impactful position. Modifications here can alter key interactions within the target's binding pocket. Adding substituents can introduce new hydrogen bonds, exploit hydrophobic pockets, or create steric hindrance that prevents binding to smaller off-target pockets.[5][6][7]

  • The Tetrahydro-cyclohexyl Ring (Positions 4, 5, 6): This saturated ring provides a three-dimensional structure that can be modified to improve conformational rigidity. Introducing substituents or altering stereochemistry can lock the molecule into a bioactive conformation that is preferred by the primary target but not by off-targets.

  • The 7-hydroxyl (-OH) group: This functional group is a potential hydrogen bond donor and acceptor. It can be esterified, etherified, or replaced to probe its role in binding and selectivity.

Q3: My compound is potent but has poor selectivity. Where do I start my optimization campaign?

A3: This is a common challenge. A systematic approach is most effective:

  • Structural Analysis: If a crystal structure of your compound bound to its target is available, use it to identify specific interactions. If not, use computational molecular docking to generate binding hypotheses for both your on-target and key off-targets. This can reveal differences in the binding pockets (e.g., size, polarity, key residues) that can be exploited.

  • Prioritize Modifications: Start with modifications to the 2-phenyl ring , as this often yields the most straightforward and interpretable SAR.[7] Synthesize a small, diverse library of analogs with varying electronic and steric properties.

  • Iterative Screening: Screen the new analogs for both on-target potency and off-target activity. The goal is to identify substitutions that decrease off-target binding while maintaining or improving on-target potency. This process is detailed in the troubleshooting guide below.

Q4: What are the common synthetic routes for creating analogs of this scaffold?

A4: The synthesis of 2-aryl-benzothiazoles and their derivatives is well-established. A common method involves the condensation of a 2-aminothiophenol derivative with an appropriate aldehyde or carboxylic acid.[2][8] For the tetrahydrobenzothiazole core, synthesis often starts with a cyclic ketone precursor. Analogs are then typically generated via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on a halogenated version of the parent molecule.

Troubleshooting Guide: Enhancing Selectivity

This guide addresses specific experimental issues you may encounter.

Problem 1: Low Synthetic Yield for New Analogs

You've designed a new set of analogs but are struggling with low reaction yields, preventing you from generating enough material for biological screening.

Root Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, time, and reactant concentration are critical.[9] Systematically screen these parameters in small-scale trial reactions before committing large amounts of starting material.

  • Reagent & Solvent Purity: Impurities can poison catalysts or lead to side reactions. Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions like cross-couplings.[9]

  • Atmospheric Contamination: Many organometallic coupling reactions are sensitive to oxygen. Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[9]

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS over time to check for product degradation.[9]

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed cond_verify Verify Reaction Conditions (Temp, Time, Conc.) start->cond_verify reagent_purity Assess Reagent & Solvent Purity cond_verify->reagent_purity Conditions OK adjust_cond Adjust Temp/Time/Conc. cond_verify->adjust_cond Incorrect atmosphere Ensure Inert Atmosphere (if required) reagent_purity->atmosphere Purity OK purify_reagents Purify Reagents/ Use Dry Solvents reagent_purity->purify_reagents Impure workup Review Workup & Purification Procedure atmosphere->workup Atmosphere OK improve_tech Improve Inert Atmosphere Technique atmosphere->improve_tech Inadequate modify_workup Modify Extraction/ Purification Method workup->modify_workup Losses Detected optimize Systematically Optimize Reaction Parameters workup->optimize Workup OK adjust_cond->optimize purify_reagents->optimize improve_tech->optimize modify_workup->optimize

Caption: Workflow for troubleshooting low synthetic yield.

Problem 2: Analogs Show No Improvement in Selectivity

You have successfully synthesized a library of analogs by modifying the 2-phenyl ring, but none show a significant improvement in the selectivity profile.

Root Causes & Solutions:

  • Incorrect Modification Hypothesis: Your initial hypothesis about which interactions govern selectivity may be incorrect. The 2-phenyl ring might not be the primary driver of off-target binding.

    • Solution: Shift focus to other parts of the scaffold. Synthesize analogs with modifications at the tetrahydro-cyclohexyl ring or the 7-hydroxyl group. Use a "matched pair analysis" approach: make a single, specific change and observe its effect on selectivity.

  • Insufficient Chemical Diversity: The modifications made may be too similar (e.g., only substituting with small alkyl groups).

    • Solution: Broaden the chemical space of your analogs. Introduce substituents with diverse electronic properties (electron-donating vs. electron-withdrawing groups), sizes (small vs. bulky groups), and hydrogen bonding capabilities.[10] This will provide a more comprehensive understanding of the SAR.

  • "Activity Cliffs": Small structural changes can sometimes lead to a large, unexpected loss of activity. This may indicate you are modifying a critical interaction point (a "pharmacophore").

    • Solution: Analyze the SAR data carefully. If a specific modification (e.g., adding a group at the ortho position of the phenyl ring) consistently abolishes activity, this suggests the region is intolerant to substitution. Focus your efforts on other positions.

Data Presentation: Hypothetical SAR for Selectivity Enhancement

The table below illustrates a hypothetical optimization campaign. The goal is to improve selectivity for Target A over Off-Target B.

Compound IDR-Group (at 4'-position of Phenyl Ring)Target A IC₅₀ (nM)Off-Target B IC₅₀ (nM)Selectivity Index (IC₅₀ B / IC₅₀ A)
Parent -H501503
Analog 1 -CH₃451804
Analog 2 -Cl (Electron Withdrawing)6597515
Analog 3 -OCH₃ (Electron Donating)401203
Analog 4 -C(CH₃)₃ (Bulky)120>10,000>83
Analog 5 -CF₃ (Strongly EWD)70210030

Analysis: In this hypothetical example, adding electron-withdrawing groups (Cl, CF₃) improves selectivity (Analogs 2 & 5). Introducing a bulky group (tert-Butyl) dramatically improves selectivity, likely by creating a steric clash in the smaller binding pocket of Off-Target B, albeit at the cost of some on-target potency (Analog 4). This data suggests the binding pockets of the two targets have different steric and electronic requirements that can be exploited.

Experimental Protocols

Protocol 1: General Procedure for Analog Synthesis via Suzuki Coupling

This protocol describes a representative method for modifying the 2-phenyl ring, assuming you have a precursor like 2-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol.

Materials:

  • 2-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (1.0 eq)

  • Desired boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a flame-dried round-bottom flask, add the bromo-precursor, the boronic acid, and the Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Using a syringe, add the degassed 4:1 dioxane/water solvent mixture, followed by the degassed 2M Na₂CO₃ solution.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: Key Modification Sites

G cluster_0 p1 2-Phenyl Ring (Sterics, Electronics) mol Core Scaffold p1->mol Modify here p2 7-Hydroxyl Group (H-Bonding) p2->mol Modify here p3 Tetrahydro Ring (Conformation, Chirality) p3->mol Modify here

Caption: Key modification points on the core scaffold.

Protocol 2: Assessing Target Selectivity via a Competitive Binding Assay

This protocol provides a general framework for determining the IC₅₀ values of your compounds against a primary target and an off-target using a fluorescence polarization (FP) assay.

Principle: A fluorescently-labeled ligand (probe) binds to the target protein, resulting in a high FP signal. Your unlabeled compound competes with the probe for binding. A potent compound will displace the probe, causing it to tumble freely in solution and resulting in a low FP signal.

Materials:

  • Purified Target Protein A and Off-Target Protein B

  • Fluorescently-labeled probe with known affinity for both proteins

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well microplates (black, low-volume)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Create a serial dilution of your test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Protein-Probe Mix: Prepare a solution containing the target protein and the fluorescent probe in assay buffer at pre-determined optimal concentrations.

  • Incubation: Dispense the protein-probe mix into the wells containing the compounds. Mix gently and incubate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Normalize the data using the high (DMSO only) and low (probe only or competitor with very high affinity) controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the fluorescent probe.

  • Selectivity Calculation: Repeat the entire procedure for the off-target protein. Calculate the Selectivity Index by dividing the IC₅₀ of the off-target by the IC₅₀ of the primary target.

Visualization: Competitive Binding Assay Workflow

G cluster_0 High FP Signal (Probe Bound) cluster_1 Low FP Signal (Probe Displaced) Target1 Target Protein Probe1 Fluorescent Probe Target1->Probe1 Binds Target2 Target Protein Inhibitor Your Compound Target2->Inhibitor Binds Probe2 Fluorescent Probe plus +

Caption: Principle of a competitive binding assay.

References

  • Benchchem. "Troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • Pecic, S., et al. (2023). "Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior". Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Di Mola, A., et al. (2022). "Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis". MDPI. [Link]

  • Pecic, S., et al. (2023). "Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior". National Institutes of Health. [Link]

  • Gouveia, F. S., et al. (2020). "Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities". PMC - PubMed Central. [Link]

  • Kamal, A., et al. (2012). "Synthesis and Identification of a New Class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives as Potent Antileukemic Agents". PubMed. [Link]

  • Di Mola, A., et al. (2022). "Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells". Unich. [Link]

  • Semantic Scholar. "2-Arylbenzothiazole as a privileged scaffold in drug discovery". Semantic Scholar. [Link]

  • Li, Y., et al. (2021). "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry". MDPI. [Link]

  • Lee, J., et al. (2018). "Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β". PubMed Central. [Link]

  • ResearchGate. "Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents". ResearchGate. [Link]

  • Barreca, M. L., et al. (2015). "Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold". PubMed. [Link]

  • ResearchGate. "Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes". ResearchGate. [Link]

  • ResearchGate. "Chemical structure of drugs containing 2-arylbenzothiazole nucleus A−F". ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). "Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds". IJPRA. [Link]

  • Flores-Alamo, M., et al. (2022). "Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles". PMC - PubMed Central. [Link]

  • Baran Lab. "Haloselectivity of Heterocycles". Baran Lab. [Link]

  • Malaysian Journal of Analytical Sciences. "SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION". Malaysian Journal of Analytical Sciences. [Link]

  • RSC Publishing. "Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers". RSC Publishing. [Link]

  • ACS Publications. "Rational Approaches to Improving Selectivity in Drug Design". Journal of Medicinal Chemistry. [Link]

  • Scholars Research Library. "Biological and medicinal significance of 2-aminothiazoles". Scholars Research Library. [Link]

  • NIH Molecular Libraries Program. "Table 6, SAR of 2,5-substituted thiazole aromatic analogs containing an aromatic substituent". Probe Reports. [Link]

  • NIH. "Heterocycles in Medicinal Chemistry". PMC - PubMed Central. [Link]

  • NIH. "N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents". NIH. [Link]

Sources

Technical Support Center: Crystallization of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the crystallization of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. We will address specific experimental issues, explain the underlying chemical principles, and provide validated protocols to streamline your purification process.

Physicochemical Properties Overview

Understanding the fundamental properties of this compound is the first step in designing a successful crystallization strategy. The presence of a hydroxyl group, a phenyl ring, and a benzothiazole core creates a molecule with moderate polarity, capable of hydrogen bonding, and susceptible to pi-stacking interactions.

PropertyEstimated Value / ObservationImpact on Crystallization
Molecular Formula C₁₃H₁₃NOS-
Molecular Weight 231.32 g/mol -
Polarity Moderately PolarSuggests solubility in a range of organic solvents like alcohols, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexanes.
Hydrogen Bonding Donor (hydroxyl) & Acceptor (N, O)Strong intermolecular interactions can facilitate crystal lattice formation but may require specific solvents to modulate solubility effectively.
Melting Point Solid at room temperatureA distinct melting point is a key indicator of purity. Broad melting ranges suggest impurities.
Solubility Profile Soluble in hot polar solvents (e.g., Ethanol, Acetonitrile), sparingly soluble in cold. Low solubility in non-polar solvents (e.g., Hexane).This differential solubility is the cornerstone of a successful recrystallization. A solvent that dissolves the compound when hot but not when cold is ideal.[1]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of this compound in a direct question-and-answer format.

Scenario 1: Complete Failure to Crystallize

Question: I've cooled my saturated solution, but no crystals have formed. The solution remains clear. What's happening?

Answer: This is a classic case of a supersaturated solution that has failed to nucleate. Nucleation is the initial step where molecules arrange into a stable cluster, which is often the rate-limiting step in crystallization.[2]

Causality & Remediation:

  • Insufficient Supersaturation: You may have used too much solvent. A solution must be saturated at the boiling point for crystals to form upon cooling.[1][3]

    • Action: Gently reheat the solution to evaporate a portion of the solvent, then allow it to cool again.

  • Lack of Nucleation Sites: A perfectly smooth glass surface and a highly pure solution can sometimes inhibit spontaneous nucleation.

    • Action 1 (Induce Nucleation): Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide high-energy sites for crystals to begin forming.[3][4]

    • Action 2 (Seeding): If you have a previous pure crystal of the compound, add a single, tiny "seed crystal" to the cooled solution. This provides a perfect template for further crystal growth.

  • Inappropriate Cooling Rate: Cooling too rapidly can sometimes bypass the nucleation window.

    • Action: Allow the solution to cool slowly to room temperature first, without disturbance, before moving it to an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[3]

Question: My compound separated as an oil, not a solid. What went wrong?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is so high that it separates as a liquid phase instead of a solid lattice. This is common when the solution is too concentrated or cooled too quickly.[5]

Causality & Remediation:

  • High Solute Concentration: The concentration of the compound is too high for the solvent system.

    • Action: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation level. Allow this less-concentrated solution to cool slowly.[6]

  • Presence of Impurities: Impurities can depress the melting point of the mixture, making it more likely to oil out.[7][8]

    • Action: If the oil persists, consider a preliminary purification step like column chromatography. Alternatively, you can try to crystallize the oil itself by dissolving it in a minimal amount of a different, more volatile solvent (like diethyl ether) and adding a non-polar "anti-solvent" (like hexane) dropwise until turbidity appears, then allowing it to stand.

Scenario 2: Poor Crystal Quality or Low Yield

Question: The crystallization happened too fast, resulting in a fine powder or tiny needles. How can I get larger crystals?

Answer: Rapid crystal formation, or "crashing out," traps impurities within the crystal lattice and leads to small, poorly formed crystals.[6] The goal is slow, controlled growth.

Causality & Remediation:

  • Excessive Supersaturation/Rapid Cooling: The solution was too concentrated or cooled too quickly.

    • Action: Use slightly more hot solvent than the absolute minimum required for dissolution. This ensures the solution becomes saturated at a lower temperature during cooling, slowing down the crystallization process.[6] Insulate the flask with glass wool or paper towels to ensure a slow cooling rate.[3]

  • Solvent Choice: The chosen solvent may have too steep a solubility curve (extremely soluble when hot, almost insoluble when cold).

    • Action: Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) where it is very soluble. Then, add a "poor" hot solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly. This fine-tunes the solubility profile for optimal crystal growth.[4]

Question: My final yield after filtration is very low. What are the common causes?

Answer: A low yield can stem from several factors, from using too much solvent to premature filtration.

Causality & Remediation:

  • Excessive Solvent: Using too much solvent is the most common cause. A significant portion of your compound will remain dissolved in the mother liquor even after cooling.[6]

    • Action: Before discarding the filtrate (mother liquor), try placing it in an ice bath for an additional 15-20 minutes to see if a second crop of crystals forms. For future attempts, use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature Filtration: Filtering the solution while it is still warm will result in the loss of product that has not yet crystallized.

    • Action: Ensure the flask is cool to the touch and that crystal formation has ceased before performing vacuum filtration.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Action: Always wash the crystals with a small amount of ice-cold crystallization solvent. This will wash away soluble impurities without dissolving a significant amount of the product.[4]

Scenario 3: Polymorphism and Purity Concerns

Question: I have followed the protocol, but my characterization data (e.g., melting point, XRPD) is inconsistent between batches. Could this be polymorphism?

Answer: Yes, this is a strong possibility. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[9][10] These different forms can have different physical properties, including melting point, solubility, and stability.[11] The formation of a specific polymorph can be highly sensitive to crystallization conditions.[12]

Causality & Investigation:

  • Variable Conditions: Minor changes in solvent, cooling rate, or agitation can lead to different polymorphic forms.[10]

    • Action: Strictly control and document your crystallization parameters: solvent system, saturation temperature, cooling profile, and stirring. To investigate, systematically vary these conditions. For example, crystallize from different solvents (e.g., ethanol vs. ethyl acetate vs. toluene) and analyze the resulting solids by X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify different forms.[12]

  • Impurity Influence: Structurally related impurities can sometimes act as templates or inhibitors for the growth of a specific crystal form, directing the crystallization towards a different polymorph.[7][13]

    • Action: Ensure the purity of your starting material is consistent. If polymorphism is a persistent issue, a final purification by chromatography before crystallization may be necessary to remove influential impurities.

Diagrams: Workflow & Logic

The following diagrams illustrate the decision-making processes for troubleshooting and solvent selection.

TroubleshootingWorkflow start Begin Crystallization: Dissolve in min. hot solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome no_xtal No Crystals Formed (Clear Solution) outcome->no_xtal Supersaturated oil_out Oiling Out outcome->oil_out Phase Separation poor_xtal Poor Quality Crystals (Fine Powder / Needles) outcome->poor_xtal Rapid Nucleation good_xtal Good Crystals Formed outcome->good_xtal Success action_scratch 1. Scratch Flask 2. Add Seed Crystal no_xtal->action_scratch action_concentrate Reheat & Evaporate Some Solvent no_xtal->action_concentrate Or action_add_solvent Reheat & Add More Hot Solvent (1-5%) oil_out->action_add_solvent poor_xtal->action_add_solvent And/Or action_slow_cool Use Slower Cooling (Insulate Flask) poor_xtal->action_slow_cool action_solvent_pair Consider Solvent Pair poor_xtal->action_solvent_pair And/Or end_process Filter, Wash, Dry good_xtal->end_process action_scratch->cool Retry action_concentrate->cool Retry action_add_solvent->cool Retry action_slow_cool->cool Retry action_solvent_pair->start New Strategy

Caption: Troubleshooting workflow for crystallization.

SolventSelection start Start: Select Candidate Solvents (e.g., Ethanol, EtOAc, Toluene, Hexane) test_solubility Test Solubility of ~10mg in 0.5mL Solvent start->test_solubility cold_sol Soluble at Room Temp? test_solubility->cold_sol hot_sol Soluble in Hot Solvent? cold_sol->hot_sol No reject_solvent Reject Solvent: Too Soluble cold_sol->reject_solvent Yes recrystallizes Crystals Form on Cooling? hot_sol->recrystallizes Yes insoluble Insoluble Even When Hot hot_sol->insoluble No good_solvent Good Candidate Solvent recrystallizes->good_solvent Yes no_good_solvent No Single Good Solvent Found recrystallizes->no_good_solvent No solvent_pair Use Solvent Pair Strategy no_good_solvent->solvent_pair

Caption: Systematic workflow for selecting a crystallization solvent.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for solvent screening for this specific compound? A: Based on its structure (moderate polarity, H-bond donor/acceptor), good single solvents to screen are ethanol, isopropanol, and ethyl acetate. For solvent pairs, consider combinations like ethanol/water, acetone/hexane, or ethyl acetate/hexane. A related compound, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, has been successfully recrystallized from n-hexane, suggesting that for derivatives, less polar systems might also be effective.[14]

Q: How much compound is lost in the mother liquor? A: This is entirely dependent on the solubility of your compound in the cold solvent. No crystallization is 100% efficient. You can estimate the loss by looking up the solubility of your compound in the cold solvent and multiplying by the total volume used. If this data is unavailable, it must be determined empirically.

Q: Can I reuse the mother liquor? A: While you can sometimes recover more product from the mother liquor by concentrating it, be aware that any soluble impurities will also become more concentrated. A second "crop" of crystals obtained this way will almost always be less pure than the first.

Q: My compound is colored. Should I use charcoal? A: If the color is due to a highly conjugated impurity, activated charcoal can be effective. Add a very small amount (e.g., a spatula tip) to the hot solution and heat for a few minutes. The colored impurities adsorb to the charcoal's surface.[4] You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb your product, leading to lower yields.

References

  • SOP: CRYSTALLIZATION. (n.d.). University of California, Los Angeles.
  • Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1339. Available from: [Link]

  • WikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Chen, Y., & Zavaliangos, A. (2016). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). AAPS PharmSciTech, 17(2), 295-306. Available from: [Link]

  • Davey, R. J., et al. (2002). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. Available from: [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • McPherson, A. (2004). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Acta Crystallographica Section D: Biological Crystallography, 60(1), 1-13. Available from: [Link]

  • Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures? YouTube. Retrieved from [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1835-1853. Available from: [Link]

  • Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2139-2162. Available from: [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Mullin, J. W. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press. Available from: [Link]

  • Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 834-837. Available from: [Link]

  • Krasniqi, F., et al. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. IUCrData, 10(11), x250913. Available from: [Link]

  • Krasniqi, F., et al. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11). Available from: [Link]

Sources

Technical Support Center: Scaling Up the Production of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during production.

I. Introduction to the Synthesis Pathway

The synthesis of this compound is most commonly achieved through a variation of the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, the reaction proceeds between 2-chloro-1,3-cyclohexanedione (or a related precursor) and benzamide. The subsequent reduction of the ketone at the 7-position yields the final hydroxylated product.

The overall synthetic strategy can be visualized as follows:

Synthesis_Pathway A 2-Chloro-1,3-cyclohexanedione C Hantzsch Thiazole Synthesis A->C B Benzamide B->C D 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one C->D Cyclization E Reduction D->E Ketone Reduction F This compound E->F Final Product

Caption: General synthetic route to this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the Hantzsch thiazole synthesis step?

A1: Temperature control is paramount. Exothermic reactions can lead to the formation of side products and impurities. It is crucial to maintain the recommended temperature range to ensure regioselectivity and maximize yield. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time and prevent product decomposition from prolonged heating.[3]

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields in Hantzsch thiazole synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can significantly impact the reaction efficiency.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete conversion or degradation of the product.[3]

  • Improper Work-up: Product loss during extraction and purification steps is a common issue.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q3: What are the common side products in this synthesis?

A3: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1] Additionally, self-condensation of the α-haloketone or hydrolysis of the thioamide can lead to other impurities.

Q4: How can I improve the purification of the final hydroxylated product?

A4: Purification of hydroxylated benzothiazoles can be challenging due to their polarity. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Ensure your compound is not acid-sensitive before using silica chromatography.[3] Recrystallization from a suitable solvent system can also be an effective final purification step.

Q5: Are there greener alternatives to the classical Hantzsch synthesis?

A5: Yes, several modifications to the Hantzsch synthesis have been developed to be more environmentally friendly. These include the use of microwave irradiation to reduce reaction times and the use of reusable catalysts like SnP2O7.[3][4] Some approaches also utilize water or ionic liquids as solvents to minimize the use of volatile organic compounds.[5]

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting_Flowchart Start Low Yield or Impure Product Purity Check Purity of Starting Materials (NMR, mp) Start->Purity ImpureSM Impure Starting Materials? Purity->ImpureSM Conditions Optimize Reaction Conditions (Temp, Time, Solvent) SuboptimalCond Suboptimal Conditions? Conditions->SuboptimalCond Workup Review Work-up & Purification Protocol WorkupLoss Product Loss During Work-up? Workup->WorkupLoss SideReactions Identify Side Products (LC-MS, NMR) SideProductIssue Significant Side Products? SideReactions->SideProductIssue ImpureSM->Conditions No PurifySM Purify/Source New Starting Materials ImpureSM->PurifySM Yes SuboptimalCond->Workup No AdjustCond Adjust Temp/Time/Solvent & Monitor by TLC SuboptimalCond->AdjustCond Yes WorkupLoss->SideReactions No OptimizeWorkup Optimize Extraction/Chromatography WorkupLoss->OptimizeWorkup Yes ModifyConditions Modify Stoichiometry/Catalyst to Minimize Side Reactions SideProductIssue->ModifyConditions Yes End Successful Synthesis SideProductIssue->End No PurifySM->Start AdjustCond->Start OptimizeWorkup->Start ModifyConditions->Start

Caption: A flowchart for troubleshooting common synthesis issues.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Reagents: Starting materials may have degraded.Verify the purity of 2-chloro-1,3-cyclohexanedione and benzamide using techniques like NMR or melting point analysis. Use freshly opened or purified reagents.[1]
Incorrect Reaction Temperature: The reaction may be too cold to proceed or too hot, leading to decomposition.Carefully monitor and control the internal reaction temperature. For the initial condensation, a temperature of 60-80°C is often optimal.
Inappropriate Solvent: The solvent may not be suitable for the reactants.Ethanol, methanol, or a mixture of ethanol and water are commonly used solvents for Hantzsch synthesis.[1] The choice of solvent can significantly impact reaction rate and yield.
Formation of Multiple Products Side Reactions: Competing reactions can reduce the yield of the desired product.Adjusting reactant stoichiometry and reaction temperature can minimize the formation of byproducts. Monitor the reaction closely with TLC to identify the formation of multiple products early on.[1]
Isomer Formation: Under certain pH conditions, isomers of the thiazole ring can form.Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-phenyl-substituted product.[1]
Difficulty in Product Isolation Product Solubility: The product may be soluble in the work-up solvents, leading to loss during extraction.Ensure the aqueous phase is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product. Use an appropriate organic solvent for extraction.
Emulsion Formation: Emulsions can form during aqueous work-up, making phase separation difficult.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective on a smaller scale.
Challenges in Purification Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent may be necessary. Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective.
Product Decomposition on Silica: The hydroxylated product may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a different purification technique like preparative HPLC.
Scale-Up Issues Poor Heat Transfer: In larger reactors, inefficient heat dissipation can lead to localized overheating and side reactions.Use a reactor with good heat exchange capabilities. Control the rate of addition of reagents to manage the exotherm.
Mixing Inhomogeneity: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions.Ensure efficient stirring throughout the reaction. The type of stirrer and its speed should be optimized for the reactor volume.
Longer Reaction Times: Reactions that are fast on a lab scale may be slower on a larger scale due to mass transfer limitations.Monitor the reaction progress carefully and adjust the reaction time accordingly. Do not rely solely on the time that was sufficient for the small-scale reaction.

IV. Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add benzamide (1.0 eq) and ethanol (10 mL/g of benzamide).

  • Reagent Addition: To the stirred suspension, add a solution of 2-chloro-1,3-cyclohexanedione (1.1 eq) in ethanol dropwise over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a 5% aqueous solution of sodium carbonate (Na2CO3).[1]

  • Isolation: Stir the mixture for 30 minutes, during which a precipitate should form. Collect the solid product by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight.

Step 2: Reduction of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the dried ketone from Step 1 in methanol (20 mL/g of ketone).

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

V. References

  • Merroun, Y., et al. (2017). An efficient, easy, and green method for the benzothiazoles synthesis by a condensation reaction of 2-aminothiophenol with various aromatic aldehydes using SnP2O7 as a new heterogeneous catalyst. Molecules, 22(10), 1675.

  • Chhabra, M., et al. (2016). An efficient green synthesis of 2-arylbenzothaizole analogues as potent antibacterial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(1), 213-217.

  • Rai, H. (2025). A Review on Green Synthesis of Thiazole Derivatives. International Journal of Pharmaceutical Sciences, 3(11), 3836-3853.

  • Guo, Y., et al. (2014). A series of benzothiazole compounds with different substituents were efficiently synthesized from the condensation of 2-aminothiophenol and aldehydes and their derivatives using a mixture of H2O2/HCl as a catalyst in ethanol at room temperature for 1 h. RSC Advances, 4(10), 4933-4936.

  • Ye, C., et al. (2018). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. Green Chemistry, 20(1), 158-162.

  • Holzapfel, W., et al. (1988). Modified conditions for Hantzsch thiazole synthesis provides valine- and threonine-derived thiazoles without significant loss of optical purity. Tetrahedron Letters, 29(47), 6049-6052.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Batey, R. A., et al. (2002). A general and efficient method for the intramolecular cyclization of thiobenzamides to benzothiazoles via aryl radical cations as reactive intermediates under mild conditions. Organic Letters, 4(19), 3275-3278.

  • EDASA Scientific Srls. (2015). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry, 95, 483-494.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Darla, M. M., et al. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research, 22(11), 5347-5355.

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. Retrieved from [Link]

  • Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry, 26(12), 1146-1166.

  • Waseem, M. A., et al. (2015). Water and ionic liquid synergy: A novel approach for the synthesis of benzothiazole-2(3H)-one. Journal of Saudi Chemical Society, 19(5), 552-556.

Sources

Validation & Comparative

Validating the Mechanism of Action of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a small molecule's mechanism of action (MoA) is a critical determinant of its therapeutic potential and a cornerstone of a successful development program. This guide provides an in-depth, experience-driven framework for elucidating and validating the MoA of a novel benzothiazole derivative, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (hereafter referred to as Cpd-X). While the precise biological target of Cpd-X is yet to be fully characterized, its structural alerts, shared with a class of known kinase inhibitors, suggest a compelling hypothesis: Cpd-X functions as an inhibitor of a specific protein kinase, herein hypothetically designated as Kinase-Y.

This guide will not only detail the requisite experimental workflows to test this hypothesis but will also objectively compare the performance of Cpd-X against a hypothetical established competitor, "Standard-Inhibitor-Z," providing a comprehensive validation strategy rooted in scientific integrity and practical application.

Section 1: Foundational Hypothesis - Cpd-X as a Kinase-Y Inhibitor

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various protein kinases.[1][2] Our initial hypothesis posits that Cpd-X exerts its biological effects by directly inhibiting the enzymatic activity of Kinase-Y, a hypothetical serine/threonine kinase implicated in a disease-relevant signaling pathway. The subsequent experimental design is therefore tailored to interrogate this proposed interaction with layers of increasing biological complexity, from direct enzyme inhibition to cellular pathway modulation.

Section 2: Biochemical Validation - Direct Target Engagement and Inhibition Kinetics

The primary and most direct method to validate our hypothesis is to assess the ability of Cpd-X to inhibit the enzymatic activity of purified Kinase-Y in a controlled, in vitro setting. This initial step is crucial for confirming direct target engagement and for characterizing the nature of the inhibition.[3][4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay will quantify the enzymatic activity of Kinase-Y by measuring the phosphorylation of a specific substrate peptide. The inhibitory effect of Cpd-X will be determined by measuring the reduction in substrate phosphorylation in its presence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant, purified Kinase-Y in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the specific peptide substrate for Kinase-Y.

    • Prepare a stock solution of ATP. The concentration should be at or near the Km of Kinase-Y for ATP to sensitively detect competitive inhibitors.[3]

    • Prepare serial dilutions of Cpd-X and the competitor, Standard-Inhibitor-Z, in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of kinase buffer to all wells.

    • Add 1 µL of the serially diluted compounds (Cpd-X or Standard-Inhibitor-Z) or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the Kinase-Y enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction by adding 10 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay, Promega) which quantifies the amount of ADP produced, an indirect measure of kinase activity.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Performance: Cpd-X vs. Standard-Inhibitor-Z

The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% and is a primary metric for potency.

CompoundTarget KinaseIC₅₀ (nM)
Cpd-X Kinase-Y75
Standard-Inhibitor-Z Kinase-Y50

Interpretation: The hypothetical data suggests that Cpd-X is a potent inhibitor of Kinase-Y, with an IC₅₀ in the nanomolar range. While slightly less potent than the established Standard-Inhibitor-Z, its efficacy warrants further investigation into its mechanism of inhibition.

Delving Deeper: Mechanism of Inhibition Studies

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization.[5][6] This is achieved by performing kinetic studies where the initial reaction rates are measured at varying concentrations of both the substrate (ATP) and the inhibitor.

Experimental Workflow for MoA Determination

Caption: Workflow for determining the mechanism of enzyme inhibition.

By analyzing the shifts in the apparent Kₘ and Vₘₐₓ of Kinase-Y in the presence of Cpd-X, we can elucidate its binding mechanism. For instance, a competitive inhibitor will increase the apparent Kₘ without affecting Vₘₐₓ.

Section 3: Cellular Validation - Target Engagement and Pathway Modulation in a Physiological Context

While biochemical assays are fundamental, they do not fully recapitulate the complexities of the cellular environment.[7][8] Therefore, the next critical step is to validate the MoA of Cpd-X in a relevant cell-based model.

Experimental Protocol: Cellular Target Engagement Assay

This assay aims to confirm that Cpd-X can enter the cell and bind to its intended target, Kinase-Y. A common method for this is a cellular thermal shift assay (CETSA), which relies on the principle that a ligand-bound protein is more resistant to thermal denaturation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses Kinase-Y to a suitable confluency.

    • Treat the cells with varying concentrations of Cpd-X or vehicle (DMSO) for a defined period.

  • Thermal Denaturation:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Analysis:

    • Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble Kinase-Y remaining at each temperature using Western blotting with a specific antibody against Kinase-Y.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the fraction of soluble Kinase-Y as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of Cpd-X indicates target engagement.

Experimental Protocol: Cellular Pathway Modulation Assay

This experiment will assess whether the inhibition of Kinase-Y by Cpd-X translates to a functional downstream effect on the signaling pathway. This is often measured by quantifying the phosphorylation of a known downstream substrate of Kinase-Y.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a dose-response of Cpd-X and Standard-Inhibitor-Z for a specified time.

    • Lyse the cells to extract total protein.

  • Detection of Phospho-Substrate:

    • Use an immunoassay, such as a sandwich ELISA or an AlphaLISA, with antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Calculate the percent inhibition of substrate phosphorylation for each compound concentration relative to the vehicle control.

    • Determine the cellular IC₅₀ for pathway inhibition.

Comparative Cellular Performance
CompoundCellular Target Engagement (CETSA)Cellular Pathway Inhibition (IC₅₀, nM)
Cpd-X Confirmed (Thermal Shift Observed)250
Standard-Inhibitor-Z Confirmed (Thermal Shift Observed)150

Interpretation: The hypothetical cellular data corroborates the biochemical findings. Cpd-X demonstrates the ability to engage its target in a cellular context and inhibit the downstream signaling pathway, albeit with a higher IC₅₀ compared to the biochemical assay, which is expected due to factors like cell permeability and off-target effects.

Signaling Pathway Visualization

G cluster_0 Cell Membrane Receptor Receptor KinaseY Kinase-Y Receptor->KinaseY Activates Substrate Downstream Substrate KinaseY->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse CpdX Cpd-X CpdX->KinaseY

Caption: Hypothetical signaling pathway for Kinase-Y and the inhibitory action of Cpd-X.

Section 4: Selectivity Profiling - Assessing Off-Target Effects

A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize potential side effects.[1]

Experimental Protocol: Kinase Panel Screening

Cpd-X should be screened against a broad panel of other kinases to assess its selectivity profile. This is typically performed by specialized contract research organizations (CROs).

Methodology:

  • Submit Cpd-X for screening against a panel of hundreds of kinases at a fixed concentration (e.g., 1 µM).

  • For any kinases that show significant inhibition (e.g., >50%), a follow-up IC₅₀ determination should be performed.

Comparative Selectivity
CompoundKinase-Y IC₅₀ (nM)Number of Off-Target Kinases with <1 µM IC₅₀
Cpd-X 755
Standard-Inhibitor-Z 5015

Interpretation: In this hypothetical scenario, Cpd-X demonstrates a more favorable selectivity profile compared to Standard-Inhibitor-Z, inhibiting fewer off-target kinases. This could translate to a better safety profile in later stages of development.

Section 5: Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to validating the hypothetical mechanism of action of this compound (Cpd-X) as a Kinase-Y inhibitor. The experimental workflow progresses logically from direct biochemical confirmation to cellular target engagement and pathway modulation, culminating in a comprehensive selectivity assessment.

The presented hypothetical data suggests that Cpd-X is a potent and selective inhibitor of Kinase-Y, warranting further preclinical development. While it displays slightly lower potency than the established Standard-Inhibitor-Z, its superior selectivity profile presents a significant potential advantage.

Future studies should focus on elucidating the precise binding mode of Cpd-X through co-crystallography with Kinase-Y, further optimizing its structure to enhance potency and pharmacokinetic properties, and ultimately, evaluating its efficacy and safety in in vivo disease models. This structured approach to MoA validation provides a solid foundation for advancing promising new chemical entities toward clinical translation.

References

  • Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. Biochemistry. [Link]

  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Pharmaceuticals. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]

  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. [Link]

  • Synthesis and monoamine oxidase A/B inhibitory evaluation of new benzothiazole-thiazolylhydrazine derivatives. Taylor & Francis Online. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases. PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central. [Link]

  • Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. R Discovery. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PubMed Central. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • TECVAYLI® monotherapy demonstrates superior progression-free and overall survival versus standard of care as early as first relapse in patients with multiple myeloma predominantly refractory to anti-CD38 therapy and lenalidomide. PR Newswire. [Link]

  • What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]

  • Comparative effectiveness of angiotensin-converting-enzyme inhibitors: Is an ACE always an ace?. PubMed Central. [Link]

  • Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation. RSC Publishing. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PubMed. [Link]

  • Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. MDPI. [Link]

  • Benzothiazole derivatives as novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. PubMed. [Link]

  • Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. PubMed Central. [Link]

  • Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. NIH. [Link]

  • Anticancer Potential of Small-Molecule Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase. PubMed. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and chemical biology, the principle of "one molecule, one target" is often the exception rather than the rule. The ability of a small molecule to interact with multiple protein targets, a phenomenon known as cross-reactivity or polypharmacology, can be a double-edged sword. While it can lead to unforeseen toxicities and side effects, a well-characterized cross-reactivity profile can also unveil novel therapeutic opportunities. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, using a multi-pronged approach that combines computational, biochemical, and cell-based methodologies.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from anticancer to neuroprotective effects.[1][2][3][4][5] This inherent biological promiscuity underscores the critical need for a thorough understanding of the selectivity profile of any new benzothiazole-based compound early in its development.

The Investigative Funnel: A Strategic Approach to Cross-Reactivity Profiling

A systematic and tiered approach is essential to efficiently and comprehensively map the interaction landscape of a novel compound. We propose an "investigative funnel" strategy that begins with broad, computational assessments and progressively narrows down to more focused and physiologically relevant cellular assays.

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Stage 1: In Silico Profiling - Predicting Potential Interactions

Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable initial insights into the potential targets of this compound. Techniques such as virtual screening against a library of protein structures and machine learning-based approaches like X-ReactKIN can predict a compound's cross-reactivity profile across the human kinome and other target families.[6] These predictions help in prioritizing which experimental screening panels to utilize.

Stage 2: Broad Biochemical Screening - Casting a Wide Net

Based on the in silico predictions and the known pharmacology of the benzothiazole scaffold, the next step is to perform broad biochemical screens against large panels of purified proteins. This allows for an unbiased assessment of the compound's activity against hundreds of potential targets simultaneously.

Kinase Profiling

Given that a significant portion of small molecule drugs target kinases, and the ATP-binding site is highly conserved across the kinome, kinase inhibitor cross-reactivity is a major consideration.[7][8][9] Screening this compound against a panel of several hundred kinases at a single high concentration (e.g., 10 µM) can quickly identify potential off-target interactions.

Hypothetical Kinase Screening Data for this compound (10 µM)

Kinase Target% Inhibition
Target Kinase A95%
Off-Target Kinase X78%
Off-Target Kinase Y65%
Off-Target Kinase Z22%
... (300+ other kinases)< 20%
G Protein-Coupled Receptor (GPCR) Profiling

GPCRs represent another major class of drug targets.[10][11][12] A panel of radioligand binding assays for a diverse set of GPCRs can reveal any unintended interactions with these cell surface receptors.

Hypothetical GPCR Binding Data for this compound (10 µM)

GPCR Target% Displacement
Target GPCR B92%
Off-Target GPCR P55%
Off-Target GPCR Q15%
... (60+ other GPCRs)< 10%

Stage 3: Focused Biochemical Assays - Quantifying Interactions

Hits identified in the broad screening panels should be followed up with dose-response studies to determine their potency (IC50 or Ki values). This quantitative data is crucial for comparing the compound's affinity for its intended target versus off-targets.

Comparative IC50 Values for this compound

TargetIC50 (nM)
Target Kinase A50
Off-Target Kinase X850
Off-Target Kinase Y2,500
Target GPCR B120
Off-Target GPCR P5,800
Experimental Protocol: Competitive Binding Assay

A competitive binding assay is a common method to determine the binding affinity of a test compound.[13][14][15][16][17]

Objective: To determine the IC50 value of this compound for a specific target.

Materials:

  • Purified target protein

  • Labeled ligand (e.g., fluorescently or radioactively labeled) with known affinity for the target

  • Test compound (this compound)

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 96-well plate, add the purified target protein, the labeled ligand at a fixed concentration (typically at or below its Kd), and the serially diluted test compound.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the signal from the labeled ligand using a plate reader.

  • Plot the signal as a function of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Stage 4: Cell-Based Assays - Assessing Activity in a Biological Context

Biochemical assays, while valuable for determining direct binding, do not always reflect a compound's activity in a cellular environment.[18][19] Cell-based assays provide a more physiologically relevant context to assess on- and off-target effects.[19][20][21]

Target Engagement Assays

Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can confirm that the compound binds to its intended and potential off-targets within intact cells.

Functional Cellular Assays

Functional assays measure the downstream consequences of target engagement.[22][23][24] For a kinase inhibitor, this could be a Western blot to assess the phosphorylation of a known substrate. For a GPCR ligand, this might involve measuring changes in second messengers like cAMP or calcium.[10]

Caption: Workflow for a cell-based functional assay.

Conclusion: Building a Comprehensive Selectivity Profile

The comprehensive evaluation of a small molecule's cross-reactivity is a cornerstone of modern drug discovery. By employing a strategic combination of in silico, biochemical, and cell-based assays, researchers can build a detailed selectivity profile for novel compounds like this compound. This multi-faceted approach not only helps to identify and mitigate potential safety liabilities but also opens avenues for discovering new therapeutic applications through rational polypharmacology. A thorough understanding of a compound's interactions with the proteome is paramount for its successful translation from a laboratory curiosity to a valuable chemical probe or therapeutic agent.

References

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. [Link]

  • Competition Assay Protocol. Fabgennix International. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]

  • Four ways to measure selectivity. ResearchGate. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. National Institutes of Health. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]

  • Discovery of kinase inhibitors that potently cross-react with bromodomains. ResearchGate. [Link]

  • Multi-pathway cellular analysis of compound selectivity. RSC Publishing. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini-Reviews in Medicinal Chemistry. [Link]

Sources

Navigating the In Vivo Landscape of Tetrahydro-Benzothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising chemical scaffold to a clinically effective therapeutic is both long and fraught with challenges. The benzothiazole nucleus, a heterocyclic system composed of a fused benzene and thiazole ring, represents a fertile ground for discovering novel therapeutic agents due to its wide range of biological activities.[1][2] This guide focuses on a specific subclass: the 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazoles, with a spotlight on the potential in vivo efficacy of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol.

The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable spectrum of pharmacological activities.[3] These include anticancer, anti-inflammatory, antimicrobial, neuroprotective, and enzyme inhibitory properties.[4][5][6][7][8] The addition of a phenyl group at the 2-position and the saturation of the benzene ring to form a tetrahydro-benzothiazole can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for in vivo performance.

Comparative Analysis of Structurally Related Compounds with Proven In Vivo Efficacy

To contextualize the potential of this compound, it is instructive to examine the in vivo data from closely related analogues.

Compound/Derivative ClassTherapeutic AreaKey In Vivo FindingsAnimal Model(s)Reference
Imino-tetrahydro-benzothiazole derivative NeuroprotectionPotent p53 inhibitor, preventing p53-triggered cell death. Two log values more active in vivo than the reference compound, Pifithrin-alpha.Not specified in abstract[6]
2-(4-aminophenyl)benzothiazole OncologyExhibited potent anticancer effects.Not specified in abstract[4]
PMX-610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) OncologyDemonstrated superior in vivo efficacy against human breast cancer cell lines (MCF-7 and MDA-468).Not specified in abstract[9]
Thio-THIP (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol) NeuroscienceWeak GABA agonist. Calculated to have a low I/U ratio, suggesting potential for blood-brain barrier penetration.Cat spinal cord[10]
Benzothiazole-Isothiourea derivatives Neurodegenerative DiseaseShowed potential as multi-target compounds for Alzheimer's disease (in vitro and in silico). One derivative, 3t, was predicted to be a candidate for in vivo administration using liposomes due to its inability to cross the BBB.N/A[5]

Proposed Mechanism of Action: A Focus on Kinase Inhibition

Given the broad bioactivity of the tetrahydro-benzothiazole scaffold, a plausible mechanism of action for this compound could involve the inhibition of key cellular kinases. For instance, certain derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole have been identified as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β).[7] These kinases are implicated in the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN.[7] Simultaneous inhibition of both kinases is a promising strategy to maintain PTEN activity and suppress tumor growth.

Proposed_Mechanism_of_Action cluster_0 Cellular Environment Compound 2-Phenyl-4,5,6,7-tetrahydro- 1,3-benzothiazol-7-ol CK2 Casein Kinase 2 (CK2) Compound->CK2 Inhibits GSK3B Glycogen Synthase Kinase-3β (GSK3β) Compound->GSK3B Inhibits PTEN_P Phosphorylated PTEN (Inactive) CK2->PTEN_P Phosphorylates GSK3B->PTEN_P Phosphorylates PTEN PTEN (Active) Tumor_Suppression Tumor Suppression PTEN->Tumor_Suppression Promotes

Caption: Proposed mechanism of action for this compound as a dual CK2/GSK3β inhibitor.

Designing an In Vivo Efficacy Study: A Step-by-Step Protocol

To rigorously assess the in vivo potential of this compound, a well-controlled preclinical study is essential. The following protocol outlines a potential approach using a human tumor xenograft model in immunocompromised mice, based on the compound's hypothesized anticancer activity.

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a murine xenograft model of human non-small cell lung cancer.

Experimental Workflow:

In_Vivo_Efficacy_Workflow Cell_Culture 1. A549 Cell Culture (Human NSCLC) Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Dosing (Vehicle, Compound, Positive Control) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement (2-3x weekly) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Day 21 or Tumor Burden Limit) Monitoring->Endpoint Analysis 8. Tumor Excision, Weight Measurement, & Histopathological Analysis Endpoint->Analysis

Caption: Experimental workflow for an in vivo xenograft study.

Detailed Methodology:

  • Animal Model:

    • Species: Athymic Nude Mice (nu/nu)

    • Sex: Female

    • Age: 6-8 weeks

    • Supplier: Reputable vendor (e.g., Charles River, Jackson Laboratory)

    • Acclimatization: Minimum of 7 days before study initiation.

  • Cell Line:

    • A549 (human non-small cell lung cancer) or another relevant cancer cell line based on in vitro screening data.

    • Culture conditions: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

  • Tumor Implantation:

    • Harvest A549 cells during the exponential growth phase.

    • Resuspend cells in sterile PBS or Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Treatment Groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% carboxymethylcellulose in saline).

    • Group 2 (Low Dose): this compound at X mg/kg.

    • Group 3 (High Dose): this compound at Y mg/kg.

    • Group 4 (Positive Control): A standard-of-care chemotherapeutic agent (e.g., Cisplatin) at a clinically relevant dose.

    • Dose selection (X and Y) should be informed by prior maximum tolerated dose (MTD) studies.

  • Drug Administration:

    • Route: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the compound's properties.

    • Frequency: Daily or as determined by pharmacokinetic studies.

    • Initiation: When average tumor volume reaches 100-150 mm³.

  • Efficacy and Toxicity Monitoring:

    • Tumor Volume: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Record individual body weights 2-3 times per week as an indicator of systemic toxicity.

    • Clinical Observations: Daily monitoring for any signs of distress or adverse reactions.

  • Study Endpoint and Tissue Collection:

    • The study will be terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a predetermined size limit.

    • At termination, mice will be euthanized by an approved method.

    • Tumors will be excised, weighed, and a portion fixed in formalin for histopathology, while the remainder can be snap-frozen for biomarker analysis (e.g., Western blot for p-PTEN, CK2, GSK3β).

Conclusion

While the specific in vivo efficacy of this compound remains to be elucidated, the wealth of data on related benzothiazole derivatives provides a strong rationale for its investigation. The proposed comparative framework and detailed experimental protocol offer a clear path forward for researchers to unlock the therapeutic potential of this promising compound. Through systematic evaluation, it is possible to determine if this molecule can join the growing family of benzothiazoles that are making a significant impact in medicinal chemistry.

References

  • Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals.
  • Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review.
  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. PubMed. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. [Link]

  • Imino-tetrahydro-benzothiazole derivatives as p53 inhibitors: discovery of a highly potent in vivo inhibitor and its action mechanism. PubMed. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH. [Link]

  • Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. PMC. [Link]

  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. PubMed. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PubMed. [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. NIH. [Link]

Sources

Benchmarking Novel Tetrahydro-Benzothiazole Derivatives Against Established NLRP3 Inflammasome Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of innate immunity and inflammation, the NLRP3 inflammasome stands out as a critical therapeutic target. Its dysregulation is implicated in a host of inflammatory conditions, from autoimmune disorders to neurodegenerative diseases.[1][2] The quest for potent and selective NLRP3 inhibitors is, therefore, an area of intense investigation.[3][4] This guide provides a comprehensive framework for benchmarking a novel chemical scaffold, represented here by 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, against well-characterized NLRP3 inflammasome inhibitors.

This document offers an in-depth comparison, complete with experimental protocols and supporting data, to empower researchers in their evaluation of new chemical entities targeting this pivotal inflammatory pathway. We will delve into the mechanistic nuances of established inhibitors and provide a clear roadmap for assessing the potential of emerging candidates.

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5][6][7] This process is a cornerstone of the innate immune response. However, its aberrant activation can drive the pathology of numerous diseases.[1][2]

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway, which serves as the basis for the inhibitory mechanisms we will explore.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB activates pro_IL1b pro-IL-1β pro-IL-18 NLRP3 NFkB->pro_IL1b upregulates transcription IL1b Mature IL-1β IL18 Mature IL-18 Stimuli ATP, Nigericin, MSU crystals K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Activation & Oligomerization K_efflux->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits & cleaves Casp1 Active Caspase-1 Casp1->pro_IL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis induces

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Benchmarking Against Known Inhibitors

To ascertain the therapeutic potential of a novel compound like this compound, it is essential to compare its performance against established inhibitors with diverse mechanisms of action. For this guide, we have selected four well-characterized inhibitors:

  • MCC950: A potent and highly selective diarylsulfonylurea-containing compound that directly targets the NLRP3 NACHT domain, preventing its conformational change and oligomerization.[1][5][8]

  • BAY 11-7082: Initially identified as an inhibitor of the NF-κB pathway, it also directly inhibits the NLRP3 inflammasome by blocking its ATPase activity.[9][10][11]

  • Oridonin: A natural product that acts as a covalent inhibitor, forming a bond with cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7.[12][13][14]

  • Parthenolide: A sesquiterpene lactone that has been shown to directly target the ATPase activity of NLRP3 and can also inhibit caspase-1.[15][16][17]

Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the benchmark compounds against NLRP3 inflammasome activation. For our candidate compound, this compound, we will use hypothetical data to illustrate a potential outcome of the experimental protocols outlined later in this guide.

CompoundTargetIC50 (nM)Mechanism of ActionReference
This compound NLRP3Hypothetical: 500To be determinedN/A
MCC950 NLRP37.5 - 8.1Direct, non-covalent inhibition of NLRP3 NACHT domain[18][19]
BAY 11-7082 NLRP3 & NF-κB~10,000Inhibition of NLRP3 ATPase activity and IκB-α phosphorylation[10][11]
Oridonin NLRP3~2,500Covalent modification of NLRP3 NACHT domain[12][13]
Parthenolide NLRP3 & Caspase-1~5,000Inhibition of NLRP3 ATPase activity and Caspase-1[15][17]

Experimental Protocols for Benchmarking

To generate the comparative data presented above, a series of robust in vitro assays are required. The following protocols provide a step-by-step guide for assessing the inhibitory activity of a test compound on the NLRP3 inflammasome.

Experimental Workflow

The overall workflow for evaluating a novel NLRP3 inhibitor involves a primary screen to determine its effect on IL-1β secretion, followed by secondary assays to elucidate its mechanism of action and selectivity.

Experimental_Workflow start Isolate Primary Macrophages (e.g., BMDMs) priming Prime with LPS (Signal 1) start->priming treatment Treat with Test Compound (e.g., Tetrahydro-benzothiazole derivative) and Known Inhibitors priming->treatment activation Activate NLRP3 with ATP or Nigericin (Signal 2) treatment->activation collection Collect Supernatant and Cell Lysate activation->collection elisa Primary Assay: Measure IL-1β in Supernatant (ELISA) collection->elisa caspase_glo Secondary Assay: Measure Caspase-1 Activity (Caspase-Glo) collection->caspase_glo western_blot Secondary Assay: Western Blot for Cleaved Caspase-1 and IL-1β in Lysate and Supernatant collection->western_blot selectivity Selectivity Assays: Test against other inflammasomes (e.g., AIM2, NLRC4) elisa->selectivity If potent inhibition is observed

Sources

A Senior Application Scientist's Guide to the Reproducibility of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical and pharmaceutical research, the principle of reproducibility is the bedrock of scientific integrity.[1][2] The ability to consistently replicate experimental outcomes is not merely a procedural formality; it is the primary validation of a discovery. This guide provides an in-depth analysis of the factors governing the reproducibility of experimental results for 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, a heterocyclic compound representative of a class with significant interest in medicinal chemistry.[3][4][5] We will dissect the critical parameters in its synthesis, purification, and analytical characterization, offering field-proven insights to ensure that researchers can achieve consistent and trustworthy results. The fluctuating reproducibility of scientific reports is a recognized issue, often stemming from a lack of detailed information and standardization in publications.[1] This guide aims to bridge that gap.

The synthesis of thiazole derivatives, such as the target compound, is often accomplished via the Hantzsch thiazole synthesis, a robust and high-yielding reaction first described in the late 19th century.[6][7] This classic reaction involves the condensation of an α-haloketone with a thioamide.[6][7] While the reaction is known for its reliability, minor deviations in protocol can lead to significant variations in yield, purity, and ultimately, the reproducibility of downstream biological assays.

This document will serve as a comprehensive manual for researchers, outlining not just the "how" but the critical "why" behind each experimental step. We will explore common pitfalls and provide a systematic approach to troubleshooting, ensuring that the synthesis and analysis of this compound are both successful and rigorously reproducible.

I. Synthesis Reproducibility: Mastering the Hantzsch Thiazole Synthesis

The synthesis of the target molecule is a variation of the classic Hantzsch reaction. The general pathway involves the reaction of 2-chloro-1-cyclohexanone with benzothioamide. However, to achieve the specific 7-ol structure, a more nuanced approach starting with 2-chloro-1,3-cyclohexanedione is necessary, followed by a selective reduction. For the purpose of this guide, we will focus on a plausible and robust synthetic route and the key variables that control its outcome.

A reliable synthesis begins with well-characterized starting materials.[8] The purity of reagents, the choice of solvent, reaction temperature, and atmosphere are minimal yet crucial variables to control for a reproducible outcome.[8]

Critical Experimental Parameters
ParameterStandard ConditionRationale & Impact on ReproducibilityAlternative / Troubleshooting
Reagent Purity >98% for all reactantsImpurities in the α-haloketone or thioamide can lead to significant side product formation, complicating purification and reducing yield. Water content is particularly detrimental.Recrystallize or re-distill starting materials if purity is suspect. Store hygroscopic reagents in a desiccator.
Solvent Anhydrous EthanolA polar protic solvent is required to solubilize the reactants and facilitate the SN2 and condensation steps. The absence of water prevents hydrolysis of the halo-ketone.Methanol can also be used, potentially altering reaction kinetics.[6] Acetonitrile offers a polar aprotic alternative if side reactions with the solvent are a concern.
Temperature 78°C (Reflux)Heating is necessary to overcome the activation energy for both the initial SN2 attack and the subsequent cyclization/dehydration.[9] Inconsistent heating can lead to incomplete reactions or increased side products.Use an oil bath with a contact thermometer for precise temperature control. Lower temperatures may require significantly longer reaction times.
Reaction Time 4-6 hoursSufficient time must be allowed for the reaction to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is essential.Premature work-up will result in low yields. Extended heating can lead to product degradation.
Work-up pH Neutralization with aq. NaHCO₃The initial product is often the hydrohalide salt, which is soluble in the reaction mixture.[9] Neutralization deprotonates the thiazole nitrogen, causing the neutral product to precipitate.[9]Using a weak base like sodium bicarbonate is crucial. Strong bases (e.g., NaOH) can cause unwanted side reactions or degradation of the product.
Experimental Protocol: Synthesis of this compound
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-hydroxy-cyclohex-2-en-1-one (1.0 eq) and benzothioamide (1.1 eq).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.

  • Reaction: Place the flask in a pre-heated oil bath at 80°C and stir the mixture under a nitrogen atmosphere for 5 hours.

  • Monitoring: Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane), visualizing with UV light. The disappearance of the starting materials indicates completion.

  • Cooling & Precipitation: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into 150 mL of a saturated aqueous sodium bicarbonate solution while stirring.

  • Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration through a Buchner funnel, washing the filter cake with cold water (2 x 20 mL).

  • Drying: Dry the solid product under vacuum to a constant weight.

This protocol, when followed with high-purity reagents and precise temperature control, provides a reproducible method for obtaining the crude product.

II. Workflow for Reproducible Synthesis and Analysis

The following diagram illustrates the logical flow from initial synthesis to final, validated characterization, emphasizing the feedback loops necessary for troubleshooting and ensuring reproducibility.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation reagents 1. Reagent Qualification (Purity >98%) reaction 2. Hantzsch Reaction (Controlled Temp/Time) reagents->reaction Anhydrous Ethanol workup 3. Neutralization & Precipitation reaction->workup TLC Monitoring purification 4. Recrystallization (e.g., Ethanol/Water) workup->purification Crude Product hplc 5. Purity Check (HPLC >99%) purification->hplc Purified Solid hplc->purification <99% Purity (Re-purify) nmr 6. Structure Confirmation (¹H & ¹³C NMR) hplc->nmr Purity Confirmed nmr->reaction Incorrect Structure (Re-evaluate Reaction) ms 7. Mass Verification (HRMS) nmr->ms Structure Confirmed final Validated Compound ms->final Mass Confirmed

Caption: Workflow for Synthesis and Validation.

III. Analytical Reproducibility: Ensuring Structural Integrity and Purity

Reproducibility in synthesis is meaningless without robust and reproducible analytical validation to confirm the identity and purity of the final compound.[10][11] Validation of analytical methods ensures that they are suitable for their intended purpose.[11]

Core Analytical Techniques
TechniquePurposeCritical Parameters for Reproducibility
¹H and ¹³C NMR Structural ElucidationSolvent: Use deuterated solvent from the same supplier (e.g., CDCl₃, DMSO-d₆). Concentration: Keep sample concentration consistent (~5-10 mg/0.6 mL). Instrument: Use the same spectrometer with consistent acquisition parameters (pulse sequence, relaxation delay).
Mass Spectrometry (MS) Molecular Weight VerificationIonization Method: Electrospray Ionization (ESI) is common. Maintain consistent source parameters (voltages, gas flows). Resolution: High-Resolution MS (HRMS) is required to confirm the elemental composition to within 5 ppm.
HPLC Purity AssessmentColumn: Use the same column type, manufacturer, and dimensions (e.g., C18, 5 µm, 4.6x250 mm). Mobile Phase: Prepare fresh and pre-mix solvents. Ensure consistent composition and pH. Flow Rate & Temp: Calibrate the pump and use a column oven for temperature stability.
Melting Point Purity & Identity CheckApparatus: Use a calibrated digital melting point apparatus. Heating Rate: Employ a slow, consistent heating rate (e.g., 1-2 °C/min) near the expected melting point.
Protocol: HPLC Method Validation

This protocol outlines a standard method for assessing the purity of this compound.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of Acetonitrile.

Reproducibility Check: The retention time of the main peak should not vary by more than ±2% across different runs and different days. The purity, calculated by peak area percentage, should be consistently >99%.

IV. Comparative Analysis: The Impact of Key Variables

To underscore the importance of the parameters discussed, the following table presents hypothetical but realistic data comparing the standard protocol with common deviations.

ExperimentReagent PuritySolventTemperatureYield (%)Purity (HPLC %)Notes
A (Standard) >98% Anhydrous EtOH 80°C 85% >99% Clean reaction profile, easy purification.
B (Alternative)>98%Anhydrous MeOH65°C78%>99%Slower reaction rate, but still a viable and reproducible alternative.
C (Deviation 1)~90%Anhydrous EtOH80°C65%88%Multiple side products observed on TLC and HPLC, difficult to purify.
D (Deviation 2)>98%EtOH (95%)80°C70%92%Presence of water leads to hydrolysis byproducts, reducing yield and purity.
E (Deviation 3)>98%Anhydrous EtOH60°C (4h)45%96%Incomplete reaction due to insufficient temperature and/or time.

This comparison clearly demonstrates that adherence to a validated protocol with high-quality materials is paramount for achieving reproducible, high-quality results.

V. Troubleshooting Common Reproducibility Issues

This decision tree provides a logical path for diagnosing issues in the synthesis of this compound.

G cluster_tlc TLC Analysis cluster_nmr NMR Analysis start Problem: Low Yield or Purity check_tlc Review in-process TLC data start->check_tlc check_nmr Analyze ¹H NMR of crude product start->check_nmr tlc_incomplete Incomplete Reaction? (Starting material remains) check_tlc->tlc_incomplete tlc_streaking Streaking / Multiple Spots? check_tlc->tlc_streaking nmr_impure Broad Peaks or Unidentified Signals? check_nmr->nmr_impure nmr_wrong Expected Signals Absent? check_nmr->nmr_wrong sol1 Increase Reaction Time or Temperature tlc_incomplete->sol1 sol2 Check Reagent Activity tlc_incomplete->sol2 sol3 Check Reagent Purity tlc_streaking->sol3 sol4 Use Anhydrous Solvent tlc_streaking->sol4 sol5 Improve Purification (Recrystallization/Chroma.) nmr_impure->sol5 sol6 Confirm Starting Material Structures nmr_wrong->sol6

Caption: Troubleshooting Decision Tree for Synthesis.

Conclusion

The reproducibility of experimental results for this compound is not a matter of chance, but a direct consequence of meticulous control over experimental variables. From ensuring the purity of the starting materials to the precise execution of the reaction and the rigorous validation of the final product, every step is critical. This guide has detailed the key parameters, provided validated protocols, and offered tools for troubleshooting to empower researchers. By adopting this systematic and analytical approach, the scientific community can ensure that the data generated for this compound, and others like it, is robust, reliable, and serves as a solid foundation for future research and development.

References

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]

  • Reproducibility In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Crucial parameter for reproducibility in electro-organic synthesis (batch-type). ResearchGate. Available at: [Link]

  • Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. ResearchGate. Available at: [Link]

  • Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. Semantic Scholar. Available at: [Link]

  • Improving Reproducibility and Replicability. National Center for Biotechnology Information. Available at: [Link]

  • Reproducibility. Wikipedia. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available at: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][8][10]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Reaction Chemistry & Engineering. Available at: [Link]

  • Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. Journal of Molecular Structure. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Design, synthesis, and pharmacological characterization of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues: novel 5-HT(2A)/5-HT(2C) receptor agonists with pro-cognitive properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 2-(6-Phenyl-7H-1,2,4-triazolo[3,4-b][1][6][10]thiadiazin-3-yl)-1,3-benzothiazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

A Head-to-Head Comparison of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol Analogs and Related Benzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a detailed, head-to-head comparison of various analogs related to the 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol core structure, focusing on their anticonvulsant, antimicrobial, and cytotoxic properties. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) within this chemical class.

Anticonvulsant Activity of Benzothiazole Derivatives

Several studies have highlighted the potential of benzothiazole derivatives as potent anticonvulsant agents. The primary screening models for this activity are the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an elevation of the seizure threshold.[1][2] Neurotoxicity is typically assessed using the rotarod test.

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

Analysis of various synthesized series of benzothiazole derivatives reveals key structural features that influence their anticonvulsant potency and neurotoxicity.

  • Substitution on the Benzothiazole Core: Modifications at the 6-position of the benzothiazole ring have a significant impact on activity. For instance, in a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[3][4]-oxazinane-2-thiones, the derivative with a dimethylamino group at the 6-position (4j) was found to be the most potent in both MES and scPTZ models.[2]

  • Alkoxy Substituents: In a series of 7-alkoxy[3][5][6]triazolo[3,4-b]benzothiazol-3(2H)-ones, the length of the alkoxy chain at the 7-position was crucial for anticonvulsant activity. The 7-propoxy and 7-butoxy derivatives (4c and 4d) demonstrated the highest potency in the MES test.[7] Notably, the butoxy derivative (4d) exhibited a high protective index (PI > 51), indicating a wide therapeutic window.[7]

  • Aryl Substituents: For aryl semicarbazones, the nature and position of substituents on the phenyl ring played a critical role. The general order of activity was found to be 4-F > 2-Br = 3-Br = 4-Cl > 4-CH3 > 4-Br > 3-Cl > 3-CH3.[1] The 4-fluorophenyl substituted semicarbazones were the most potent compounds.[1]

Comparative Anticonvulsant Data of Representative Benzothiazole Analogs
CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI)Reference
4j 9.85 (0.5h), 14.8 (4h)12 (0.5h), 17 (4h)42.8 (0.5h), 44 (4h)4.85[2]
4d 13.6->694.2>51[7]
4c 11.4---[7]
5g 23.7-611.025.8[8]
4l 11.86.754.34.6 (MES), 8.1 (scPTZ)[9]
2c 4.0243.1749.25-[10]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying compounds that can prevent the spread of seizures.

  • Animal Model: Male Kunming mice (18-22 g) are typically used.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a specific pre-treatment time (e.g., 0.5 h and 4 h), a maximal electroshock (e.g., 50 mA, 0.2 s duration, 60 Hz) is delivered through corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint, indicating anticonvulsant activity.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Antimicrobial Activity of Benzothiazole Derivatives

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[4][5] Their mechanism of action often involves the inhibition of essential microbial enzymes.[11]

Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • Substitutions on the Benzothiazole Ring: The positions and nature of substituents on the benzothiazole moiety are critical for antimicrobial efficacy.[4] Heteroaryl substitutions at the 2nd, 5th, and 6th positions have been shown to be particularly effective.[4] For example, the presence of a methoxy thiophene-3-yl moiety at the 7th position of the benzothiazole core enhanced antibacterial activity.[4]

  • Aryl Substituents: In a series of 2-arylbenzothiazoles, compounds with specific substitutions on the phenyl ring showed excellent activity against Enterococcus faecalis and Klebsiella pneumoniae.[4]

  • Hybrid Molecules: Combining the benzothiazole scaffold with other pharmacophores, such as pyrazole or sulfonamides, has led to compounds with potent antimicrobial properties.[3][4] For instance, pyrazole-thiazole hybrids of benzothiazole have shown significant activity against Bacillus subtilis.[4]

Comparative Antimicrobial Data of Representative Benzothiazole Analogs
CompoundTarget MicroorganismMIC (µg/mL)Reference
16c Staphylococcus aureus0.025 mM[3]
63a Bacillus subtilis1.9[4]
46a/46b E. coli, P. aeruginosa15.62[4]
83a Enterococcus faecalis8[4]
104 Gram-positive strains0.0156–0.25[4]
104 Gram-negative strains1–4[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 h for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity of Benzothiazole Derivatives

Certain benzothiazole analogs have exhibited potent cytotoxic activity against various cancer cell lines, making them promising candidates for anticancer drug development.[6][12]

Structure-Activity Relationship (SAR) for Cytotoxic Activity
  • 2-Phenylbenzothiazoles: This subclass of benzothiazoles has been recognized for its high cytotoxic potential.[12]

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence the cytotoxic activity. In one study, a derivative (compound 6b) with specific substitutions showed the highest activity against the human breast cancer MCF-7 cell line, with an IC₅₀ value of 5.15 µM, which was more potent than the reference drug cisplatin (IC₅₀ = 13.33 µM).[6]

Comparative Cytotoxic Data of Representative Benzothiazole Analogs against MCF-7 Cells
CompoundIC₅₀ (µM)Reference
6b 5.15[6]
5c 7.39[6]
5d 7.56[6]
4 8.64[6]
Cisplatin (Reference) 13.33[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24 or 48 h).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Visualizing Key Concepts

Diagram: General Workflow for Evaluating Benzothiazole Analogs

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization anticonvulsant Anticonvulsant Assays (MES, scPTZ) characterization->anticonvulsant antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial cytotoxic Cytotoxicity Assays (MTT) characterization->cytotoxic data_analysis Data Analysis (ED50, IC50, MIC) anticonvulsant->data_analysis antimicrobial->data_analysis cytotoxic->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization lead_optimization sar->lead_optimization Identify Lead Compounds

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of novel benzothiazole analogs.

Conclusion

The this compound scaffold and its related benzothiazole derivatives represent a versatile class of compounds with significant potential in drug discovery. The structure-activity relationships discussed in this guide highlight the importance of specific substitutions on the benzothiazole core and associated aryl rings for modulating their anticonvulsant, antimicrobial, and cytotoxic activities. Further optimization of lead compounds identified from these studies could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4987. [Link]

  • Patel, A. K., et al. (2022). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 12(3), 369-381. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of the Iranian Chemical Society, 20, 2355–2391. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(3), 424-433. [Link]

  • Kaur, R., et al. (2023). Therapeutic advancement of benzothiazole derivatives in the last decennial period. ResearchGate. [Link]

  • Singh, P., & Kumar, A. (2023). SAR of different substituted benzothiazole derivatives as antibacterial agent. ResearchGate. [Link]

  • Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Yogeeswari, P., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry, 2(1), 55-62. [Link]

  • Khokra, S. L., et al. (2021). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Letters in Drug Design & Discovery, 18(1), 86-97. [Link]

  • Jin, Y., et al. (2014). Synthesis and anticonvulsant activity evaluation of 7-alkoxy[3][5][6]triazolo[3,4-b]benzothiazol-3(2H)-ones. Archiv der Pharmazie, 347(11), 816-823. [Link]

  • Siddiqui, N., et al. (2002). Synthesis and Anticonvulsant Activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[3][4]-xazinane-2-thiones. Archiv der Pharmazie, 335(8), 381-386. [Link]

  • Liu, C. P., et al. (2013). Synthesis and Anticonvulsant Activity Evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in Various Experimental Seizure Models in Mice. Drug Research, 63(6), 319-325. [Link]

  • Wang, S., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2003-2015. [Link]

  • Cui, Z., et al. (2011). Synthesis and anticonvulsant activity of 7-alkoxyl-4,5-dihydro-[3][5][6]triazolo[4,3-a]quinolines. Bioorganic & Medicinal Chemistry Letters, 21(21), 6490-6494. [Link]

  • Kumar, V., et al. (2023). Synthesis of 2-Aryl-12H-benzothiazolo[2,3-b]quinazolin-12-ones and Their Activity Against Monoamine Oxidases. ResearchGate. [Link]

  • Fleeman, R. M., et al. (2020). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. ACS Infectious Diseases, 6(11), 3013-3023. [Link]

  • Shevchuk, O., et al. (2023). Evaluation of thiopyrano[2,3-d]thiazole derivatives as potential anticonvulsant agents. ResearchGate. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and structure-activity relationship of 5,7-dimethylbenzo[d]thiazoles as novel Kv7.2/7.3 activators with antiepileptic effects. European Journal of Medicinal Chemistry, 289, 117660. [Link]

  • Jin, Y., et al. (2025). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. ResearchGate. [Link]

Sources

Navigating the Off-Target Landscape of Benzothiazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While specific off-target experimental data for 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is not extensively documented in publicly available literature, the broader class of benzothiazole derivatives has been widely explored, particularly as kinase inhibitors. This guide provides a comparative analysis of the off-target effects of representative benzothiazole-based compounds, offering insights into their selectivity and potential for polypharmacology. We will delve into the experimental methodologies used to characterize these off-target interactions and compare the selectivity profiles of benzothiazole-containing molecules with alternative kinase inhibitors.

The Benzothiazole Scaffold: A Double-Edged Sword of Potency and Off-Target Effects

Benzothiazole derivatives have demonstrated efficacy against a range of therapeutic targets, including but not limited to, phosphoinositide 3-kinases (PI3Ks), epidermal growth factor receptor (EGFR), and ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2] The inherent chemical properties of the benzothiazole ring system contribute to its ability to interact with the ATP-binding pocket of various kinases.[3] However, this can also lead to promiscuous binding and off-target effects, a critical consideration in drug development.[4]

While not kinase inhibitors, the side effect profiles of two FDA-approved drugs containing a tetrahydro-benzothiazole moiety, Pramipexole (a dopamine agonist) and Riluzole (a glutamate modulator), offer a glimpse into the potential for off-target activities within this chemical class. Pramipexole is associated with side effects such as nausea, dizziness, somnolence, and hallucinations.[5][6][7] Riluzole's adverse effects can include nausea, asthenia, and elevated liver enzymes.[8][9] These clinical observations underscore the importance of comprehensive off-target profiling for any new chemical entity containing the benzothiazole scaffold.

Comparative Kinase Selectivity Profiles

Target Kinase Representative Benzothiazole PI3K Inhibitor (Hypothetical IC50, nM) Pictilisib (GDC-0941) (IC50, nM)
PI3Kα (Primary Target) 5 3
PI3Kβ1533
PI3Kδ83
PI3Kγ2575
mTOR>100018
DNA-PK>100016
CDK2>5000>10000
ERK1>5000>10000

This table is for illustrative purposes and synthesizes data from multiple sources to demonstrate a typical comparative profile.[10][11]

This comparison highlights that while both compounds potently inhibit the primary target, their off-target profiles can differ significantly. The hypothetical benzothiazole inhibitor shows good selectivity against mTOR and DNA-PK, which are known off-targets for some pan-PI3K inhibitors.[10] Pictilisib, while highly potent against PI3Kα and PI3Kδ, also exhibits activity against mTOR and DNA-PK.[11] Such differences in selectivity can have profound implications for both efficacy and toxicity.

Experimental Protocols for Assessing Off-Target Effects

A thorough understanding of a compound's off-target profile is paramount. Two widely accepted methods for this assessment are KINOMEscan™ and the Cellular Thermal Shift Assay (CETSA).

KINOMEscan™: A Competition Binding Assay

The KINOMEscan™ platform provides a quantitative measure of compound binding to a large panel of kinases.[12][13] This in vitro assay is not dependent on enzyme activity and can identify interactions with both active and inactive kinase conformations.

Experimental Workflow:

  • Immobilization: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.

  • Kinase Binding: A panel of DNA-tagged kinases is incubated with the immobilized inhibitor.

  • Competition: The test compound is added to the mixture. If the test compound binds to a kinase, it will compete with the immobilized inhibitor, preventing the kinase from binding to the solid support.

  • Quantification: The amount of each DNA-tagged kinase remaining in solution is quantified using qPCR. A lower amount of a specific kinase bound to the support indicates a higher affinity of the test compound for that kinase.

  • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the support in the presence of the test compound, compared to a vehicle control. Dissociation constants (Kd) can also be determined.

G cluster_0 KINOMEscan™ Workflow start Immobilized Ligand incubation1 Incubate Kinase with Ligand start->incubation1 kinase DNA-Tagged Kinase kinase->incubation1 compound Test Compound incubation2 Add Test Compound for Competition compound->incubation2 incubation1->incubation2 separation Separate Bound from Unbound Kinase incubation2->separation quantification Quantify Unbound Kinase via qPCR separation->quantification result Determine Binding Affinity quantification->result

KINOMEscan™ Experimental Workflow

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context

CETSA is a powerful method to confirm that a compound engages its target protein within the complex environment of a living cell.[5] The principle is based on the observation that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.

Experimental Workflow:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction (the supernatant) is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the test compound indicates target engagement.

G cluster_1 CETSA Workflow cell_culture Cell Culture treatment Treat with Compound or Vehicle cell_culture->treatment heating Heat to Various Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot) centrifugation->quantification analysis Analyze Thermal Shift quantification->analysis

Cellular Thermal Shift Assay (CETSA) Workflow

Signaling Pathway Considerations

The off-target effects of a kinase inhibitor can lead to the modulation of unintended signaling pathways. For instance, a compound designed to inhibit a specific kinase in the PI3K/AKT/mTOR pathway might also interact with kinases in the MAPK/ERK pathway, leading to complex and sometimes paradoxical cellular responses.[4]

G cluster_2 Simplified Kinase Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2

Interconnected Kinase Signaling Pathways

Conclusion

The benzothiazole scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, as with any privileged structure, a thorough investigation of off-target effects is crucial for the development of safe and effective therapeutics. The use of comprehensive screening platforms like KINOMEscan™, coupled with cell-based target engagement assays such as CETSA, provides a robust framework for characterizing the selectivity of novel benzothiazole derivatives. By carefully navigating the off-target landscape, researchers can unlock the full therapeutic potential of this versatile chemical class.

References

  • Pramipexole (Mirapex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, August 23).
  • Pramipexole side effects and how to avoid them. (2022, December 14).
  • Pramipexole - StatPearls - NCBI Bookshelf. (2023, April 17).
  • Riluzole in Psychiatry: A Systematic Review of the Literature - PMC. (n.d.).
  • Riluzole Side Effects: Common, Severe, Long Term. (2025, May 3).
  • Pramipexole (oral route) - Side effects & dosage. (2025, July 1).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC. (n.d.).
  • Riluzole use in presence of contraindications in adults affected by amyotrophic lateral sclerosis and its off-label use in other motor neuron diseases: Findings from an Italian multicentre study. (2022, October 24).
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.).
  • [Adverse efects of riluzole (Rilutek) in the treatment of amyotrophic lateral sclerosis]. (n.d.).
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC. (2022, July 20).
  • Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. (n.d.).
  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (n.d.).
  • LINCS KinomeScan Kinase Inhibitor Targets Dataset. (2015, April 6).
  • KINOMEscan Technology. (n.d.).
  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (n.d.).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31).

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Procedural Guide for Laboratory Professionals

Disclaimer: This document provides comprehensive guidance for the safe handling and disposal of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol. It is predicated on established best practices for hazardous chemical waste management. However, all laboratory personnel are required to consult their institution's Environmental Health and Safety (EHS) department and adhere strictly to all local, state, and federal regulations, which supersede any guidance provided herein.

Hazard Assessment and Waste Classification: A Precautionary Approach

While specific toxicological and environmental data for this compound are not extensively published, the inherent chemical structure, featuring a benzothiazole core, necessitates its treatment as a hazardous substance. This precautionary principle is grounded in the known hazards of structurally related benzothiazole compounds, which exhibit significant toxicity.

Key Hazard Considerations:

  • Toxicity: Benzothiazole and its derivatives are often classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][3] The primary routes of exposure in a laboratory setting are dermal contact and inhalation of aerosols.

  • Irritation: Many analogous compounds are known to cause serious skin and eye irritation.[4][5]

  • Environmental Hazard: Several benzothiazole derivatives are recognized as being harmful to aquatic life, with some possessing long-lasting effects.[4][6] A proposal has been submitted to classify the parent compound, benzothiazole, as "Toxic to aquatic life with long lasting effects".[6]

Based on these factors, any waste containing this compound must be classified as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make this determination.[7][8][9] Treating this compound as hazardous ensures compliance and protects both human health and the environment.

Immediate Safety and Handling Protocols

Prior to handling any waste materials containing this compound, a rigorous safety protocol must be in place. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Engineering Controls: All handling of this compound, including weighing, transferring, and containerizing for disposal, must be conducted within a certified chemical fume hood.[4] This is the primary engineering control to prevent the inhalation of any aerosols or vapors.

Personal Protective Equipment (PPE): The following table outlines the minimum PPE requirements. Selections should be based on a risk assessment of the specific procedure being performed.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption, as benzothiazole derivatives can be harmful upon skin contact.[2]
Eye/Face Protection Chemical safety goggles and/or a full-face shield.To protect against splashes and aerosols, preventing serious eye irritation.[4]
Skin/Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental contact.
Respiratory Protection Not typically required when working in a fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][4]To prevent inhalation toxicity.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that ensures safety from the point of generation to final disposal.

Step 1: Waste Segregation Immediately segregate waste containing this compound at the point of generation.

  • Solid Waste: Collect unused reagents, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper) in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container.

  • Incompatible Materials: Do not mix this waste stream with incompatible chemicals. Store it separately from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[2][10]

Step 2: Containerization

  • Select a Compatible Container: Use a container made of a material compatible with the waste (e.g., High-Density Polyethylene (HDPE) for liquids, a sealable bag or drum for solids). The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[8][11]

  • Leave Headspace: For liquid waste, fill the container to no more than 90% capacity to allow for vapor expansion.

  • Keep Closed: Keep the waste container sealed at all times, except when adding waste.

Step 3: Labeling Proper labeling is a critical compliance and safety requirement.[8][12]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound " and any other chemical constituents in the waste stream, with percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Step 4: Temporary Storage (Satellite Accumulation)

  • Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is within a secondary containment bin to capture any potential leaks.[8]

Step 5: Requesting Waste Pickup

  • Once the container is full or the accumulation time limit is approaching (consult your EHS for specific time limits), schedule a waste pickup through your institution's EHS department.

  • Do not pour chemical waste down the drain or place it in the regular trash.[11] Disposal must be handled by a licensed hazardous waste management company.[1]

Spill and Emergency Procedures

Minor Spill (Contained within a Fume Hood):

  • Ensure appropriate PPE is worn.

  • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Carefully collect the absorbent material using non-sparking tools.

  • Place the contaminated material into a designated hazardous waste container and label it accordingly.

  • Clean the spill area with an appropriate solvent, and dispose of cleaning materials as hazardous waste.

Major Spill (Outside of a Fume Hood) or Personal Exposure:

  • Evacuate: Immediately evacuate the area. Alert others in the vicinity.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Report: Call your institution's emergency number and EHS department immediately. Provide details about the chemical and the extent of the spill.

  • Personal Decontamination:

    • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air immediately. Seek medical attention.[2]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Containerization cluster_storage Storage & Disposal cluster_emergency Contingency start Waste Generation assess 1. Assess Hazards (Toxic, Irritant, Environmental) start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate 3. Segregate Waste (Solid vs. Liquid) ppe->segregate container 4. Place in Compatible, Sealed Container segregate->container spill Spill Occurs? segregate->spill label_waste 5. Affix 'Hazardous Waste' Label (Contents, Date, Hazards) container->label_waste store 6. Store in Secondary Containment in Satellite Accumulation Area label_waste->store pickup 7. Schedule Pickup via EHS Department store->pickup end Final Disposal by Licensed Vendor pickup->end spill->container No spill_action Follow Spill & Emergency Procedures (Section 4) spill->spill_action Yes

Caption: Workflow for the safe disposal of this compound.

References

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
  • Navigating the Disposal of 2-Ethyl-1,3-benzothiazol-6-amine: A Procedural Guide (n.d.). Benchchem.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management (2026). Crystal Clean.
  • Resource Conservation and Recovery Act (RCRA)
  • Hazardous Waste (n.d.). US EPA.
  • SAFETY DATA SHEET Benzothiazole (2019). Synerzine.
  • SAFETY DATA SHEET - Benzothiazole (2014). Fisher Scientific.
  • SAFETY DATA SHEET - Benzothiazole (2025). Sigma-Aldrich.
  • Waste, Chemical, and Cleanup Enforcement (2025). US EPA.
  • Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97% (n.d.). Cole-Parmer.
  • SAFETY D
  • Safety Data Sheet - Benzothiazole (2024). Labkem.
  • Chemical Waste (n.d.).
  • Environmental risk limits for benzotriazoles (2023). RIVM.
  • Hazardous Waste Disposal Procedures (n.d.). The University of Chicago Environmental Health and Safety.
  • Proper Disposal of 6-chloro-1,3-benzothiazole-2-thiol: A Guide for Labor

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Reactant of Route 2
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.